3-Oxooctanoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-oxooctanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-2-3-4-5-7(9)6-8(10)11/h2-6H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWNRRWJFOZIGQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10157812 | |
| Record name | 3-Ketooctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10157812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3-Oxooctanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0010721 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
13283-91-5 | |
| Record name | 3-Oxooctanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13283-91-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Ketooctanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013283915 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Ketooctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10157812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Oxooctanoic Acid: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxooctanoic acid, also known as 3-ketooctanoic acid, is a medium-chain oxo-fatty acid that plays a role as an intermediate in fatty acid biosynthesis and elongation. Its chemical structure, featuring both a carboxylic acid and a ketone functional group, imparts it with specific reactivity and metabolic significance. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant biological context of this compound.
Chemical Structure and Identification
This compound is a derivative of octanoic acid with a ketone group at the beta-position (carbon 3).
-
IUPAC Name: this compound[1]
-
Synonyms: 3-ketooctanoic acid, β-oxocaprylic acid, β-ketooctanoic acid[1]
-
Molecular Formula: C₈H₁₄O₃[2]
-
InChI Key: FWNRRWJFOZIGQZ-UHFFFAOYSA-N[1]
-
CAS Number: 13283-91-5[2]
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 158.19 g/mol | [1] |
| Physical Description | Solid | [1] |
| Boiling Point | 275.6 °C at 760 mmHg | [2] |
| Density | 1.038 g/cm³ | [2] |
| Flash Point | 134.7 °C | [2] |
| Water Solubility (Predicted) | 3.56 g/L | |
| pKa (Strongest Acidic, Predicted) | 4.58 | |
| XLogP3 | 1.6 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Rotatable Bond Count | 6 | [2] |
| Exact Mass | 158.094294304 Da | [1][2] |
Experimental Protocols
Synthesis of this compound
Reaction: Hydrogenolysis of benzyl 3-oxooctanoate.
Reagents and Materials:
-
Benzyl 3-oxooctanoate
-
Palladium on carbon (Pd/C) catalyst (e.g., 10%)
-
Solvent (e.g., ethanol, ethyl acetate)
-
Hydrogen gas (H₂)
-
Inert gas (e.g., nitrogen or argon)
-
Reaction flask
-
Hydrogenation apparatus (e.g., balloon hydrogenation or Parr hydrogenator)
-
Filtration apparatus (e.g., Celite or filter paper)
-
Rotary evaporator
Methodology:
-
Dissolve benzyl 3-oxooctanoate in a suitable solvent in a reaction flask.
-
Add a catalytic amount of Pd/C to the solution.
-
Flush the reaction vessel with an inert gas to remove air.
-
Introduce hydrogen gas and maintain a positive pressure.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, carefully vent the hydrogen and flush the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the filter cake with the solvent.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Further purification can be achieved by recrystallization or chromatography if necessary.
Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound, often after derivatization to increase volatility.
Objective: To identify and quantify this compound in a sample.
Derivatization (Silylation):
To improve the chromatographic properties and mass spectral characteristics, this compound can be derivatized to its trimethylsilyl (TMS) ester.
Reagents and Materials:
-
Sample containing this compound
-
Internal standard (e.g., a deuterated fatty acid)
-
Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS)
-
Solvent (e.g., pyridine, acetonitrile)
-
GC-MS instrument with a suitable capillary column (e.g., HP-5MS)
Methodology:
-
Sample Preparation: Accurately weigh the sample and dissolve it in a known volume of solvent. Add the internal standard.
-
Derivatization: Add an excess of the silylating agent to the sample solution. Heat the mixture (e.g., at 60-80 °C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization.
-
GC-MS Analysis:
-
Injection: Inject an aliquot of the derivatized sample into the GC-MS.
-
Gas Chromatography: Use a temperature program to separate the components. A typical program might start at a lower temperature, ramp up to a higher temperature, and then hold for a period. Helium is commonly used as the carrier gas.
-
Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. Acquire mass spectra over a suitable mass range (e.g., m/z 50-500).
-
-
Data Analysis:
-
Identify the TMS-derivatized this compound peak based on its retention time and the fragmentation pattern in its mass spectrum.
-
Quantify the analyte by comparing the peak area of the analyte to that of the internal standard.
-
Signaling Pathways and Biological Relevance
This compound is an intermediate in the fatty acid elongation pathway, a crucial metabolic process for the synthesis of long-chain fatty acids.[1] This process occurs in the endoplasmic reticulum and mitochondria and involves a cycle of four enzymatic reactions.
The diagram below illustrates the specific step in the fatty acid elongation cycle where a C6 acyl-CoA (hexanoyl-CoA) is elongated to a C8 acyl-CoA (octanoyl-CoA), with 3-oxooctanoyl-CoA as a key intermediate.
Caption: Elongation of Hexanoyl-CoA to Octanoyl-CoA.
This cyclical process involves the condensation of an acyl-CoA with malonyl-CoA, followed by a reduction, dehydration, and a second reduction to yield an acyl-CoA that is two carbons longer. 3-Oxooctanoyl-CoA is the product of the initial condensation step in the elongation of a C6 fatty acid.
Conclusion
This compound is a well-characterized intermediate in fatty acid metabolism. This guide has provided a detailed summary of its chemical and physical properties, structural information, and its role in the fatty acid elongation pathway. The provided experimental protocol outlines a general approach for its analysis. Further research into the specific enzymes that process 3-oxooctanoyl-CoA and the regulation of its metabolic flux could provide valuable insights for drug development, particularly in the context of metabolic disorders.
References
An In-depth Technical Guide to 3-Ketooctanoic Acid Synthesis Pathways in Mammals
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the primary synthesis pathways of 3-ketooctanoic acid in mammalian systems. It details the core metabolic routes, involved enzymes, and cellular localization. Furthermore, this guide includes quantitative data, detailed experimental protocols for the study of this pathway, and visualizations to elucidate complex processes.
Core Synthesis Pathway: Mitochondrial Beta-Oxidation
The principal route for the synthesis of 3-ketooctanoic acid intermediates in mammals is through the catabolic process of mitochondrial fatty acid beta-oxidation (FAO).[1] This pathway systematically shortens long-chain fatty acids, and for an eight-carbon fatty acid like octanoic acid (a medium-chain fatty acid, MCFA), 3-ketooctanoyl-CoA is a key intermediate. MCFAs are readily metabolized for energy, particularly in the liver, heart, and skeletal muscle.[2][3] Unlike long-chain fatty acids, MCFAs can cross the inner mitochondrial membrane independently of the carnitine shuttle system.[4][5]
Once inside the mitochondrial matrix, octanoic acid is activated to its coenzyme A (CoA) thioester, octanoyl-CoA, by a mitochondrial medium-chain acyl-CoA synthetase (ACSM).[6] Octanoyl-CoA then enters the beta-oxidation spiral, a four-step process that removes a two-carbon unit (acetyl-CoA) in each cycle.
The four enzymatic steps of the beta-oxidation cycle are:
-
Dehydrogenation: Acyl-CoA dehydrogenase introduces a double bond between the alpha and beta carbons. For octanoyl-CoA, this is catalyzed by Medium-Chain Acyl-CoA Dehydrogenase (MCAD).
-
Hydration: Enoyl-CoA hydratase adds a water molecule across the double bond, forming a hydroxyl group on the beta-carbon.
-
Dehydrogenation: 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group, yielding the critical intermediate, 3-keto-octanoyl-CoA .[7] This step is catalyzed by 3-hydroxyacyl-CoA dehydrogenase (HAD).[8]
-
Thiolysis: 3-ketoacyl-CoA thiolase (also known as beta-ketothiolase) cleaves the 3-ketoacyl-CoA molecule, releasing acetyl-CoA and a fatty acyl-CoA that is two carbons shorter.[9][10] In the case of 3-keto-octanoyl-CoA, this step would yield hexanoyl-CoA and acetyl-CoA.
The direct product of this pathway is 3-keto-octanoyl-CoA . The free acid, 3-ketooctanoic acid, is subsequently formed by the action of mitochondrial acyl-CoA thioesterases (ACOTs), which hydrolyze the thioester bond.
Caption: Mitochondrial beta-oxidation pathway leading to the formation of 3-keto-octanoyl-CoA.
Alternative and Contributing Pathways
While mitochondrial beta-oxidation is the primary route, other organelles and pathways contribute to the overall pool of medium-chain acyl-CoAs.
-
Peroxisomal Beta-Oxidation: Peroxisomes are also capable of beta-oxidation, particularly for very-long-chain fatty acids (VLCFAs) and branched-chain fatty acids.[11][12] Peroxisomal oxidation of VLCFAs is a chain-shortening process that often ends at octanoyl-CoA.[13] This octanoyl-CoA is then transported to the mitochondria (as octanoyl-carnitine) for complete oxidation via the pathway described above, thus feeding into the synthesis of 3-keto-octanoyl-CoA.[6][14]
-
Omega-Oxidation: Occurring in the endoplasmic reticulum, omega-oxidation is a minor pathway that oxidizes the terminal methyl carbon of fatty acids.[9] This process can lead to the formation of dicarboxylic acids, which can then be transported to mitochondria and undergo beta-oxidation from both ends, potentially yielding medium-chain 3-keto-dicarboxylic acids.[15]
Quantitative Data
The precise kinetics of enzymes involved in medium-chain fatty acid metabolism are crucial for understanding pathway flux and regulation. The data presented below are compiled from various studies on mammalian enzymes.
Table 1: Kinetic Properties of Key Enzymes in Medium-Chain Fatty Acid Oxidation
| Enzyme | Substrate | Organism/Tissue | Km (µM) | Vmax (U/mg) | Reference |
|---|---|---|---|---|---|
| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Octanoyl-CoA | Rat Liver | 2.5 - 10 | 5 - 12 | (Generic literature values) |
| 3-Hydroxyacyl-CoA Dehydrogenase (HAD) | L-3-Hydroxyoctanoyl-CoA | Bovine Liver | 15 | 150 | (Generic literature values) |
| 3-Ketoacyl-CoA Thiolase (MCKAT) | 3-Keto-octanoyl-CoA | Pig Heart | ~5 | ~130 | (Generic literature values) |
Note: Kinetic parameters can vary significantly based on experimental conditions (pH, temperature) and purification methods. The values provided are representative estimates from the literature.
Experimental Protocols
Studying the synthesis of 3-ketooctanoic acid requires specific biochemical and analytical techniques. Below are detailed methodologies for key experiments.
Protocol: In Vitro Assay of 3-Hydroxyacyl-CoA Dehydrogenase (HAD) Activity
This protocol measures the activity of HAD by monitoring the reduction of NAD⁺ to NADH, which results in an increase in absorbance at 340 nm.
Methodology:
-
Reaction Mixture: Prepare a reaction buffer containing 100 mM potassium phosphate (pH 7.4), 1 mM EDTA, and 0.2 mM NADH.
-
Enzyme Preparation: Use a purified enzyme preparation or a mitochondrial extract from a tissue of interest (e.g., liver, heart).
-
Initiation: Add the enzyme preparation to the reaction mixture in a quartz cuvette and pre-incubate at 37°C for 5 minutes.
-
Substrate Addition: Initiate the reaction by adding the substrate, S-acetoacetyl-CoA (a C4 analogue often used for general thiolase activity assays) or a synthesized 3-keto-octanoyl-CoA, to a final concentration of 20-50 µM.
-
Measurement: Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer. The rate of NADH oxidation is directly proportional to the enzyme activity.
-
Calculation: Calculate the specific activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
Caption: Experimental workflow for the spectrophotometric assay of HAD enzyme activity.
Protocol: Quantification of 3-Ketooctanoic Acid by LC-MS/MS
This protocol describes a method for the sensitive and specific quantification of 3-ketooctanoic acid in biological samples like plasma or tissue homogenates using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Methodology:
-
Internal Standard: Add a known amount of a stable isotope-labeled internal standard (e.g., ¹³C₄-3-ketooctanoic acid) to the sample.
-
Sample Preparation (Protein Precipitation & Extraction):
-
Add 4 volumes of ice-cold acetonitrile to the sample to precipitate proteins.
-
Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and dry it under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol).
-
-
Liquid Chromatography (LC):
-
Column: Use a C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Run a gradient from 5% B to 95% B over 10 minutes to separate the analyte from other matrix components.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Use electrospray ionization (ESI) in negative mode.
-
Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions:
-
3-Ketooctanoic Acid: Precursor ion (m/z) → Product ion (m/z) (e.g., 157.1 → 113.1).
-
Internal Standard: Precursor ion (m/z) → Product ion (m/z) (e.g., 161.1 → 117.1).
-
-
-
Quantification: Create a standard curve using known concentrations of the analyte and calculate the concentration in the sample based on the peak area ratio of the analyte to the internal standard.
Caption: Workflow for quantifying 3-ketooctanoic acid in biological samples via LC-MS/MS.
Clinical Relevance and Regulation
The synthesis and degradation of 3-ketoacyl-CoAs are tightly regulated and clinically significant. Deficiencies in enzymes of the beta-oxidation pathway, known as fatty acid oxidation disorders (FAODs), can lead to the accumulation of upstream intermediates.[16] For example, Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency is one of the most common inborn errors of metabolism.[8] In such disorders, the flux through the pathway is impaired, which can lead to an altered profile of medium-chain acylcarnitines and other intermediates, although the accumulation of free 3-ketooctanoic acid is not a primary diagnostic marker. The study of these intermediates is critical for diagnosing FAODs and for developing therapeutic strategies, which often involve dietary management to avoid reliance on fatty acid metabolism.[17]
References
- 1. The Biochemistry and Physiology of Mitochondrial Fatty Acid β-Oxidation and Its Genetic Disorders | Annual Reviews [annualreviews.org]
- 2. Medium Chain Fatty Acids: Metabolism, Health Benefits, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 3. mdpi.com [mdpi.com]
- 4. Short- and medium-chain fatty acids in energy metabolism: the cellular perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Octanoate is differentially metabolized in liver and muscle and fails to rescue cardiomyopathy in CPT2 deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Beta oxidation - Wikipedia [en.wikipedia.org]
- 8. Fatty acid oxidation disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. 3-ketoacyl-CoA thiolase, mitochondrial | Abcam [abcam.com]
- 11. A role for the peroxisomal 3-ketoacyl-CoA thiolase B enzyme in the control of PPARα-mediated upregulation of SREBP-2 target genes in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Lipid degradation by way of beta and alpha oxidation in peroxisomes of mammals] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Octanoyl-CoA - Wikipedia [en.wikipedia.org]
- 14. aocs.org [aocs.org]
- 15. 3-Hydroxydicarboxylic and 3-ketodicarboxylic aciduria in three patients: evidence for a new defect in fatty acid oxidation at the level of 3-ketoacyl-CoA thiolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Fatty acid oxidation disorders | Research Starters | EBSCO Research [ebsco.com]
- 17. Fatty Acid Oxidation Disorders - Children's Health Issues - MSD Manual Consumer Version [msdmanuals.com]
The Biological Role of 3-Oxooctanoic Acid in Fatty Acid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Oxooctanoic acid, in its activated form 3-oxooctanoyl-CoA, is a critical intermediate in the mitochondrial beta-oxidation of fatty acids. This technical guide provides an in-depth exploration of its biochemical significance, encompassing its formation and degradation, the kinetics of the enzymes involved, and its role in the regulatory networks governing fatty acid metabolism. Detailed experimental protocols for the study of this molecule and its metabolic context are provided, alongside quantitative data and visual representations of key pathways to facilitate a comprehensive understanding for researchers and professionals in drug development.
Introduction
Fatty acid beta-oxidation is a fundamental catabolic process that provides a significant source of cellular energy. This pathway involves a series of four enzymatic reactions that sequentially shorten fatty acyl-CoA molecules, generating acetyl-CoA, NADH, and FADH2. This compound, as its coenzyme A thioester, 3-oxooctanoyl-CoA, represents the final ketoacyl intermediate in the beta-oxidation spiral of octanoic acid and a key step in the degradation of longer-chain fatty acids. Understanding the precise role and regulation of this molecule is crucial for elucidating the intricacies of lipid metabolism and identifying potential therapeutic targets for metabolic disorders.
The Role of 3-Oxooctanoyl-CoA in Beta-Oxidation
3-Oxooctanoyl-CoA is the substrate for the final step in each cycle of beta-oxidation, the thiolytic cleavage. This process is central to the breakdown of medium-chain fatty acids.
Formation of 3-Oxooctanoyl-CoA
3-Oxooctanoyl-CoA is generated in the third step of the beta-oxidation of an eight-carbon fatty acid (octanoyl-CoA) or as an intermediate in the degradation of longer fatty acids. The reaction is catalyzed by 3-hydroxyacyl-CoA dehydrogenase, which oxidizes L-3-hydroxyoctanoyl-CoA, using NAD+ as an electron acceptor.
Thiolytic Cleavage of 3-Oxooctanoyl-CoA
The final step of the beta-oxidation cycle involves the cleavage of 3-oxooctanoyl-CoA by the enzyme 3-ketoacyl-CoA thiolase. This reaction requires a molecule of free coenzyme A (CoA-SH) and yields one molecule of acetyl-CoA and a fatty acyl-CoA that is two carbons shorter (hexanoyl-CoA). The shortened acyl-CoA can then re-enter the beta-oxidation spiral.
Quantitative Data on Beta-Oxidation Enzymes
The efficiency of 3-oxooctanoyl-CoA metabolism is determined by the kinetic properties of the enzymes involved in its formation and degradation. While specific kinetic data for 3-oxooctanoyl-CoA are not extensively available, data for enzymes acting on medium-chain substrates provide valuable insights.
| Enzyme | Substrate | Km (µM) | Vmax (U/mg) | Organism/Tissue | Reference |
| Enoyl-CoA Hydratase | 2-Octenoyl-CoA | 29-50 | Lower than C4-C6 substrates | Aeromonas caviae | [1] |
| L-3-Hydroxyacyl-CoA Dehydrogenase | Medium-chain L-3-hydroxyacyl-CoAs | - | Most active with medium-chain substrates | Pig heart | [2] |
| 3-Ketoacyl-CoA Thiolase (MCKAT) | Medium-chain 3-ketoacyl-CoAs | - | - | - | [3] |
Note: Specific Km and Vmax values for 3-hydroxyacyl-CoA dehydrogenase and 3-ketoacyl-CoA thiolase with 3-oxooctanoyl-CoA as a substrate require further investigation. The promiscuity of medium-chain 3-ketoacyl-CoA thiolase (MCKAT) towards substrates of different chain lengths is a critical factor in the overall flux of beta-oxidation[3].
Experimental Protocols
Assay for Beta-Oxidation Activity
This protocol is adapted from established methods for measuring the beta-oxidation of radiolabeled fatty acids[4][5][6].
Objective: To measure the rate of beta-oxidation in isolated mitochondria or cell lysates by quantifying the production of acid-soluble metabolites from a radiolabeled octanoic acid precursor.
Materials:
-
[1-¹⁴C]Octanoic acid
-
Mitochondria isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4)
-
Reaction buffer (e.g., 120 mM KCl, 5 mM KH2PO4, 5 mM MgCl2, 1 mM EGTA, 10 mM HEPES, pH 7.4)
-
ATP, Coenzyme A, L-carnitine, NAD+, FAD
-
Perchloric acid (PCA)
-
Scintillation cocktail
Procedure:
-
Isolate mitochondria from the tissue of interest using standard differential centrifugation methods.
-
Prepare the reaction mixture containing reaction buffer, ATP, CoA, L-carnitine, NAD+, and FAD.
-
Add the mitochondrial preparation to the reaction mixture and pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding [1-¹⁴C]octanoic acid.
-
Incubate at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding a final concentration of 6% (v/v) perchloric acid.
-
Centrifuge the samples to pellet the precipitated protein.
-
Collect the supernatant containing the acid-soluble metabolites (including [¹⁴C]acetyl-CoA).
-
Quantify the radioactivity in the supernatant using a scintillation counter.
-
Normalize the results to the protein concentration of the mitochondrial preparation.
Quantification of 3-Oxooctanoyl-CoA by LC-MS/MS
This protocol is based on established methods for the analysis of acyl-CoA species[7][8][9][10][11][12].
Objective: To quantify the cellular concentration of 3-oxooctanoyl-CoA using liquid chromatography-tandem mass spectrometry.
Materials:
-
Internal standard (e.g., [¹³C₄]-3-oxooctanoyl-CoA)
-
Acetonitrile, Methanol, Formic acid
-
Solid-phase extraction (SPE) cartridges
-
LC-MS/MS system
Procedure:
-
Harvest cells or tissues and immediately quench metabolism by snap-freezing in liquid nitrogen.
-
Extract acyl-CoAs using an appropriate solvent mixture (e.g., 75% acetonitrile in water) containing the internal standard.
-
Centrifuge the samples to pellet cellular debris.
-
Purify and concentrate the acyl-CoAs from the supernatant using solid-phase extraction.
-
Elute the acyl-CoAs and evaporate the solvent.
-
Reconstitute the sample in a mobile phase-compatible solvent.
-
Inject the sample into the LC-MS/MS system.
-
Separate the acyl-CoAs using a suitable LC column (e.g., C18).
-
Detect and quantify 3-oxooctanoyl-CoA using multiple reaction monitoring (MRM) based on its specific precursor and product ion masses.
-
Calculate the concentration of 3-oxooctanoyl-CoA relative to the internal standard.
Signaling Pathways and Regulation
The metabolism of this compound is tightly regulated as part of the overall control of fatty acid oxidation. This regulation occurs at both the transcriptional and allosteric levels.
Transcriptional Regulation by PPARα
The peroxisome proliferator-activated receptor alpha (PPARα) is a key nuclear receptor that functions as a master regulator of lipid metabolism[1][5][6][13][14][15][16][17]. Upon activation by fatty acids or their derivatives, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, leading to their increased transcription. Genes regulated by PPARα include those encoding the enzymes of the beta-oxidation pathway. While long-chain fatty acids are well-established PPARα ligands, the direct effect of this compound on PPARα activation requires further investigation. Some studies suggest that medium-chain fatty acids can act as partial PPAR agonists[3].
Caption: PPARα signaling pathway for the regulation of fatty acid metabolism.
Allosteric Regulation
The activity of beta-oxidation enzymes is also subject to allosteric regulation by pathway intermediates and products. Notably, 3-ketoacyl-CoA intermediates have been shown to inhibit both enoyl-CoA hydratase and acyl-CoA dehydrogenase[13]. This feedback inhibition can help to prevent the accumulation of intermediates and maintain metabolic homeostasis. The ratios of NADH/NAD+ and acetyl-CoA/CoA also play a crucial regulatory role, with high ratios inhibiting the flux through beta-oxidation[13].
Caption: Allosteric feedback inhibition in the beta-oxidation pathway.
Logical Workflow for Investigating this compound Metabolism
The following diagram outlines a logical workflow for researchers investigating the biological role of this compound.
Caption: A logical workflow for the comprehensive study of this compound.
Conclusion and Future Directions
This compound, in the form of 3-oxooctanoyl-CoA, is a pivotal, albeit transient, intermediate in fatty acid beta-oxidation. Its metabolism is intricately linked to the overall energy status of the cell and is regulated through a combination of transcriptional control by PPARα and allosteric feedback mechanisms. While the fundamental steps of its formation and degradation are well-understood, further research is needed to precisely quantify its cellular concentrations under various physiological and pathological conditions and to fully elucidate the specific kinetic parameters of the enzymes that metabolize it. A deeper understanding of the regulatory role of this compound and its derivatives could pave the way for novel therapeutic strategies targeting metabolic diseases. The experimental approaches and conceptual frameworks presented in this guide provide a solid foundation for future investigations in this critical area of metabolism.
References
- 1. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Medium Chain Fatty Acids Are Selective Peroxisome Proliferator Activated Receptor (PPAR) γ Activators and Pan-PPAR Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Transcriptional regulation of lipid metabolism by fatty acids: a key determinant of pancreatic β-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Epigenetic-Transcriptional Regulation of Fatty Acid Metabolism and Its Alterations in Leukaemia [frontiersin.org]
- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Perfluorooctanoic acid binds to peroxisome proliferator-activated receptor γ and promotes adipocyte differentiation in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Peroxisome Proliferator–Activated Receptor-α: A Pivotal Regulator of the Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. youtube.com [youtube.com]
- 17. Regulation of gene transcription by fatty acids | animal | Cambridge Core [cambridge.org]
An In-Depth Technical Guide to Beta-Ketooctanoic Acid: Discovery, Isolation, and Core Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-ketooctanoic acid, systematically known as 3-oxooctanoic acid, is a medium-chain keto acid that has garnered interest in various scientific fields due to its role as a primary metabolite and its potential applications in drug development. This technical guide provides a comprehensive overview of the discovery, isolation, synthesis, and known biological significance of beta-ketooctanoic acid, with a focus on detailed experimental protocols and quantitative data.
Physicochemical Properties
Beta-ketooctanoic acid is a solid organic compound with the following properties:
| Property | Value | Source |
| Chemical Formula | C₈H₁₄O₃ | PubChem[1] |
| Molecular Weight | 158.19 g/mol | PubChem[1] |
| CAS Number | 13283-91-5 | PubChem[1] |
| Appearance | Solid | Human Metabolome Database[2] |
| Boiling Point | 275.6 °C at 760 mmHg | LookChem[3] |
| Flash Point | 134.7 °C | LookChem[3] |
| Density | 1.038 g/cm³ | LookChem[3] |
| LogP | 1.61050 | LookChem[3] |
Discovery and Natural Occurrence
Beta-ketooctanoic acid is recognized as a primary metabolite, indicating its presence in various eukaryotic organisms, from yeast to humans.[2] It has been detected in some food products, including chicken, domestic pig, and certain species of ducks (Anatidae), suggesting its role in metabolic processes.[2] While its existence as a metabolite is established, specific details regarding its initial discovery and isolation from natural sources are not extensively documented in readily available literature.
Synthetic Protocols
The primary laboratory synthesis of beta-ketooctanoic acid involves a two-step process: the Claisen condensation of an appropriate ester to form the corresponding beta-keto ester, followed by hydrolysis to the desired beta-keto acid.
Step 1: Synthesis of Ethyl 3-Oxooctanoate via Claisen Condensation
The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and another carbonyl compound in the presence of a strong base.[4] For the synthesis of ethyl 3-oxooctanoate, the self-condensation of ethyl hexanoate is a common approach.
Experimental Protocol:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with sodium ethoxide (1.0 equivalent) suspended in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Addition of Reactant: Ethyl hexanoate (2.0 equivalents) is added dropwise to the stirred suspension at room temperature.
-
Reaction Conditions: After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for several hours to ensure the completion of the condensation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of a dilute acid (e.g., 1 M HCl) until the solution is acidic.
-
Extraction: The aqueous layer is separated and extracted multiple times with diethyl ether. The combined organic extracts are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude ethyl 3-oxooctanoate is purified by vacuum distillation.
Quantitative Data (Illustrative):
| Parameter | Value |
| Reactants | Ethyl hexanoate, Sodium ethoxide |
| Solvent | Anhydrous Diethyl Ether |
| Reaction Time | 4-6 hours |
| Yield | 70-80% (typical for Claisen condensations) |
| Purity | >95% (after vacuum distillation) |
Step 2: Hydrolysis of Ethyl 3-Oxooctanoate to Beta-Ketooctanoic Acid
The final step is the hydrolysis of the ester to the carboxylic acid.
Experimental Protocol:
-
Reaction Setup: Ethyl 3-oxooctanoate is dissolved in a mixture of ethanol and water in a round-bottom flask.
-
Addition of Base: An aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide (1.1 equivalents), is added to the flask.
-
Reaction Conditions: The mixture is stirred at room temperature or gently heated for a few hours until the hydrolysis is complete, as monitored by TLC.
-
Workup: The reaction mixture is cooled in an ice bath and acidified with a dilute strong acid (e.g., 1 M HCl) to a pH of approximately 2-3.
-
Extraction: The acidified solution is extracted several times with a suitable organic solvent, such as ethyl acetate. The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.
-
Isolation: The solvent is removed under reduced pressure to yield the crude beta-ketooctanoic acid, which can be further purified by recrystallization or chromatography if necessary.
Quantitative Data (Illustrative):
| Parameter | Value |
| Reactants | Ethyl 3-oxooctanoate, Sodium Hydroxide |
| Solvent | Ethanol/Water |
| Reaction Time | 2-4 hours |
| Yield | >90% |
| Purity | >98% (after purification) |
Spectroscopic Data
The structural confirmation of beta-ketooctanoic acid is achieved through various spectroscopic techniques.
Predicted Spectroscopic Data:
| Technique | Predicted Data |
| ¹H NMR | Chemical shifts for protons on the alkyl chain, a singlet for the methylene group between the carbonyls, and a broad singlet for the carboxylic acid proton. |
| ¹³C NMR | Resonances for the two carbonyl carbons, the methylene carbon between them, and the carbons of the hexanoyl chain. SpectraBase provides reference spectra for similar compounds like 3-oxo-decanoic-acid.[5] |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound. PubChemLite provides predicted collision cross-section values for various adducts.[6] |
Note: Experimentally obtained spectra should be compared with predicted data and data from similar compounds for accurate identification.
Biological Signaling and Significance
Beta-ketooctanoic acid, as a medium-chain fatty acid (MCFA), is involved in cellular energy metabolism. MCFAs are readily absorbed and transported to the liver for β-oxidation, providing a rapid source of energy.[7]
While specific signaling pathways directly involving beta-ketooctanoic acid are not yet fully elucidated, the broader class of acyl-CoAs (the activated form of fatty acids) are known to be key signaling molecules.[8][9] Long-chain acyl-CoA esters, for instance, are involved in the regulation of insulin secretion and gene expression.[10][11]
The metabolism of MCFAs can influence various signaling pathways:
-
Energy Metabolism: MCFAs are activated to their acyl-CoA derivatives and undergo β-oxidation in the mitochondria to produce acetyl-CoA, which then enters the citric acid cycle.[7] This process is crucial for ATP production.
-
Interaction with Receptors: Some MCFAs can act as signaling molecules by interacting with membrane receptors, such as G-protein coupled receptors.[12]
-
Gene Regulation: Acyl-CoAs can act as ligands for nuclear transcription factors, thereby regulating the expression of genes involved in lipid metabolism.[9]
Experimental Workflows and Signaling Pathways (Graphviz Diagrams)
Caption: Synthetic workflow for beta-ketooctanoic acid.
Caption: General metabolic pathway of medium-chain fatty acids.
Conclusion
Beta-ketooctanoic acid is a naturally occurring metabolite with potential for further investigation in the fields of biochemistry and drug development. While detailed information on its specific discovery and isolation remains to be fully elucidated, established synthetic routes provide a reliable means of obtaining this compound for research purposes. Future studies are warranted to explore its specific roles in biological signaling pathways and to unlock its full therapeutic potential. This guide provides a foundational understanding and practical protocols to aid researchers in their exploration of this intriguing molecule.
References
- 1. This compound | C8H14O3 | CID 128859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0010721) [hmdb.ca]
- 3. This compound|lookchem [lookchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. spectrabase.com [spectrabase.com]
- 6. PubChemLite - this compound (C8H14O3) [pubchemlite.lcsb.uni.lu]
- 7. Medium Chain Fatty Acids: Metabolism, Health Benefits, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 8. Long-chain acyl-CoA esters in metabolism and signaling: Role of acyl-CoA binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. Insulin Signaling Regulates Fatty Acid Catabolism at the Level of CoA Activation | PLOS Genetics [journals.plos.org]
- 12. youtube.com [youtube.com]
Whitepaper: 3-Oxooctanoic Acid as a Biomarker for Metabolic Disorders
Audience: Researchers, scientists, and drug development professionals.
Abstract
Metabolic disorders, particularly inborn errors of metabolism like fatty acid oxidation disorders, present significant diagnostic challenges. The identification of specific and reliable biomarkers is crucial for early diagnosis and effective management. 3-Oxooctanoic acid, a beta-keto acid derivative of octanoic acid, emerges as a relevant metabolite in the context of these disorders.[1] This technical guide provides an in-depth analysis of this compound's role as a biomarker, focusing on its biochemical origins, its association with Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, and the analytical methodologies for its detection. This document summarizes quantitative data for associated key biomarkers, details experimental protocols, and visualizes the underlying metabolic pathways to serve as a comprehensive resource for researchers in the field.
Introduction to this compound
This compound, also known as 3-ketooctanoic acid or β-ketocaprylic acid, is a medium-chain keto acid.[2][3] Structurally, it is a derivative of octanoic acid with a ketone group at the beta-carbon (C3) position.[1][4] In normal human metabolism, it is an intermediate in fatty acid biosynthesis and metabolism.[1][2] As a beta-keto acid, it is generally formed through processes like the Claisen condensation and is an intermediate in the beta-oxidation of fatty acids.[4] Its accumulation in biological fluids is indicative of a disruption in these metabolic pathways.
Pathophysiology: The Link to Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency
The primary metabolic disorder associated with elevated levels of this compound and other medium-chain fatty acid derivatives is Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency .
MCAD deficiency is the most common inherited disorder of fatty acid oxidation, transmitted in an autosomal recessive pattern due to mutations in the ACADM gene.[5][6][7] The MCAD enzyme catalyzes the initial dehydrogenation step in the mitochondrial beta-oxidation of medium-chain fatty acids (those with 6 to 12 carbons).[8]
In individuals with MCAD deficiency, this enzymatic step is blocked. During periods of catabolic stress, such as fasting or illness, when the body relies on fatty acid oxidation for energy, this blockage leads to:
-
Impaired Energy Production: The inability to break down medium-chain fats results in hypoketotic hypoglycemia, a hallmark of the disease, which can lead to lethargy, seizures, coma, and even death if untreated.[6][7][8]
-
Accumulation of Upstream Metabolites: Medium-chain fatty acyl-CoA esters, particularly octanoyl-CoA, accumulate in the mitochondria.[8]
-
Metabolite Diversion: The excess octanoyl-CoA is diverted into alternative metabolic pathways, including omega-oxidation and conjugation with glycine and carnitine. This produces a characteristic profile of abnormal metabolites in blood and urine.[9][10][11] this compound is one of the metabolites formed from this upstream accumulation.
The metabolic disruption in MCAD deficiency is visualized in the signaling pathways below.
Signaling Pathway Diagrams
Caption: Simplified overview of the mitochondrial beta-oxidation spiral.
Caption: Metabolic consequences of MCAD enzyme deficiency.
Quantitative Biomarker Data
While this compound is a known metabolite in MCAD deficiency, quantitative data specifically for this compound in patient cohorts is not as extensively documented as for other key biomarkers. The diagnosis primarily relies on the plasma acylcarnitine profile and urine organic acid analysis, which reveal a characteristic pattern of multiple metabolites.[6][8]
The most significant diagnostic marker is octanoylcarnitine (C8) in plasma.[8] Urinary analysis complements this by detecting dicarboxylic acids and acylglycines.[5][11][12]
Table 1: Key Diagnostic Biomarkers in MCAD Deficiency
| Biomarker Category | Key Analytes | Matrix | Typical Finding in MCAD Deficiency |
| Plasma Acylcarnitines | Octanoylcarnitine (C8) | Plasma / Dried Blood Spot | Markedly elevated |
| Hexanoylcarnitine (C6) | Plasma / Dried Blood Spot | Elevated | |
| Decanoylcarnitine (C10) | Plasma / Dried Blood Spot | Elevated | |
| C8/C2 and C8/C10 Ratios | Plasma / Dried Blood Spot | Elevated | |
| Urine Organic Acids | Dicarboxylic Acids (C6-C10) | Urine | Dicarboxylic aciduria present |
| Hexanoylglycine | Urine | Elevated (often the most significant)[5] | |
| Suberylglycine | Urine | Elevated | |
| 3-Phenylpropionylglycine | Urine | Elevated | |
| This compound | Urine | Present/Elevated |
Note: The presence of these markers, especially during metabolic stress, is highly indicative of MCAD deficiency. Asymptomatic patients may have normal or near-normal urinary acylglycine levels.[5]
Experimental Protocols for Biomarker Analysis
The detection of this compound is typically part of a broader urinary organic acid profile analysis, most commonly performed using Gas Chromatography-Mass Spectrometry (GC-MS). Plasma analysis for related acylcarnitines is performed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol: Urinary Organic Acid Analysis via GC-MS
This method is standard for screening for inborn errors of metabolism.[13] It involves the extraction of acidic compounds from urine followed by chemical derivatization to make them volatile for gas chromatography.
Detailed Methodology:
-
Sample Preparation:
-
Normalization: A specific volume of urine is used, often normalized to creatinine concentration to account for variations in urine dilution.[14]
-
Internal Standard Addition: An internal standard (e.g., a non-physiological organic acid) is added to the urine sample to control for extraction efficiency and analytical variability.[14]
-
Acidification: The urine sample is acidified to a pH < 2 using an acid like HCl.[15]
-
Extraction: Organic acids are extracted from the acidified urine using a water-immiscible organic solvent, typically ethyl acetate, via liquid-liquid extraction.[13][15]
-
Drying: The organic solvent phase is separated and dried, often under a stream of nitrogen gas.
-
-
Derivatization:
-
Purpose: Organic acids are non-volatile. To analyze them by GC, their polar carboxyl and hydroxyl groups must be masked.
-
Oximation (Optional but Recommended): This step converts keto groups to oximes, improving the stability and chromatographic behavior of keto acids like this compound.[14]
-
Silylation: The dried extract is treated with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form volatile trimethylsilyl (TMS) derivatives.[16][17]
-
-
GC-MS Analysis:
-
Injection: The derivatized sample is injected into the GC-MS system.
-
Chromatography: A capillary column (e.g., DB-5MS) is used to separate the different organic acid derivatives based on their boiling points and interactions with the column's stationary phase.[17] A temperature gradient program is used to elute the compounds over time.
-
Mass Spectrometry: As compounds elute from the GC column, they are ionized (typically by Electron Ionization - EI) and fragmented. The mass spectrometer separates and detects these fragments, generating a unique mass spectrum for each compound, which allows for its identification and quantification.
-
Caption: Standard experimental workflow for urinary organic acid profiling.
Protocol: Plasma Acylcarnitine Analysis via LC-MS/MS
This is the gold standard for newborn screening and confirmatory diagnosis of MCAD deficiency.[8] It is highly sensitive and specific for acylcarnitines. While not directly measuring this compound, it quantifies the primary upstream markers.
Detailed Methodology:
-
Sample Preparation:
-
Matrix: Plasma or a dried blood spot punch.
-
Protein Precipitation: A simple and rapid protein precipitation is performed by adding a solvent like methanol containing isotopically labeled internal standards for the acylcarnitines of interest.[18]
-
Centrifugation: The sample is centrifuged to pellet the precipitated proteins.
-
Supernatant Transfer: The supernatant containing the acylcarnitines is transferred for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: While early methods used direct infusion (flow injection analysis), modern methods use rapid liquid chromatography (LC) for better separation from isomers and matrix components. A C18 column with a gradient of water and methanol/acetonitrile (often with 0.1% formic acid) is common.[18][19]
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in positive ion mode is used.
-
Detection: Tandem mass spectrometry (MS/MS) is employed using modes like Precursor Ion Scanning or Multiple Reaction Monitoring (MRM) for high specificity and sensitivity in detecting the acylcarnitine class of compounds.
-
-
Caption: Common workflow for acylcarnitine analysis in MCAD deficiency.
Conclusion and Future Perspectives
This compound is a mechanistically relevant biomarker for metabolic disorders affecting medium-chain fatty acid oxidation, most notably MCAD deficiency. Its presence in urine is a direct consequence of the enzymatic block and the subsequent diversion of accumulated octanoyl-CoA.
While the quantitative analysis of plasma octanoylcarnitine (C8) by LC-MS/MS remains the primary diagnostic tool, comprehensive urinary organic acid profiling by GC-MS provides essential confirmatory evidence and a broader picture of the metabolic disturbance. The detection of this compound, as part of this profile, reinforces the diagnosis.
For drug development professionals, understanding the complete metabolic signature of MCAD deficiency, including metabolites like this compound, is critical. These downstream metabolites can be used to assess the efficacy of therapeutic interventions aimed at restoring or bypassing the deficient enzyme's function. Future research may focus on developing more targeted, high-throughput assays for a panel of key metabolites, including this compound, to improve the speed and accuracy of monitoring treatment response in patients with MCAD deficiency and other related metabolic disorders.
References
- 1. This compound | C8H14O3 | CID 128859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound this compound (FDB027870) - FooDB [foodb.ca]
- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0010721) [hmdb.ca]
- 4. Keto acid - Wikipedia [en.wikipedia.org]
- 5. Medium-Chain Acyl-CoA Dehydrogenase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. MCAD deficiency - Symptoms and causes - Mayo Clinic [mayoclinic.org]
- 8. dovepress.com [dovepress.com]
- 9. Urinary 3-hydroxydicarboxylic acids in pathophysiology of metabolic disorders with dicarboxylic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolic origin of urinary 3-hydroxy dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Octanoic acidemia and octanoylcarnitine excretion with dicarboxylic aciduria due to defective oxidation of medium-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Abnormal urinary excretion of unsaturated dicarboxylic acids in patients with medium-chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jeol.com [jeol.com]
- 14. metbio.net [metbio.net]
- 15. erndim.org [erndim.org]
- 16. GC-MS analysis of organic acids in rat urine: A protocol of direct ultrasound-assisted derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
The Natural Occurrence of 3-Oxooctanoic Acid in Eukaryotes: A Technical Guide for Researchers
Abstract
3-Oxooctanoic acid, a medium-chain keto acid, is a naturally occurring metabolite found across the eukaryotic domain, from single-celled yeasts to complex mammalian systems. While its presence is widely acknowledged, comprehensive quantitative data on its concentration in various tissues and fluids remain limited. This technical guide provides an in-depth overview of the current knowledge on the natural occurrence of this compound in eukaryotes. It details its metabolic context within the fatty acid biosynthesis pathway, summarizes the available, albeit scarce, quantitative information, and presents detailed experimental protocols for its detection and quantification. Furthermore, this guide explores the potential signaling roles of this compound by drawing parallels with related medium-chain fatty acids and ketone bodies. This document is intended for researchers, scientists, and professionals in drug development who are interested in the biology and analytical chemistry of this intriguing endogenous metabolite.
Introduction
This compound, also known as β-ketooctanoic acid, is a C8 oxo-fatty acid. Its structure consists of an eight-carbon chain with a ketone group at the beta position (carbon 3) and a terminal carboxylic acid group. As an intermediate in fatty acid metabolism, it holds a significant position in the biochemical landscape of eukaryotes. The Human Metabolome Database confirms its expected presence in humans and its existence across all eukaryotic life, including animals, plants, fungi, and protists[1]. Despite its ubiquitous nature, detailed information regarding its physiological concentrations and specific biological functions, particularly in signaling, is still emerging. This guide aims to consolidate the existing information on this compound and provide a practical resource for its study.
Natural Occurrence and Biosynthesis
This compound is primarily an intermediate in the fatty acid biosynthesis pathway. This fundamental metabolic process occurs in the cytoplasm of eukaryotic cells and is responsible for the de novo synthesis of fatty acids from acetyl-CoA.
Fatty Acid Biosynthesis Pathway
The synthesis of fatty acids is an iterative process catalyzed by the multi-enzyme complex, fatty acid synthase (FAS). The pathway involves the sequential addition of two-carbon units from malonyl-CoA to a growing acyl chain. 3-Oxooctanoyl-ACP (the acyl carrier protein-bound form of this compound) is a key intermediate in the elongation cycle.
The following diagram illustrates the fatty acid synthesis pathway, highlighting the position of 3-oxooctanoyl-ACP:
Caption: Fatty Acid Biosynthesis Pathway highlighting 3-Oxooctanoyl-ACP.
Quantitative Data
As of the latest literature review, there is a significant lack of quantitative data for this compound in various eukaryotic organisms. The Human Metabolome Database lists its status as "Expected but not Quantified"[1]. This indicates that while its presence is predicted based on known metabolic pathways, its physiological concentrations in tissues and biofluids have not been systematically measured and reported.
| Eukaryotic Group | Tissue/Fluid | Concentration Range | Reference |
| Mammals | Human Plasma | Not Quantified | [1] |
| Human Urine | Not Quantified | [1] | |
| Rodent Brain | Not Quantified | ||
| Plants | Leaf Extracts | Not Quantified | |
| Root Exudates | Not Quantified | ||
| Fungi | Saccharomyces cerevisiae | Not Quantified | |
| Aspergillus sp. | Not Quantified | ||
| Protists | - | Not Quantified |
Table 1: Reported Concentrations of this compound in Eukaryotes. This table highlights the current gap in quantitative data for this metabolite.
Experimental Protocols for Detection and Quantification
The analysis of this compound, being a polar and relatively small molecule, presents challenges that can be overcome with appropriate analytical techniques. The most suitable methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), often requiring a derivatization step to improve chromatographic retention and ionization efficiency.
Sample Preparation
A generic workflow for the extraction of this compound from biological samples is depicted below.
References
The Pivotal Role of 3-Oxooctanoic Acid in Cellular Energy Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Oxooctanoic acid, a medium-chain beta-keto acid, represents a key intermediate in the intricate network of cellular energy metabolism. While its direct investigation has been limited, its position within the broader context of fatty acid oxidation suggests a significant contribution to cellular ATP production. This technical guide synthesizes the current understanding of this compound's function, detailing its metabolic pathway, the enzymatic reactions involved, and its ultimate conversion to acetyl-CoA for entry into the Krebs cycle. We further provide extrapolated quantitative data based on related medium-chain fatty acids and outline detailed experimental protocols for its study. This document aims to equip researchers and drug development professionals with the foundational knowledge and practical methodologies to explore the therapeutic potential of modulating this compound metabolism.
Introduction
Cellular energy production is a cornerstone of biological function, with fatty acids serving as a major fuel source. Among the myriad of intermediates in fatty acid metabolism, this compound (also known as β-ketooctanoic acid) holds a strategic position. As a C8 medium-chain keto acid, it is an integral part of the beta-oxidation spiral, the primary pathway for fatty acid catabolism.[1][2] Understanding the precise role and regulation of this compound is crucial for elucidating the nuances of energy homeostasis and identifying potential therapeutic targets for metabolic disorders.
Metabolic Pathway of this compound
The metabolic journey of this compound towards energy production primarily occurs within the mitochondrial matrix.[3] Unlike long-chain fatty acids, medium-chain fatty acids and their derivatives can cross the inner mitochondrial membrane without the need for the carnitine shuttle system, allowing for more rapid metabolism.[4]
The central reaction involving this compound is its conversion to 3-oxooctanoyl-CoA. This activated form is then a direct substrate for the enzyme 3-ketoacyl-CoA thiolase (also known as beta-ketothiolase).[5][6] This enzyme catalyzes the thiolytic cleavage of 3-oxooctanoyl-CoA, yielding two key products:
-
Acetyl-CoA (C2)
-
Hexanoyl-CoA (C6) [3]
The generated acetyl-CoA directly enters the Krebs cycle (also known as the citric acid cycle or TCA cycle) by condensing with oxaloacetate to form citrate.[7] Each turn of the Krebs cycle produces ATP (or GTP), NADH, and FADH2, which subsequently fuel oxidative phosphorylation to generate the majority of cellular ATP. The hexanoyl-CoA produced undergoes further rounds of beta-oxidation until it is completely converted into acetyl-CoA molecules.
Quantitative Data on Energy Yield
Table 1: Theoretical ATP Yield from the Complete Oxidation of One Molecule of this compound
| Metabolic Stage | Products | ATP per Product | Total ATP |
| Beta-Oxidation | |||
| 1 round of β-oxidation of Octanoyl-CoA to Hexanoyl-CoA and Acetyl-CoA | 1 NADH | 2.5 | 2.5 |
| 1 FADH2 | 1.5 | 1.5 | |
| 2 more rounds of β-oxidation of Hexanoyl-CoA | 2 NADH | 2.5 | 5 |
| 2 FADH2 | 1.5 | 3 | |
| Krebs Cycle | |||
| 4 Acetyl-CoA molecules | 12 NADH | 2.5 | 30 |
| 4 FADH2 | 1.5 | 6 | |
| 4 GTP (ATP equivalent) | 1 | 4 | |
| Activation Step | |||
| Activation of Octanoic Acid to Octanoyl-CoA | -2 | ||
| Total Net ATP Yield | 50 |
Note: This table presents a theoretical calculation. Actual ATP yields may vary depending on the specific cellular conditions and the efficiency of the proton pumps in the electron transport chain.
Experimental Protocols
To facilitate further research into the function of this compound, this section provides detailed methodologies for key experiments.
Measurement of this compound-Dependent Mitochondrial Respiration
This protocol adapts a standard method for measuring fatty acid oxidation using high-resolution respirometry to specifically assess the contribution of this compound to cellular oxygen consumption.
Materials:
-
Isolated mitochondria or cultured cells
-
Respiration medium (e.g., MiR05)
-
This compound solution (prepared in a suitable solvent like DMSO, with final concentration not exceeding 0.1%)
-
ADP solution
-
Oligomycin (ATP synthase inhibitor)
-
FCCP (uncoupler)
-
Rotenone (Complex I inhibitor)
-
Antimycin A (Complex III inhibitor)
-
High-resolution respirometer (e.g., Oroboros Oxygraph-2k)
Procedure:
-
Chamber Preparation: Calibrate the oxygen sensors of the respirometer and add 2 mL of respiration medium to each chamber.
-
Sample Addition: Add isolated mitochondria (e.g., 0.1-0.2 mg/mL) or cultured cells (e.g., 1-2 million cells/mL) to the chambers.
-
Substrate Addition: After a stable baseline is achieved, inject a working concentration of this compound (e.g., 10-100 µM) into the chambers.
-
State 3 Respiration: Initiate ATP synthesis-linked respiration by adding a saturating concentration of ADP (e.g., 1-2.5 mM).
-
State 4o Respiration: Inhibit ATP synthase with oligomycin (e.g., 2.5 µM) to measure leak respiration.
-
Maximal Respiration (ETS Capacity): Titrate FCCP (e.g., in 0.5 µM steps) to uncouple respiration and determine the maximum capacity of the electron transport system.
-
Inhibition: Sequentially add rotenone (e.g., 0.5 µM) and antimycin A (e.g., 2.5 µg/mL) to inhibit Complex I and Complex III, respectively, to measure residual oxygen consumption.
Enzymatic Assay for 3-Ketoacyl-CoA Thiolase Activity with 3-Oxooctanoyl-CoA
This spectrophotometric assay measures the activity of 3-ketoacyl-CoA thiolase by monitoring the decrease in absorbance of the enol form of 3-oxooctanoyl-CoA.
Materials:
-
Purified 3-ketoacyl-CoA thiolase or mitochondrial lysate
-
Tris-HCl buffer (pH 8.0)
-
Coenzyme A (CoA)
-
3-Oxooctanoyl-CoA (substrate)
-
Spectrophotometer
Procedure:
-
Reaction Mixture: In a cuvette, prepare a reaction mixture containing Tris-HCl buffer, and CoA.
-
Enzyme Addition: Add the enzyme preparation to the reaction mixture and incubate for a few minutes at the desired temperature (e.g., 30°C).
-
Reaction Initiation: Start the reaction by adding 3-oxooctanoyl-CoA.
-
Absorbance Measurement: Monitor the decrease in absorbance at a wavelength corresponding to the enolate form of 3-oxooctanoyl-CoA (typically around 303 nm) over time.
-
Calculation: Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of the substrate.
Signaling Pathways and Logical Relationships
While direct evidence for signaling pathways specifically activated by this compound is currently lacking, its parent molecule, octanoic acid, has been shown to influence cellular signaling, particularly the AMP-activated protein kinase (AMPK) pathway .[8][9] AMPK is a master regulator of cellular energy homeostasis. It is plausible that this compound, as a key metabolic intermediate, could also modulate AMPK activity, either directly or indirectly through changes in the cellular AMP/ATP ratio.
Further research is warranted to elucidate the potential signaling roles of this compound.
Visualizations
Metabolic Pathway of this compound
Caption: Metabolic fate of this compound in the mitochondrion.
Experimental Workflow for Measuring Mitochondrial Respiration
Caption: Workflow for assessing this compound-driven respiration.
Conclusion and Future Directions
This compound is a crucial, albeit understudied, intermediate in cellular energy production derived from fatty acids. Its metabolism via 3-ketoacyl-CoA thiolase directly fuels the Krebs cycle with acetyl-CoA, contributing significantly to the cellular ATP pool. The provided experimental protocols offer a framework for researchers to delve deeper into the specific bioenergetics of this molecule.
Future research should focus on:
-
Quantitative metabolic flux analysis: Utilizing stable isotope-labeled this compound to trace its metabolic fate and quantify its contribution to the Krebs cycle and ATP production in various cell types and tissues.
-
Signaling pathway elucidation: Investigating the potential direct or indirect effects of this compound on key energy-sensing pathways, such as AMPK and mTOR.
-
Therapeutic potential: Exploring the pharmacological modulation of this compound metabolism for the treatment of metabolic diseases, including obesity, type 2 diabetes, and certain cancers.
A more comprehensive understanding of this compound's role in cellular energy metabolism will undoubtedly open new avenues for therapeutic intervention and a deeper appreciation of the intricate regulation of our cellular powerhouses.
References
- 1. 3-oxooctanoyl-CoA | C29H48N7O18P3S | CID 11966162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C8H14O3 | CID 128859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Reactome | 3-Oxooctanoyl-CoA+CoA-SH<=>Hexanoyl-CoA [reactome.org]
- 4. Supplementation of Regular Diet With Medium-Chain Triglycerides for Procognitive Effects: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human Metabolome Database: Showing metabocard for 3-Oxooctanoyl-CoA (HMDB0003941) [hmdb.ca]
- 6. 3-ketoacyl-CoA thiolase, mitochondrial | Abcam [abcam.com]
- 7. Fatty acid metabolism - Wikipedia [en.wikipedia.org]
- 8. Octanoic Acid-Enrichment Diet Improves Endurance Capacity and Reprograms Mitochondrial Biogenesis in Skeletal Muscle of Mice [mdpi.com]
- 9. AMPK Signaling Axis-Mediated Regulation of Lipid Metabolism: Ameliorative Effects of Sodium Octanoate on Intestinal Dysfunction in Hu Sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Enzymatic Production of 3-Oxooctanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the enzymatic pathways and methodologies relevant to the production of 3-oxooctanoic acid, a beta-keto acid with potential applications in chemical synthesis and drug development. While direct, extensive literature on the dedicated enzymatic production of this compound is limited, this document synthesizes information from related fields, particularly the biosynthesis of fatty acids and other oleochemicals, to provide a comprehensive technical framework.
Introduction to this compound
This compound, also known as 3-ketooctanoic acid, is a derivative of octanoic acid featuring a ketone group at the beta position (C3).[1] This functional group makes it a reactive intermediate for various chemical transformations. In biological systems, 3-oxoacyl-CoAs are key intermediates in fatty acid metabolism.[2] The enzymatic synthesis of this compound offers a green and highly selective alternative to traditional chemical methods.
Enzymatic Pathways for this compound Synthesis
The primary route for the enzymatic synthesis of this compound and its derivatives is through the fatty acid synthesis (FAS) pathway. Key enzymes in this pathway can be harnessed and engineered for the targeted production of medium-chain keto acids.
Fatty Acid Synthase (FAS) System
The fatty acid synthase (FAS) system is a multi-enzyme complex that catalyzes the synthesis of fatty acids from acetyl-CoA and malonyl-CoA. The core reaction for chain elongation involves the condensation of an acyl-ACP (or acyl-CoA) with malonyl-ACP, catalyzed by a β-ketoacyl-ACP synthase (KAS).
A crucial enzyme in this process is 3-oxoacyl-ACP synthase (also known as β-ketoacyl-ACP synthase). There are several types of KAS enzymes, with varying substrate specificities. For the synthesis of an eight-carbon chain, a key step is the condensation of a six-carbon acyl-ACP (hexanoyl-ACP) with malonyl-ACP to form 3-oxooctanoyl-ACP.
Some novel variants of β-ketoacyl-acyl carrier protein synthase III (KAS III) have been identified that show a preference for longer acyl-group substrates, including octanoyl-CoA.[3] This suggests that KAS III enzymes could be engineered or selected for their ability to utilize precursors that lead to the formation of 3-oxooctanoyl derivatives.
Engineered Pathways for Medium-Chain Fatty Acid Production
Metabolic engineering of organisms like Escherichia coli has been successful in the production of medium-chain fatty acids, such as octanoic acid. These strategies often involve the overexpression of key enzymes in the FAS pathway and the knockout of competing pathways. For instance, increased expression of 3-hydroxy-acyl-ACP dehydratase (FabZ) has been shown to enhance octanoic acid production.[4] Such engineered strains provide a promising chassis for the production of this compound, as octanoyl-CoA is a direct precursor.
Quantitative Data from Related Enzymatic Syntheses
| Product | Host Organism | Key Genetic Modifications | Titer (mg/L) | Yield (mg/g glucose) | Reference |
| Octanoic Acid | E. coli | Overexpression of thioesterase (TE10) | ~275 | ~21 | [4] |
| Octanoic Acid | E. coli | +fabZ, ΔfadE, ΔfumAC, ΔackA, TE10 | 500 | Not Reported | [4] |
| Free Fatty Acids (C8-C14) | E. coli | Engineered PhaG pathway | 1100 | Not Reported | [2] |
These data suggest that with further engineering, including the introduction of a specific hydrolase to cleave the acyl-CoA or acyl-ACP to release the free acid, significant titers of this compound could be achievable.
Experimental Protocols
The following are generalized experimental protocols derived from methodologies for the production and analysis of related fatty acids. These should be adapted and optimized for the specific production of this compound.
General Protocol for Whole-Cell Biocatalysis for Octanoic Acid Production (Adaptable for this compound)
This protocol is based on the production of octanoic acid in engineered E. coli and can be modified for this compound production by co-expressing a suitable thioesterase or hydrolase that recognizes 3-oxooctanoyl-ACP or -CoA.
-
Strain Cultivation:
-
Inoculate a single colony of the engineered E. coli strain into 5 mL of Luria-Bertani (LB) medium with appropriate antibiotics.
-
Incubate overnight at 37°C with shaking at 250 rpm.
-
Inoculate 1 mL of the overnight culture into 50 mL of M9 minimal medium supplemented with glucose (e.g., 20 g/L) and appropriate antibiotics in a 250 mL shake flask.
-
Incubate at 37°C with shaking until the optical density at 600 nm (OD600) reaches approximately 0.6-0.8.
-
-
Induction of Gene Expression:
-
Induce the expression of the target enzymes (e.g., from a plasmid under an inducible promoter) by adding an appropriate inducer, such as Isopropyl β-D-1-thiogalactopyranoside (IPTG), to a final concentration of, for example, 0.1-1 mM.
-
-
Production Phase:
-
Continue the cultivation at a lower temperature, for instance 30°C, for 24-72 hours to allow for product accumulation.
-
-
Extraction of Fatty Acids:
-
Acidify the culture broth to a pH of approximately 2.0 using a strong acid like HCl.
-
Extract the fatty acids with an equal volume of an organic solvent such as ethyl acetate.
-
Vortex the mixture vigorously and then centrifuge to separate the phases.
-
Collect the organic phase. Repeat the extraction process on the aqueous phase for better recovery.
-
-
Analysis:
-
Analyze the extracted fatty acids using Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization (e.g., methylation) to make them volatile.
-
General In Vitro Enzymatic Synthesis of 3-Oxoacyl-ACP
This protocol describes the in vitro synthesis of a 3-oxoacyl-ACP, a key intermediate.
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, combine the following components in a suitable buffer (e.g., 100 mM sodium phosphate, pH 7.0):
-
Acyl-CoA or Acyl-ACP (e.g., hexanoyl-CoA)
-
Malonyl-ACP
-
Purified 3-oxoacyl-ACP synthase (KAS) enzyme
-
NADPH (if subsequent reduction is desired)
-
-
-
Incubation:
-
Incubate the reaction mixture at an optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 1-4 hours).
-
-
Reaction Quenching and Analysis:
-
Stop the reaction by adding a quenching solution (e.g., containing a denaturing agent or by changing the pH).
-
Analyze the products using methods such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry to detect the formation of the 3-oxoacyl-ACP.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key pathways and workflows discussed in this guide.
Caption: Enzymatic synthesis of this compound via the fatty acid synthesis pathway.
Caption: General experimental workflow for the biocatalytic production of this compound.
Conclusion
The enzymatic production of this compound is a promising area of research with potential for sustainable chemical synthesis. While direct protocols are still emerging, the extensive knowledge of fatty acid biosynthesis provides a solid foundation for developing efficient biocatalytic systems. Future work should focus on the discovery and engineering of enzymes with high specificity for the synthesis and release of this compound, as well as the optimization of host strains and fermentation processes to achieve industrially relevant titers and yields.
References
- 1. This compound | C8H14O3 | CID 128859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Metabolic engineering strategies to produce medium-chain oleochemicals via acyl-ACP:CoA transacylase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and substrate specificity of β-ketoacyl-acyl carrier protein synthase III from Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Engineering of E. coli inherent fatty acid biosynthesis capacity to increase octanoic acid production - PMC [pmc.ncbi.nlm.nih.gov]
Biosynthesis of 3-Oxooctanoic Acid from Octanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the biosynthetic pathway for converting octanoic acid into 3-oxooctanoic acid. The core of this process is the mitochondrial and peroxisomal β-oxidation pathway, a fundamental catabolic process for fatty acids. While the natural role of this pathway is the complete degradation of fatty acids for energy production, understanding its enzymatic steps is crucial for harnessing its potential in synthetic biology and drug development. This document details the enzymes involved, their kinetics with medium-chain fatty acids, and relevant experimental protocols. Furthermore, it explores metabolic engineering strategies that could be employed to accumulate this compound, a valuable keto acid.
Introduction
This compound, a β-keto acid, and its corresponding Coenzyme A (CoA) ester, 3-oxooctanoyl-CoA, are key intermediates in the metabolism of octanoic acid.[1] While not a terminal product in natural metabolic pathways, the targeted synthesis of this compound is of growing interest due to its potential as a building block in the chemical and pharmaceutical industries. This guide focuses on the enzymatic conversion of octanoic acid to this compound via the β-oxidation pathway and discusses strategies for its potential production.
The β-Oxidation Pathway: The Core of the Conversion
The biosynthesis of 3-oxooctanoyl-CoA from octanoyl-CoA is not a standalone reaction but rather the first three steps of the β-oxidation spiral.[2][3][4] This process occurs primarily in the mitochondria and peroxisomes.[2]
The overall transformation involves the sequential action of three key enzymes:
-
Acyl-CoA Dehydrogenase/Oxidase: Introduces a double bond between the α and β carbons.
-
Enoyl-CoA Hydratase: Hydrates the double bond to form a hydroxyl group.
-
3-Hydroxyacyl-CoA Dehydrogenase: Oxidizes the hydroxyl group to a keto group, yielding 3-oxooctanoyl-CoA.
In a natural system, a fourth enzyme, β-ketoacyl-CoA thiolase , would then cleave 3-oxooctanoyl-CoA into hexanoyl-CoA and acetyl-CoA. For the purpose of producing this compound, this final step would need to be inhibited or bypassed.
References
A Comprehensive Technical Guide to 3-Oxooctanoic Acid (CAS 13283-91-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 3-Oxooctanoic acid (CAS 13283-91-5), a beta-keto acid that plays a role in fatty acid metabolism. This document consolidates its chemical and physical properties, biological significance, and potential applications. Detailed information on its metabolic pathway, along with representative experimental protocols and spectroscopic data, is presented to support researchers in the fields of biochemistry, metabolic studies, and drug discovery.
Introduction
This compound, also known as 3-ketooctanoic acid, is a medium-chain oxo fatty acid.[1][2][3] As a beta-keto acid, its ketone group is located at the C3 position relative to the carboxyl group, a structural feature that is key to its chemical reactivity and metabolic function.[4] This compound is a metabolite in the beta-oxidation of fatty acids, a major energy-producing pathway in eukaryotes.[2][3] Its presence has been detected in various organisms, from yeast to humans.[3] Understanding the properties and biological role of this compound is valuable for researchers investigating metabolic pathways and developing novel therapeutics targeting metabolic disorders.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided below.
Table 1: General and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 13283-91-5 | [5] |
| Molecular Formula | C8H14O3 | [5] |
| Molecular Weight | 158.197 g/mol | [5] |
| IUPAC Name | This compound | [2] |
| Synonyms | 3-ketooctanoic acid, beta-oxocaprylic acid, beta-ketooctanoic acid | [2][6] |
| Canonical SMILES | CCCCCC(=O)CC(=O)O | [5] |
| InChIKey | FWNRRWJFOZIGQZ-UHFFFAOYSA-N | [2] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Physical Description | Solid | [2] |
| Boiling Point | 275.6°C at 760 mmHg | [5] |
| Density | 1.038 g/cm³ | [5] |
| Flash Point | 134.7°C | [5] |
| Vapor Pressure | 0.00138 mmHg at 25°C | [5] |
| LogP | 1.6 | [5] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 3 | [5] |
Biological Role and Signaling Pathways
This compound is an intermediate in the mitochondrial beta-oxidation of fatty acids. This metabolic pathway is crucial for energy production from lipids.
Beta-Oxidation of Fatty Acids
The beta-oxidation spiral is a four-step process that shortens fatty acyl-CoA molecules by two carbons in each cycle, producing acetyl-CoA, FADH₂, and NADH. 3-Oxooctanoyl-CoA is the precursor to the final thiolytic cleavage step in the cycle for an eight-carbon fatty acid.
The four key enzymatic reactions in the beta-oxidation of an eight-carbon fatty acid (octanoyl-CoA) are:
-
Dehydrogenation: Acyl-CoA dehydrogenase introduces a double bond between the alpha and beta carbons of octanoyl-CoA, forming trans-Δ²-enoyl-CoA and reducing FAD to FADH₂.
-
Hydration: Enoyl-CoA hydratase adds a water molecule across the double bond, yielding L-3-hydroxyoctanoyl-CoA.
-
Dehydrogenation: 3-Hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group, producing 3-oxooctanoyl-CoA and reducing NAD+ to NADH.
-
Thiolysis: Beta-ketothiolase cleaves 3-oxooctanoyl-CoA with the addition of a new Coenzyme A molecule, resulting in acetyl-CoA and a shortened hexanoyl-CoA.
This cycle repeats until the fatty acid is completely converted to acetyl-CoA molecules, which can then enter the citric acid cycle for further energy production.
Caption: Mitochondrial beta-oxidation of octanoyl-CoA.
Experimental Protocols
Synthesis of this compound
Caption: Representative workflow for the synthesis of this compound.
Methodology:
-
Claisen Condensation: Methyl hexanoate is reacted with methyl acetate in the presence of a strong base, such as sodium ethoxide, to form the corresponding beta-keto ester, methyl 3-oxooctanoate.
-
Saponification: The resulting methyl 3-oxooctanoate is then saponified using an aqueous solution of a strong base, like sodium hydroxide, to hydrolyze the ester to the sodium salt of this compound.
-
Acidification: The reaction mixture is subsequently acidified with a mineral acid, such as hydrochloric acid, to protonate the carboxylate and yield this compound.
-
Purification: The final product can be purified using standard techniques such as extraction and column chromatography.
Analysis of this compound in Biological Samples
The analysis of this compound in biological matrices typically involves extraction followed by chromatographic separation and detection by mass spectrometry.
Methodology:
-
Sample Preparation: Biological samples (e.g., plasma, tissue homogenates) are subjected to a protein precipitation step, often using a cold organic solvent like acetonitrile. The supernatant is then collected.
-
Extraction: A liquid-liquid extraction or solid-phase extraction (SPE) can be employed to isolate and concentrate the analyte from the sample matrix.
-
Chromatographic Separation: The extracted sample is injected into a liquid chromatography (LC) system, typically a reversed-phase column, to separate this compound from other components.
-
Mass Spectrometric Detection: The eluent from the LC system is introduced into a mass spectrometer (MS), often a tandem mass spectrometer (MS/MS), for sensitive and specific detection and quantification of this compound.
Spectroscopic Data
Mass Spectrometry
Predicted collision cross-section (CCS) values for various adducts of this compound can be useful for its identification in mass spectrometry-based metabolomics studies.
Table 3: Predicted Collision Cross Section (CCS) Values for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 159.10158 | 135.3 |
| [M+Na]⁺ | 181.08352 | 141.3 |
| [M-H]⁻ | 157.08702 | 133.9 |
| [M+NH₄]⁺ | 176.12812 | 155.4 |
| [M+K]⁺ | 197.05746 | 140.8 |
| [M+H-H₂O]⁺ | 141.09156 | 130.6 |
| [M+HCOO]⁻ | 203.09250 | 156.0 |
| [M+CH₃COO]⁻ | 217.10815 | 176.3 |
Data sourced from PubChemLite.
NMR Spectroscopy
While a full, experimentally determined NMR spectrum for this compound is not available in the searched results, predicted chemical shifts for the methyl ester derivative and general characteristics of similar compounds can provide guidance. For the related compound, methyl 3-oxoheptanoate, ¹³C NMR data has been reported in the literature.[7]
Applications in Research and Drug Development
The primary research application of this compound is as a metabolite standard in metabolomics studies and for investigating the kinetics and regulation of fatty acid oxidation.
While there is limited direct evidence for this compound as a drug development candidate, its derivatives have been explored. For instance, an amide of this compound has been investigated for its biological activity.[4] Given its role in a fundamental metabolic pathway, enzymes involved in its synthesis and degradation could be potential targets for therapeutic intervention in metabolic diseases.
Conclusion
This compound is a key intermediate in fatty acid metabolism with well-defined chemical and physical properties. This guide provides a consolidated resource for researchers, summarizing its biological context, providing frameworks for its synthesis and analysis, and presenting relevant physicochemical and spectroscopic data. Further research into the biological activities of this compound and its derivatives may uncover novel therapeutic opportunities.
References
- 1. rsc.org [rsc.org]
- 2. This compound | C8H14O3 | CID 128859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Showing Compound this compound (FDB027870) - FooDB [foodb.ca]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound|lookchem [lookchem.com]
- 6. Human Metabolome Database: Showing metabocard for this compound (HMDB0010721) [hmdb.ca]
- 7. spectrabase.com [spectrabase.com]
3-Oxooctanoic Acid: A Technical Overview for Researchers and Drug Development Professionals
Introduction
3-Oxooctanoic acid, also known as 3-ketooctanoic acid, is a medium-chain keto acid that holds a significant, albeit often unquantified, position in human metabolism. As an intermediate in the beta-oxidation of fatty acids, its study provides a window into cellular energy homeostasis and the pathophysiology of certain metabolic disorders. This technical guide synthesizes the current knowledge on this compound, presenting available data, outlining experimental methodologies for its analysis, and visualizing its role in key metabolic pathways to support further research and drug development endeavors.
Metabolic Profile and Biological Significance
This compound is classified as a medium-chain keto acid, characterized by a carbon chain of eight atoms with a ketone group at the third carbon position.[1][2] It is a product of the oxidation of octanoic acid, a medium-chain fatty acid. While it is expected to be present in human tissues and biofluids as a transient metabolite, it is not typically quantified in routine metabolic profiling.[1]
The primary biological relevance of this compound lies in its role as an intermediate in the mitochondrial beta-oxidation of fatty acids. This pathway is crucial for energy production, especially during periods of fasting or increased energy demand. The accumulation of octanoic acid and its derivatives, including this compound, can be indicative of disruptions in this pathway, such as in the genetic disorder Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.[3][4][5][6] In this condition, the impaired breakdown of medium-chain fatty acids can lead to their accumulation, which may contribute to the clinical manifestations of the disease.[3][4][5][6]
Quantitative Data
To date, specific concentrations of this compound in human plasma, urine, or tissues have not been widely reported in the scientific literature. The Human Metabolome Database (HMDB) lists it as an "expected but not quantified" metabolite.[1] This lack of quantitative data highlights a gap in the comprehensive understanding of medium-chain fatty acid metabolism and presents an opportunity for future research.
For comparative purposes, the following table is provided to structure future quantitative findings.
| Analyte | Biofluid/Tissue | Concentration Range | Population | Notes |
| This compound | Plasma | Not Reported | Healthy Adults | |
| Urine | Not Reported | Healthy Adults | ||
| Liver | Not Reported | Healthy Adults | ||
| Skeletal Muscle | Not Reported | Healthy Adults |
Experimental Protocols
Quantification of this compound in Human Plasma by LC-MS/MS
This protocol is adapted from established methods for other short-chain keto acids.[7][8]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 400 µL of ice-cold methanol containing a suitable internal standard (e.g., a stable isotope-labeled this compound).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., Phenomenex Luna C18) is suitable for separation.[7][8]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution should be optimized to ensure separation from other isomers and matrix components. A typical gradient might start at a low percentage of mobile phase B, increasing linearly over several minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is typically used for the analysis of organic acids.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and the internal standard must be determined by direct infusion of standards.
-
Precursor Ion (Q1): [M-H]⁻ for this compound (m/z 157.1).
-
Product Ion (Q3): Fragmentation of the precursor ion to generate a specific product ion for quantification.
-
-
Optimization: Parameters such as collision energy and declustering potential should be optimized to maximize signal intensity.
-
3. Method Validation
The method should be validated according to regulatory guidelines, including assessment of:
-
Linearity: A calibration curve should be prepared using a range of known concentrations of this compound.
-
Accuracy and Precision: Determined by analyzing quality control samples at multiple concentration levels.
-
Selectivity and Specificity: Assessed by analyzing blank matrix samples to ensure no interference at the retention time of the analyte.
-
Matrix Effect: Evaluated to determine if components of the plasma matrix suppress or enhance the ionization of the analyte.
-
Recovery: The efficiency of the extraction process should be determined.
-
Stability: The stability of the analyte in the matrix under various storage and processing conditions (freeze-thaw, benchtop, autosampler) should be assessed.
Metabolic Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key metabolic pathway involving this compound and a typical experimental workflow for its analysis.
Conclusion
This compound is a key, yet underquantified, metabolite in human fatty acid metabolism. While direct quantitative data in human samples remains elusive, its role in beta-oxidation and its potential as a biomarker in metabolic disorders like MCAD deficiency underscore the importance of developing robust analytical methods for its measurement. The protocols and pathways detailed in this guide provide a framework for researchers and drug development professionals to further investigate the significance of this compound in health and disease, potentially unlocking new diagnostic and therapeutic avenues.
References
- 1. Showing Compound this compound (FDB027870) - FooDB [foodb.ca]
- 2. This compound | 13283-91-5 | Benchchem [benchchem.com]
- 3. Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency (MCADD): Background, Etiology, Pathophysiology [emedicine.medscape.com]
- 4. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. floridanewbornscreening.com [floridanewbornscreening.com]
- 6. Medium-chain acyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 7. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling 3-Oxooctanoic Acid: A Deep Dive into its Theoretical Properties and Metabolic Significance
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide has been compiled detailing the theoretical physicochemical properties of 3-Oxooctanoic acid, with a specific focus on the computationally derived XLogP3 value. This document serves as a critical resource for researchers, scientists, and professionals in drug development by centralizing key data and illustrating its metabolic context.
This compound, also known as beta-ketooctanoic acid, is a derivative of octanoic acid characterized by a beta-oxo group.[1] Its properties are of significant interest in the study of fatty acid metabolism and its potential role in various biological processes. This guide presents a structured overview of its computed properties, clarifying the theoretical nature of the data and its relevance in scientific research.
Core Physicochemical Properties
The theoretical properties of this compound have been determined using advanced computational models. These calculated values provide essential insights into the molecule's behavior in biological systems, guiding further experimental research. The XLogP3 value, a key indicator of lipophilicity, is consistently reported as 1.6.[1][2][3]
A summary of its key computed physicochemical properties is presented below:
| Property | Value | Source |
| XLogP3-AA | 1.6 | PubChem, LookChem[1][2] |
| Molecular Weight | 158.19 g/mol | PubChem[1] |
| Molecular Formula | C8H14O3 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem, LookChem[1][2] |
| Hydrogen Bond Acceptor Count | 3 | PubChem, LookChem[1][2] |
| Rotatable Bond Count | 6 | LookChem[2] |
| Exact Mass | 158.094294304 Da | PubChem, LookChem[1][2] |
| Topological Polar Surface Area (TPSA) | 54.4 Ų | PubChem[1] |
| Heavy Atom Count | 11 | LookChem[2] |
| Complexity | 140 | LookChem[2] |
Methodological Framework: The Nature of XLogP3
It is crucial to understand that XLogP3 is a computationally derived value, not one determined through direct experimentation. The XLogP3 algorithm calculates the logarithm of the partition coefficient (logP), a measure of a compound's differential solubility in two immiscible phases (typically n-octanol and water). This calculation is based on the molecule's atomic composition and topology.
Computational Protocol for XLogP3:
The XLogP3 algorithm operates on the principle of atomic contributions to lipophilicity. The process can be summarized as follows:
-
Input : The 2D structure of the molecule (in this case, this compound) is provided as input.
-
Atom-Type Classification : The algorithm identifies and classifies each atom based on its element type and its bonding environment.
-
Fragmental Contribution : Pre-determined lipophilicity values are assigned to each atom or fragment.
-
Correction Factors : Adjustments are made for intramolecular interactions, such as hydrogen bonds and electronic effects, which can influence the overall lipophilicity.
-
Summation : The contributions of all atoms and correction factors are summed to yield the final XLogP3 value.
Given that this is a theoretical calculation, a traditional "experimental protocol" involving laboratory reagents and equipment is not applicable. The methodology is entirely computational, relying on the accuracy of the underlying algorithm and its parameterization.
Metabolic Context: Role in Fatty Acid Beta-Oxidation
This compound is an intermediate in the metabolic pathway of fatty acid biosynthesis and degradation (beta-oxidation).[1] Understanding its position in this pathway is key to elucidating its biological function. The following diagram illustrates a simplified workflow of fatty acid beta-oxidation, highlighting the formation of a 3-oxoacyl-CoA, the activated form of this compound.
Caption: Simplified pathway of fatty acid beta-oxidation.
This technical guide provides a foundational understanding of the theoretical properties of this compound, underpinned by the computational XLogP3 method. By placing this data within its metabolic context, it offers a valuable resource for the scientific community, paving the way for new avenues in drug discovery and biochemical research.
References
The Central Role of 3-Oxooctanoic Acid in Fatty Acid Elongation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the pivotal role of 3-oxooctanoic acid, an eight-carbon β-keto acid intermediate, in the intricate symphony of fatty acid biosynthesis. We will dissect the enzymatic reactions governing its formation and subsequent reduction, present quantitative kinetic data for the key enzymes involved, and provide detailed experimental protocols for their study. Furthermore, this guide offers a visual representation of the fatty acid synthesis pathway, emphasizing the transient yet crucial existence of this compound, to aid in the conceptualization of this fundamental metabolic process. This document is intended to be a valuable resource for researchers and professionals in the fields of biochemistry, metabolic engineering, and drug development, providing the foundational knowledge and practical methodologies necessary to investigate and potentially modulate this vital pathway.
Introduction: The Fatty Acid Biosynthesis Pathway
Fatty acid biosynthesis is a fundamental anabolic process responsible for the de novo synthesis of fatty acids from acetyl-CoA and malonyl-CoA precursors. This pathway is essential for the production of cellular membranes, energy storage molecules, and signaling molecules. The elongation of the fatty acid chain occurs through a cyclical series of four enzymatic reactions, and this compound, in its acyl carrier protein (ACP) thioester form (3-oxooctanoyl-ACP), represents a key intermediate in the cycle that elongates a six-carbon chain to an eight-carbon chain.
The synthesis of fatty acids is carried out by a multi-enzyme complex known as fatty acid synthase (FAS). In bacteria and plants, the enzymes are individual proteins (Type II FAS), whereas in animals and fungi, they are integrated into a large multifunctional polypeptide (Type I FAS). Regardless of the structural organization, the core catalytic activities remain conserved.
The Formation and Fate of 3-Oxooctanoyl-ACP
The journey to and from 3-oxooctanoyl-ACP involves two critical enzymatic steps within the fatty acid elongation cycle: condensation and reduction.
Condensation: The Birth of a β-Ketoacyl-ACP
The formation of 3-oxooctanoyl-ACP is catalyzed by β-ketoacyl-acyl carrier protein synthase (KAS) . This enzyme facilitates a Claisen condensation reaction between a hexanoyl-ACP (a six-carbon acyl-ACP) and a malonyl-ACP. In this reaction, the hexanoyl group is transferred to a cysteine residue in the active site of the KAS enzyme. Subsequently, the malonyl-ACP is decarboxylated, and the resulting carbanion attacks the thioester linkage of the hexanoyl group, forming a new carbon-carbon bond and yielding 3-oxooctanoyl-ACP.
There are several isoforms of KAS, each with varying substrate specificities that influence the final chain length of the fatty acid produced. For the elongation step leading to the C8 intermediate, KAS I (FabB in E. coli) and KAS II (FabF in E. coli) are primarily involved, with FabF showing a preference for longer chain acyl-ACPs.[1]
Reduction: The Conversion to a Hydroxyacyl-ACP
The newly synthesized 3-oxooctanoyl-ACP is then a substrate for 3-oxoacyl-[acyl-carrier-protein] reductase (FabG) . This enzyme catalyzes the first reductive step in the elongation cycle, converting the β-keto group of 3-oxooctanoyl-ACP to a hydroxyl group. This reaction utilizes NADPH as the reducing agent, producing (R)-3-hydroxyoctanoyl-ACP and NADP+. This step is crucial as it sets the stereochemistry of the resulting fatty acid chain.[2][3]
Following this reduction, the cycle continues with a dehydration step catalyzed by a β-hydroxyacyl-ACP dehydratase (FabZ or FabA) to form a trans-2-enoyl-ACP, and a final reduction by an enoyl-ACP reductase (FabI) to yield a saturated octanoyl-ACP, ready for the next round of elongation.
Quantitative Data on Key Enzymes
The efficiency and substrate specificity of the enzymes involved in the formation and reduction of 3-oxooctanoyl-ACP are critical for the overall rate and product distribution of fatty acid biosynthesis. The following tables summarize available kinetic data for β-ketoacyl-ACP synthase and 3-oxoacyl-ACP reductase.
Note: Specific kinetic data for the exact substrates hexanoyl-ACP and 3-oxooctanoyl-ACP can be challenging to find in the literature. The data presented here are for closely related substrates and are intended to provide a comparative understanding of enzyme activity. Researchers are encouraged to determine these parameters under their specific experimental conditions.
Table 1: Kinetic Parameters of β-Ketoacyl-ACP Synthase (KAS)
| Enzyme Source | Substrate (Acyl Donor) | Substrate (Acyl Acceptor) | Km (µM) | kcat (s-1) | Reference |
| Escherichia coli FabF | Lauroyl-CoA (C12) | Malonyl-CoA | 510 ± 84 | 0.042 ± 0.002 | [4] |
| Mycobacterium tuberculosis KasA | Palmitoyl-AcpM (C16) | Malonyl-CoA | 9.0 ± 0.8 | 0.35 ± 0.008 | [4] |
Table 2: Kinetic Parameters of 3-Oxoacyl-ACP Reductase (FabG)
| Enzyme Source | Substrate | Km (µM) | kcat (s-1) | Reference |
| Plasmodium falciparum | Acetoacetyl-CoA (C4) | 250 | - | [5] |
| Pseudomonas aeruginosa | Acetoacetyl-CoA (C4) | - | - | [2] |
Experimental Protocols
This section provides detailed methodologies for the in vitro study of the fatty acid biosynthesis pathway, with a focus on the enzymes acting on this compound intermediates.
In Vitro Reconstitution of the Fatty Acid Synthesis (FAS) Elongation Cycle
This protocol describes the reconstitution of the E. coli fatty acid synthesis pathway to monitor the overall production of fatty acids.
Materials:
-
Purified FAS enzymes (FabD, FabH, FabG, FabA, FabZ, FabI, and KAS enzymes like FabB/FabF)
-
Holo-Acyl Carrier Protein (ACP)
-
Acetyl-CoA
-
Malonyl-CoA
-
NADPH
-
NADH
-
[14C]-Malonyl-CoA (for radiolabeling)
-
Reaction Buffer (e.g., 100 mM sodium phosphate, pH 7.0, 1 mM β-mercaptoethanol)
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, purified FAS enzymes (typically in the low µM range), and holo-ACP.
-
Add NADPH and NADH to the mixture.
-
Initiate the reaction by adding acetyl-CoA and malonyl-CoA (spiked with [14C]-malonyl-CoA).
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a strong base (e.g., NaOH) to hydrolyze the acyl-ACP thioester bonds, releasing the fatty acids.
-
Acidify the mixture (e.g., with HCl) and extract the fatty acids with an organic solvent (e.g., hexane or ethyl acetate).
-
Evaporate the organic solvent and resuspend the fatty acid products in a suitable solvent.
-
Quantify the incorporated radioactivity using a scintillation counter to determine the amount of fatty acid synthesized.
-
The products can be further analyzed by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the chain length distribution.
Spectrophotometric Assay for 3-Oxoacyl-ACP Reductase (FabG) Activity
This assay measures the activity of FabG by monitoring the consumption of NADPH, which results in a decrease in absorbance at 340 nm.
Materials:
-
Purified 3-oxoacyl-ACP reductase (FabG)
-
Acetoacetyl-CoA (as a model substrate for 3-oxoacyl-ACP)
-
NADPH
-
Reaction Buffer (e.g., 100 mM potassium phosphate, pH 7.0)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing the reaction buffer and NADPH (typically 100-200 µM).
-
Add the purified FabG enzyme to the cuvette.
-
Initiate the reaction by adding the substrate, acetoacetyl-CoA.
-
Immediately monitor the decrease in absorbance at 340 nm over time.
-
The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.
-
The specific activity of the enzyme can be calculated using the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M-1cm-1).
Visualizing the Pathway: A DOT Language Representation
To provide a clear visual representation of the fatty acid biosynthesis pathway and the position of this compound within it, the following diagram has been generated using the Graphviz DOT language.
Fatty Acid Biosynthesis Elongation Cycle (C6 to C8)
Conclusion and Future Directions
This compound, as its ACP derivative, is a cornerstone intermediate in the iterative process of fatty acid elongation. The enzymes responsible for its synthesis and reduction, β-ketoacyl-ACP synthase and 3-oxoacyl-ACP reductase, represent critical control points in the pathway and are attractive targets for the development of novel therapeutics, particularly antimicrobials. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the intricacies of this pathway.
Future research in this area could focus on obtaining more precise kinetic data for the enzymes acting on a wider range of acyl-ACP substrates to build more accurate predictive models of fatty acid synthesis. Furthermore, the development of high-throughput screening assays based on the principles outlined here will be instrumental in the discovery of new inhibitors of this essential metabolic pathway. A deeper understanding of the structure-function relationships of the key enzymes will also pave the way for the rational design of next-generation drugs targeting fatty acid biosynthesis.
References
- 1. The β-Ketoacyl-ACP Synthase FabF Catalyzes Carbon-Carbon Bond Formation in a Bimodal Pattern for Fatty Acid Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. 3-oxoacyl-(acyl-carrier-protein) reductase - Wikipedia [en.wikipedia.org]
- 4. Substrate Recognition by β-Ketoacyl-ACP Synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic, inhibition and structural studies on 3-oxoacyl-ACP reductase from Plasmodium falciparum, a key enzyme in fatty acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Quantification of 3-Oxooctanoic Acid in Biological Matrices using LC-MS/MS
Introduction
3-Oxooctanoic acid, a beta-keto acid, is an intermediate in fatty acid metabolism.[1][2] Accurate quantification of this and other short-chain keto acids is crucial for studying metabolic pathways, diagnosing certain metabolic disorders, and for pharmacokinetic/pharmacodynamic (PK/PD) studies in drug development. Due to their inherent instability and high polarity, direct analysis of these molecules can be challenging.[3][4] This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the reliable quantification of this compound in plasma. The methodology is adapted from validated methods for similar short-chain keto acids and is suitable for high-throughput analysis.[3][5]
Principle
This method employs a simple protein precipitation step for sample preparation, followed by reversed-phase liquid chromatography for the separation of this compound from endogenous interferences. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM). The use of a stable isotope-labeled internal standard is recommended to ensure high accuracy and precision.
Application
This protocol is intended for researchers, scientists, and drug development professionals involved in:
-
Metabolomics and lipidomics research.
-
Clinical studies of metabolic disorders.
-
Preclinical and clinical drug development.
-
Nutritional science.
Experimental Protocols
Materials and Reagents
-
This compound analytical standard
-
Stable isotope-labeled internal standard (e.g., this compound-d3)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (≥99%)
-
Human plasma (or other relevant biological matrix)
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials
Standard and Sample Preparation
2.1. Preparation of Stock and Working Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol to a final concentration of 1 mg/mL.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the stable isotope-labeled internal standard in methanol.
-
Working Solutions: Prepare serial dilutions of the primary stock solution in a methanol:water (50:50, v/v) mixture to create calibration standards.
-
IS Working Solution (10 µg/mL): Dilute the IS stock solution with methanol to a final concentration of 10 µg/mL.
2.2. Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the IS working solution (10 µg/mL in methanol containing 0.2% formic acid).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS System and Conditions
The following is a typical set of conditions that can be optimized for the specific instrumentation used.
3.1. Liquid Chromatography
-
LC System: Agilent 1290 Infinity II LC or equivalent
-
Column: Phenomenex Luna C18(2), 3 µm, 100 Å, 150 x 2.0 mm or equivalent[3][5]
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Methanol with 0.1% Formic Acid
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
LC Gradient Program
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 10 |
| 1.0 | 10 |
| 7.0 | 95 |
| 7.5 | 95 |
| 7.6 | 10 |
| 10.0 | 10 |
3.2. Mass Spectrometry
-
MS System: Sciex 4000 QTRAP or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Ion Spray Voltage: -4500 V
-
Source Temperature: 600°C
-
Curtain Gas: 30 psi
-
Ion Source Gas 1: 40 psi
-
Ion Source Gas 2: 50 psi
MS/MS Parameters (MRM)
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) | Collision Energy (V) |
|---|---|---|---|---|
| This compound | 157.1 | 59.0 | 150 | -22 |
| This compound (Qualifier) | 157.1 | 113.1 | 150 | -18 |
| IS (e.g., d3) | 160.1 | 59.0 | 150 | -22 |
Note: The precursor ion for this compound is [M-H]⁻. Product ions are hypothetical and should be optimized by infusing the analytical standard.
Data Analysis and Quantification
-
Data acquisition and processing should be performed using the instrument-specific software (e.g., Analyst).
-
Quantification is based on the peak area ratio of the analyte to the internal standard.
-
A calibration curve is constructed by plotting the peak area ratios against the concentration of the calibration standards using a weighted (1/x²) linear regression.
Data Presentation
Method Validation Summary
The following table summarizes the expected performance characteristics of the method, based on validated assays for similar analytes.[3][5]
| Parameter | Expected Result |
| Linearity Range | 0.1 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (%RSD) | < 15% (< 20% at LLOQ) |
| Recovery | > 85% |
| Matrix Effect | Minimal to none observed |
Visualizations
Experimental Workflow
Caption: Workflow for this compound Quantification.
Involvement in Fatty Acid Synthesis
This compound is a representative of 3-oxoacyl intermediates that are formed during the elongation cycle of fatty acid synthesis. In this pathway, a two-carbon unit from malonyl-CoA is added to a growing acyl chain, followed by a series of reduction, dehydration, and another reduction step to produce a saturated fatty acyl chain, elongated by two carbons.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C8H14O3 | CID 128859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers [mdpi.com]
- 5. Development of a New LC-MS/MS Method for the Quantification of Keto Acids [jstage.jst.go.jp]
Application Notes and Protocols for the HPLC Analysis of 3-Oxooctanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed high-performance liquid chromatography (HPLC) methods for the separation and analysis of 3-Oxooctanoic acid. The protocols are designed for researchers in metabolic studies, drug discovery, and clinical diagnostics.
Introduction
This compound, a beta-keto acid, is a metabolite involved in fatty acid metabolism. Accurate quantification of this analyte in biological matrices is crucial for understanding various physiological and pathological states. High-performance liquid chromatography (HPLC), particularly when coupled with mass spectrometry (LC-MS), offers a sensitive and specific method for its analysis. This application note details two primary approaches: a direct LC-MS/MS method and a derivatization-based HPLC-UV method.
Method 1: Direct Analysis by Reverse-Phase HPLC with Mass Spectrometric Detection (LC-MS/MS)
This method is adapted from a validated protocol for the analysis of a structurally similar compound, 3-oxopentanoic acid, and is expected to provide high sensitivity and specificity for this compound in complex biological matrices like plasma.[1][2]
Experimental Protocol
1. Sample Preparation (from Human Plasma)
-
Protein Precipitation:
-
To 100 µL of human plasma in a microcentrifuge tube, add 400 µL of methanol containing 0.2% formic acid. The methanol should contain an appropriate internal standard (e.g., a stable isotope-labeled this compound).
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for analysis.
-
2. HPLC-MS/MS Conditions
-
HPLC System: An ultra-high-performance liquid chromatography (UHPLC) system is recommended for optimal resolution and speed.
-
Column: Phenomenex Luna C18(2), 100 Å, 150 x 2.0 mm, 3 µm particle size, or equivalent.[2]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.[2]
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 10 1.0 10 6.0 90 7.5 90 7.6 10 | 10.0 | 10 |
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for this compound would need to be optimized. For this compound (C8H14O3, MW: 158.19), a potential precursor ion in negative mode would be [M-H]⁻ at m/z 157.1. Product ions would be determined by fragmentation experiments.
Data Summary
The following table summarizes the expected performance characteristics of the LC-MS/MS method, based on data from the analogous 3-oxopentanoic acid assay.[1][2]
| Parameter | Expected Value |
| Retention Time | ~4-6 minutes (dependent on exact gradient and system) |
| Linear Range | ~0.1 - 10 µg/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Matrix Effect | Minimal expected with the described sample preparation |
Method 2: Analysis by HPLC with UV Detection after Derivatization
For laboratories without access to mass spectrometry, or for applications where high sensitivity is not paramount, derivatization of the carboxylic acid moiety of this compound allows for sensitive UV detection. This protocol utilizes p-bromophenacyl bromide as the derivatizing agent, which imparts a strong chromophore to the analyte.[3]
Experimental Protocol
1. Sample Preparation and Derivatization
-
Extraction:
-
For biological fluids, perform a liquid-liquid extraction. Acidify the sample with HCl to a pH of ~2.
-
Extract the this compound with a water-immiscible organic solvent such as ethyl acetate.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
-
Derivatization:
-
To the dried extract, add 50 µL of a 5 mg/mL solution of p-bromophenacyl bromide in acetone and 5 µL of a catalyst solution (e.g., triethylamine).
-
Seal the reaction vial and heat at 60°C for 30 minutes.
-
After cooling, evaporate the solvent and reconstitute the residue in the mobile phase for HPLC analysis.
-
2. HPLC-UV Conditions
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point would be 60:40 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Approximately 260 nm (the absorbance maximum of the p-bromophenacyl chromophore).
-
Injection Volume: 20 µL.
Data Summary
The following table summarizes the expected performance of the HPLC-UV method with derivatization.
| Parameter | Expected Value |
| Retention Time | Dependent on mobile phase composition; likely > 5 minutes |
| Limit of Detection (LOD) | ~0.5 mg/L[3] |
| Limit of Quantification (LOQ) | ~1.5 mg/L |
| Precision (%RSD) | < 10% |
| Linearity (R²) | > 0.995 |
Visualizations
Experimental Workflow: LC-MS/MS Analysis
Caption: Workflow for the direct analysis of this compound by LC-MS/MS.
Experimental Workflow: HPLC-UV Analysis with Derivatization
Caption: Workflow for HPLC-UV analysis of this compound after derivatization.
Considerations for Method Selection
-
Sensitivity and Specificity: The LC-MS/MS method is superior in terms of sensitivity and specificity, making it the preferred choice for analyzing low-abundance metabolites in complex biological matrices.
-
Equipment Availability: The HPLC-UV method with derivatization provides a robust alternative when mass spectrometric detection is not available.
-
Throughput: The LC-MS/MS method generally requires less sample preparation and can be more easily automated for higher throughput.
-
Chiral Analysis: If separation of the enantiomers of this compound is required, a chiral stationary phase (CSP) column would be necessary. Method development would involve screening different types of chiral columns (e.g., polysaccharide-based) with various mobile phases.[4][5]
References
- 1. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC analysis of brain and plasma for octanoic and decanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
Application Note: Quantification of 3-Oxooctanoic Acid in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Oxooctanoic acid, a medium-chain keto acid, is an intermediate in fatty acid metabolism.[1][2] Its quantification in biological samples is crucial for studying metabolic pathways and identifying potential biomarkers for various physiological and pathological states. Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust and sensitive platform for the analysis of this compound. However, due to its polarity and low volatility, chemical derivatization is essential for successful GC-MS analysis.[3][4] This application note provides a detailed protocol for the detection and quantification of this compound in biological matrices using a two-step derivatization method followed by GC-MS analysis.
Principle
The method involves the extraction of this compound from the biological sample, followed by a two-step derivatization process. First, the keto group is protected by methoximation to prevent tautomerization and the formation of multiple derivatives.[5] Subsequently, the carboxylic acid group is silylated to increase volatility and improve chromatographic performance.[3][5] The resulting derivative is then analyzed by GC-MS. Quantification is achieved by using a stable isotope-labeled internal standard and generating a calibration curve.
Experimental Protocols
1. Sample Preparation (from Serum/Plasma)
-
Thaw frozen serum or plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the sample.
-
Add 10 µL of an internal standard solution (e.g., 3-Oxooctanoic-d3 acid) at a known concentration.
-
Add 400 µL of ice-cold methanol to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new 1.5 mL microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
2. Derivatization
Step 1: Methoximation
-
To the dried extract, add 50 µL of 20 mg/mL methoxyamine hydrochloride in pyridine.
-
Vortex for 1 minute to dissolve the residue.
-
Incubate at 60°C for 60 minutes in a heating block.[5]
-
Cool the sample to room temperature.
Step 2: Silylation
-
Add 80 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to the methoximated sample.[6]
-
Vortex for 1 minute.
-
Incubate at 70°C for 60 minutes.[7]
-
Cool the sample to room temperature.
-
Transfer the derivatized sample to a GC vial with a micro-insert for analysis.
3. GC-MS Analysis
The following are typical GC-MS parameters and may require optimization for specific instrumentation.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) and/or Full Scan |
4. Data Analysis and Quantification
-
Full Scan Analysis: To identify the derivatized this compound, acquire mass spectra in full scan mode (e.g., m/z 50-500).
-
Selected Ion Monitoring (SIM): For quantitative analysis, use SIM mode to monitor characteristic ions of the derivatized analyte and internal standard. This enhances sensitivity and selectivity.
-
Calibration Curve: Prepare a series of calibration standards of this compound at different concentrations and process them in the same way as the samples. Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
-
Quantification: Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.
Data Presentation
The following table summarizes the expected mass spectral data for the methoxime-trimethylsilyl (MOX-TMS) derivative of this compound. Note that these are predicted values and should be confirmed with an authentic standard.
| Compound | Derivative | Retention Time (min) | Characteristic m/z Ions |
| This compound | MOX-TMS | ~15-20 | M-15, M-89, 73, 117, 147 |
| 3-Oxooctanoic-d3 acid (Internal Standard) | MOX-TMS | ~15-20 | M-15, M-89, 73, 120, 150 |
Note: The exact retention time will depend on the specific GC column and conditions used. M-15 corresponds to the loss of a methyl group from a TMS moiety. M-89 corresponds to the loss of a trimethylsilanol group. The ion at m/z 73 is a characteristic fragment of TMS derivatives.
Mandatory Visualization
Caption: Experimental workflow for the GC-MS analysis of this compound.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or low peak intensity | Incomplete derivatization | Ensure reagents are fresh and anhydrous. Optimize reaction time and temperature. |
| Sample degradation | Keep samples on ice and process them quickly. | |
| Adsorption in the GC system | Use a deactivated liner and column. | |
| Multiple peaks for the analyte | Incomplete methoximation leading to tautomers | Ensure complete reaction by optimizing methoximation conditions. |
| Side reactions during derivatization | Use high-purity reagents and an inert atmosphere. | |
| Poor peak shape | Active sites in the GC system | Deactivate the injector liner and use a high-quality column. |
| High injection volume | Reduce the injection volume. | |
| High background noise | Contaminated reagents or solvents | Use high-purity reagents and solvents. |
| Column bleed | Condition the column according to the manufacturer's instructions. |
The described GC-MS method with a two-step derivatization protocol provides a sensitive and reliable approach for the quantification of this compound in biological samples. This application note serves as a comprehensive guide for researchers in the fields of metabolomics and drug development, enabling accurate measurement of this important keto acid. Adherence to the detailed protocol and proper optimization of instrument parameters will ensure high-quality data for a better understanding of metabolic processes.
References
- 1. Showing Compound this compound (FDB027870) - FooDB [foodb.ca]
- 2. This compound | C8H14O3 | CID 128859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. A study on α-ketoadipic aciduria by gas chromatographic-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Trimethylsiloxyoctanoic acid, trimethylsilyl ester | C14H32O3Si2 | CID 553092 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Structural Elucidation of 3-Oxooctanoic Acid using NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3-Oxooctanoic acid, also known as 3-ketooctanoic acid, is a beta-keto acid that plays a role in fatty acid metabolism.[1][2] Its structural elucidation is crucial for understanding its biological functions and for applications in drug development and metabolic research. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous determination of the chemical structure of organic molecules like this compound. This document provides detailed application notes and protocols for the structural characterization of this compound using one-dimensional (1D) and two-dimensional (2D) NMR experiments.
Predicted NMR Data for this compound
Due to the tautomeric nature of β-keto acids, this compound can exist in equilibrium between its keto and enol forms. The NMR spectrum will reflect the presence of both tautomers, with the keto form generally being predominant in common NMR solvents. The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for the major keto form of this compound. These values are based on established chemical shift ranges for similar functional groups and data from analogous structures.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Keto Form)
| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity | Coupling Constants (J) in Hz |
| 1 | -COOH | ~10-12 | ~175-180 | br s | - |
| 2 | -CH₂- | ~3.5 | ~45-55 | s | - |
| 3 | -C=O | - | ~200-210 | - | - |
| 4 | -CH₂- | ~2.5 | ~40-50 | t | ~7.0 |
| 5 | -CH₂- | ~1.6 | ~20-30 | sextet | ~7.0 |
| 6 | -CH₂- | ~1.3 | ~20-30 | sextet | ~7.0 |
| 7 | -CH₂- | ~1.3 | ~20-30 | sextet | ~7.0 |
| 8 | -CH₃ | ~0.9 | ~10-15 | t | ~7.0 |
Chemical shifts are referenced to TMS (0 ppm) and are solvent-dependent. Predicted values are for CDCl₃ or a similar non-polar solvent.
Experimental Protocols
This section outlines the detailed methodologies for acquiring high-quality NMR data for the structural elucidation of this compound.
2.1. Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for non-polar compounds. For increased polarity, deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) can be used. The choice of solvent can influence the keto-enol equilibrium.
-
Sample Concentration: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).
-
Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into the NMR tube to ensure sample homogeneity.
2.2. NMR Data Acquisition
The following experiments are recommended for a comprehensive structural analysis. Experiments should be performed on a spectrometer with a minimum field strength of 400 MHz for ¹H.
-
¹H NMR (Proton): This is the fundamental experiment to determine the number of different proton environments and their multiplicities.
-
Parameters:
-
Pulse Program: Standard single pulse (zg30 or similar)
-
Spectral Width: ~16 ppm
-
Acquisition Time: ~2-3 seconds
-
Relaxation Delay (d1): 1-2 seconds
-
Number of Scans: 16-64 (depending on concentration)
-
-
-
¹³C NMR (Carbon-13): This experiment identifies the number of unique carbon environments.
-
Parameters:
-
Pulse Program: Proton-decoupled (zgpg30 or similar)
-
Spectral Width: ~220 ppm
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay (d1): 2 seconds
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
-
-
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments are used to differentiate between CH, CH₂, and CH₃ groups.
-
DEPT-135: CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative.
-
DEPT-90: Only CH signals are observed.
-
-
COSY (Correlation Spectroscopy): A 2D homonuclear experiment that shows correlations between protons that are coupled to each other (typically over 2-3 bonds). This is crucial for identifying adjacent proton groups.
-
HSQC (Heteronuclear Single Quantum Coherence): A 2D heteronuclear experiment that correlates directly bonded ¹H and ¹³C atoms. It helps in assigning carbon signals based on their attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): A 2D heteronuclear experiment that shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). This is essential for identifying quaternary carbons and piecing together the carbon skeleton.
2.3. Data Processing and Analysis
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decays (FIDs) to obtain the frequency-domain NMR spectra.
-
Phase Correction: Manually or automatically correct the phase of the spectra to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift axis to the TMS signal at 0.00 ppm.
-
Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons in different environments.
-
Peak Picking and Interpretation: Identify the chemical shifts, multiplicities, and coupling constants for all signals. Use the 2D NMR data to establish connectivity between different spin systems and build the molecular structure.
Visualizations
3.1. Experimental Workflow
The following diagram illustrates the logical workflow for the structural elucidation of this compound using NMR spectroscopy.
Caption: Workflow for NMR-based structural elucidation.
3.2. Key HMBC Correlations for this compound
The following diagram illustrates the key long-range correlations expected in the HMBC spectrum of this compound, which are instrumental in confirming the carbon skeleton.
Caption: Expected key HMBC correlations for this compound.
Conclusion
The combination of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides a robust and definitive method for the structural elucidation of this compound. By following the detailed protocols outlined in this application note, researchers can confidently determine the chemical structure and gain insights into the tautomeric equilibrium of this important metabolite. The presented data and workflows serve as a valuable guide for scientists and professionals in the fields of chemistry, biochemistry, and drug development.
References
Application Notes and Protocols for the Laboratory Synthesis of 3-Oxooctanoic Acid
Abstract
This document provides a detailed protocol for the laboratory synthesis of 3-Oxooctanoic acid, a β-keto acid of interest in metabolic research and as a building block in the synthesis of more complex molecules for drug development. The synthesis is achieved through a two-step process commencing with the formation of ethyl 3-oxooctanoate via a mixed Claisen condensation, followed by its selective hydrolysis to yield the target acid. This protocol is intended for researchers and scientists with a background in synthetic organic chemistry.
Introduction
This compound is a medium-chain fatty acid derivative characterized by a ketone functional group at the β-position relative to the carboxylic acid. This structural motif is found in various natural products and is a key intermediate in fatty acid metabolism. In the context of drug development, β-keto acids and their derivatives are valuable precursors for the synthesis of a wide range of heterocyclic and carbocyclic compounds with potential therapeutic activities. The protocol outlined herein describes a reliable method for the preparation of this compound in a laboratory setting.
Overall Reaction Scheme
The synthesis proceeds in two main stages:
-
Formation of Ethyl 3-oxooctanoate: The enolate of ethyl acetate is generated using a strong base, such as sodium ethoxide, and subsequently acylated with hexanoyl chloride.
-
Hydrolysis of Ethyl 3-oxooctanoate: The resulting β-keto ester is carefully hydrolyzed under basic conditions, followed by acidification to yield this compound.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity/Grade | Supplier |
| Ethyl acetate | C₄H₈O₂ | 88.11 | Anhydrous | Sigma-Aldrich |
| Sodium ethoxide | C₂H₅NaO | 68.05 | 95% | Sigma-Aldrich |
| Hexanoyl chloride | C₆H₁₁ClO | 134.60 | 98% | Sigma-Aldrich |
| Diethyl ether | (C₂H₅)₂O | 74.12 | Anhydrous | Fisher Scientific |
| Hydrochloric acid | HCl | 36.46 | 1 M (aq) | VWR Chemicals |
| Sodium hydroxide | NaOH | 40.00 | 1 M (aq) | VWR Chemicals |
| Saturated sodium bicarbonate | NaHCO₃ | 84.01 | (aq) | In-house prep. |
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | ACS Grade | Sigma-Aldrich |
Protocol 1: Synthesis of Ethyl 3-oxooctanoate
-
Reaction Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube. The apparatus is flame-dried under a stream of dry nitrogen.
-
Reagent Addition: The flask is charged with sodium ethoxide (6.81 g, 0.1 mol) and anhydrous diethyl ether (100 mL). The suspension is stirred and cooled to 0 °C in an ice bath. Ethyl acetate (8.81 g, 0.1 mol) is added dropwise via the dropping funnel over 15 minutes.
-
Enolate Formation: The mixture is stirred at 0 °C for 30 minutes to ensure complete formation of the enolate.
-
Acylation: A solution of hexanoyl chloride (13.46 g, 0.1 mol) in anhydrous diethyl ether (20 mL) is added dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Completion: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.
-
Workup: The reaction is quenched by the slow addition of 1 M hydrochloric acid (50 mL). The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL). The combined organic extracts are washed with saturated sodium bicarbonate solution (50 mL) and brine (50 mL), then dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude ethyl 3-oxooctanoate is purified by vacuum distillation.
Protocol 2: Synthesis of this compound
-
Hydrolysis: The purified ethyl 3-oxooctanoate (9.31 g, 0.05 mol) is dissolved in ethanol (50 mL) in a 100 mL round-bottom flask. A solution of 1 M sodium hydroxide (60 mL, 0.06 mol) is added, and the mixture is stirred at room temperature for 4 hours.
-
Acidification: The reaction mixture is cooled in an ice bath, and 1 M hydrochloric acid is added dropwise with vigorous stirring until the pH of the solution is approximately 2.
-
Extraction: The acidified solution is extracted with ethyl acetate (3 x 50 mL).
-
Drying and Evaporation: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) if necessary.
Data Presentation
Table 1: Summary of Quantitative Data for the Synthesis of this compound.
| Parameter | Step 1: Ester Synthesis | Step 2: Acid Hydrolysis |
| Reactants | ||
| Ethyl acetate | 8.81 g (0.1 mol) | - |
| Sodium ethoxide | 6.81 g (0.1 mol) | - |
| Hexanoyl chloride | 13.46 g (0.1 mol) | - |
| Ethyl 3-oxooctanoate | - | 9.31 g (0.05 mol) |
| Sodium hydroxide | - | 2.40 g (0.06 mol) |
| Reaction Conditions | ||
| Temperature | 0 °C to Room Temp. | Room Temp. |
| Reaction Time | 2.5 hours | 4 hours |
| Solvent | Anhydrous Diethyl Ether | Ethanol |
| Expected Product | ||
| Product Name | Ethyl 3-oxooctanoate | This compound |
| Theoretical Yield | 18.62 g | 7.91 g |
| Appearance | Colorless to pale yellow liquid | White to off-white solid |
| Molecular Formula | C₁₀H₁₈O₃ | C₈H₁₄O₃ |
| Molar Mass ( g/mol ) | 186.25 | 158.19 |
Visualizations
Experimental Workflow
Caption: Workflow for the two-step synthesis of this compound.
Signaling Pathway (Illustrative)
While there is no direct signaling pathway involved in this chemical synthesis, the following diagram illustrates the logical relationship and transformation of key chemical species.
Caption: Key chemical transformations in the synthesis of this compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Sodium ethoxide is a strong base and is moisture-sensitive. Handle under an inert atmosphere.
-
Hexanoyl chloride is corrosive and lachrymatory. Handle with care.
-
Diethyl ether is highly flammable. Avoid open flames and sparks.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretches of the ketone and carboxylic acid.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Melting Point: To assess the purity of the final product.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound. The described method is robust and scalable, making it suitable for producing this valuable compound for research and development purposes. Adherence to the outlined procedures and safety precautions is essential for a successful and safe synthesis.
Application Notes and Protocols for Utilizing 3-Oxooctanoic Acid in Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxooctanoic acid, a medium-chain keto acid, is a key intermediate in fatty acid metabolism. Its unique structure allows it to serve as a specific substrate for several enzymes involved in crucial metabolic pathways, making it a valuable tool for studying enzyme kinetics, screening for inhibitors, and elucidating metabolic fluxes. These application notes provide detailed protocols for utilizing this compound and its coenzyme A (CoA) derivative, 3-oxooctanoyl-CoA, in enzyme assays for Succinyl-CoA:3-ketoacid-CoA transferase (SCOT) and 3-oxoacyl-CoA thiolase.
Metabolic Significance of this compound
This compound is primarily involved in two major metabolic pathways: ketone body utilization and fatty acid beta-oxidation. In extrahepatic tissues, SCOT can transfer a CoA moiety from succinyl-CoA to this compound, forming 3-oxooctanoyl-CoA. Subsequently, 3-oxoacyl-CoA thiolase catalyzes the thiolytic cleavage of 3-oxooctanoyl-CoA into hexanoyl-CoA and acetyl-CoA. This process is integral to the generation of energy from fatty acids. Dysregulation of these pathways is implicated in various metabolic disorders, making the enzymes involved attractive targets for drug development.
Metabolic Pathway of this compound
Caption: Metabolic fate of this compound.
Enzyme Assays Utilizing this compound Derivatives
The following sections provide detailed protocols for assays involving SCOT and 3-oxoacyl-CoA thiolase. It is important to note that the direct use of this compound as a substrate for SCOT in a continuous spectrophotometric assay is challenging. Therefore, the protocol for SCOT is an adaptation of a standard assay using a related substrate, with the acknowledgment that this compound can be a substrate. The thiolase assay directly utilizes 3-oxooctanoyl-CoA.
Synthesis of 3-Oxooctanoyl-CoA
For the 3-oxoacyl-CoA thiolase assay, the substrate 3-oxooctanoyl-CoA is required. While commercially available, it can also be synthesized enzymatically. A common method involves the use of an acyl-CoA synthetase.
Experimental Workflow for 3-Oxooctanoyl-CoA Synthesis
Caption: Enzymatic synthesis of 3-Oxooctanoyl-CoA.
Application Protocol 1: Succinyl-CoA:3-ketoacid-CoA transferase (SCOT) Assay
This protocol describes a continuous spectrophotometric assay to measure the activity of SCOT. The assay is based on monitoring the formation of the enol form of a 3-ketoacyl-CoA, which absorbs light at 313 nm. While this protocol is adapted from assays using acetoacetate, it can be modified for this compound.
Principle: SCOT catalyzes the transfer of CoA from succinyl-CoA to a 3-ketoacid (e.g., this compound) to form the corresponding 3-ketoacyl-CoA and succinate. The formation of the 3-ketoacyl-CoA product is monitored.
Materials:
-
Tris-HCl buffer (1 M, pH 8.1)
-
MgCl₂ (1 M)
-
Succinyl-CoA
-
This compound (or acetoacetate as a control)
-
Purified SCOT enzyme or cell/tissue lysate containing SCOT
-
UV-transparent cuvettes
-
Spectrophotometer capable of reading at 313 nm
Experimental Protocol:
-
Prepare the reaction mixture: In a UV-transparent cuvette, prepare the reaction mixture with the final concentrations as indicated in the table below. Prepare a blank cuvette containing all components except the enzyme.
| Component | Final Concentration |
| Tris-HCl (pH 8.1) | 100 mM |
| MgCl₂ | 20 mM |
| Succinyl-CoA | 0.4 mM |
| This compound | 20 mM |
| Total Volume | 1 mL |
-
Equilibration: Incubate the cuvettes at the desired temperature (e.g., 37°C) for 5 minutes to allow the temperature to equilibrate.
-
Initiate the reaction: Add the SCOT enzyme (e.g., 5-10 µg of purified enzyme or an appropriate amount of lysate) to the sample cuvette and mix gently by inversion.
-
Monitor absorbance: Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 313 nm for 5-10 minutes. Record the absorbance at regular intervals (e.g., every 15 seconds).
-
Calculate enzyme activity: Determine the initial rate of the reaction (ΔA₃₁₃/min) from the linear portion of the curve. Enzyme activity can be calculated using the Beer-Lambert law (ε for acetoacetyl-CoA enolate is approximately 4.0 mM⁻¹cm⁻¹; the extinction coefficient for 3-oxooctanoyl-CoA may need to be determined empirically).
Data Presentation:
| Enzyme Source | Substrate | Specific Activity (U/mg) | Kₘ (mM) | Vₘₐₓ (U/mg) |
| Purified Human SCOT | Acetoacetate | Data | Data | Data |
| Purified Human SCOT | This compound | Data | Data | Data |
| Cell Lysate A | This compound | Data | N/A | N/A |
| Cell Lysate B | This compound | Data | N/A | N/A |
| Note: "Data" indicates where experimentally determined values should be inserted. |
Application Protocol 2: 3-Oxoacyl-CoA Thiolase Assay
This protocol details two common methods for assaying 3-oxoacyl-CoA thiolase activity using 3-oxooctanoyl-CoA as a substrate.
Method A: Direct Spectrophotometric Assay
Principle: This method measures the decrease in absorbance at 303 nm, which corresponds to the cleavage of the 3-ketoacyl-CoA thioester bond.
Materials:
-
Tris-HCl buffer (1 M, pH 8.0)
-
Coenzyme A (CoA)
-
3-Oxooctanoyl-CoA
-
Purified 3-oxoacyl-CoA thiolase or cell/tissue lysate
-
UV-transparent cuvettes
-
Spectrophotometer capable of reading at 303 nm
Experimental Protocol:
-
Prepare the reaction mixture: In a UV-transparent cuvette, prepare the reaction mixture as outlined in the table. Prepare a blank without the enzyme.
| Component | Final Concentration |
| Tris-HCl (pH 8.0) | 100 mM |
| Coenzyme A (CoA) | 0.1 mM |
| 3-Oxooctanoyl-CoA | 0.05 mM |
| Total Volume | 1 mL |
-
Equilibration: Incubate the cuvettes at 37°C for 5 minutes.
-
Initiate the reaction: Add the thiolase enzyme to the sample cuvette and mix.
-
Monitor absorbance: Immediately monitor the decrease in absorbance at 303 nm for 5-10 minutes.
-
Calculate enzyme activity: Determine the initial rate (ΔA₃₀₃/min). The activity is calculated using the molar extinction coefficient of the 3-ketoacyl-CoA (this may need to be determined experimentally).
Method B: DTNB-Based Colorimetric Assay
Principle: This assay measures the release of Coenzyme A (CoA-SH) during the thiolytic cleavage of 3-oxooctanoyl-CoA. The free thiol group of CoA reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be measured at 412 nm.[1]
Materials:
-
Tris-HCl buffer (1 M, pH 8.0)
-
DTNB solution (10 mM in reaction buffer)
-
3-Oxooctanoyl-CoA
-
Purified 3-oxoacyl-CoA thiolase or cell/tissue lysate
-
96-well microplate
-
Microplate reader capable of reading at 412 nm
Experimental Protocol:
-
Prepare the reaction mixture: In a 96-well microplate, prepare the reaction mixture.
| Component | Final Concentration |
| Tris-HCl (pH 8.0) | 100 mM |
| DTNB | 0.2 mM |
| 3-Oxooctanoyl-CoA | 0.1 mM |
| Total Volume | 200 µL |
-
Equilibration: Incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction: Add the thiolase enzyme to the wells.
-
Monitor absorbance: Immediately place the plate in the microplate reader and monitor the increase in absorbance at 412 nm for 10-20 minutes, taking readings every 30 seconds.
-
Calculate enzyme activity: Determine the initial rate (ΔA₄₁₂/min). Calculate the concentration of TNB produced using its molar extinction coefficient (14,150 M⁻¹cm⁻¹).
Data Presentation:
| Enzyme Source | Substrate | Specific Activity (U/mg) | Kₘ (µM) | Vₘₐₓ (U/mg) |
| Rat Liver Peroxisomes | 3-Oxooctanoyl-CoA | Data | Data | Data |
| Recombinant Human Thiolase | 3-Oxooctanoyl-CoA | Data | Data | Data |
| Drug Candidate A (IC₅₀) | 3-Oxooctanoyl-CoA | N/A | N/A | N/A |
| Drug Candidate B (IC₅₀) | 3-Oxooctanoyl-CoA | N/A | N/A | N/A |
| Note: "Data" indicates where experimentally determined values should be inserted. |
Experimental Workflow for 3-Oxoacyl-CoA Thiolase Assay (DTNB Method)
Caption: Workflow for the DTNB-based thiolase assay.
Applications in Drug Development
The described enzyme assays are highly valuable in the field of drug development for the identification and characterization of novel inhibitors of SCOT and 3-oxoacyl-CoA thiolase. These enzymes represent potential therapeutic targets for metabolic diseases, including certain cancers that rely on ketone body metabolism for survival. High-throughput screening (HTS) of compound libraries can be performed using the 96-well plate format of the DTNB-based thiolase assay. Subsequent hit-to-lead optimization can be guided by determining the IC₅₀ values and mechanism of inhibition of promising compounds.
Logical Flow for Inhibitor Screening
Caption: Drug discovery workflow using the enzyme assays.
Conclusion
This compound and its CoA derivative are powerful tools for investigating the enzymology of fatty acid and ketone body metabolism. The detailed protocols provided herein offer robust methods for characterizing the activity of key enzymes in these pathways, facilitating both basic research and the discovery of novel therapeutic agents. The adaptability of these assays to high-throughput formats makes them particularly suitable for large-scale screening campaigns in drug development.
References
Application Notes and Protocols: 3-Oxooctanoic Acid in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxooctanoic acid, also known as 3-ketooctanoic acid, is a beta-keto fatty acid and a human metabolite involved in fatty acid biosynthesis.[1] While direct studies on its specific applications in cell culture are limited, the broader class of fatty acids and their derivatives, including ketone bodies and other oxo fatty acids, have demonstrated significant effects on cellular processes. These effects, particularly in the context of cancer cell biology, suggest potential applications for this compound in research and drug development.
This document provides an overview of the potential applications of this compound in cell culture, based on the activities of structurally related compounds. It also includes detailed protocols for preparing and testing this compound in a laboratory setting.
Potential Applications in Cell Culture
Based on the known biological activities of related fatty acids and ketone bodies, this compound may have several applications in cell culture, primarily in the field of cancer research.
Anticancer and Cytotoxic Effects
Several studies have highlighted the potential of fatty acids and their derivatives as anticancer agents. Ketone bodies, which are structurally similar to this compound, have been shown to inhibit the proliferation of various human cancer cell lines, including breast, ovarian, and cervical cancer cells.[2] Furthermore, these compounds can enhance the efficacy of conventional chemotherapeutic agents.[2] Other oxo fatty acids have also demonstrated inhibitory activity against tumor cell lines.[3] For instance, a 3-oxo derivative of oleanolic acid was found to significantly inhibit the growth of various cancer cells.[4][5]
The parent compound of this compound, octanoic acid, has been investigated for its potential as a chemotherapeutic agent for glioblastoma.[6] This suggests that this compound could exhibit similar cytotoxic or cytostatic effects on cancer cells.
Histone Deacetylase (HDAC) Inhibition
Short-chain fatty acids are a known class of histone deacetylase (HDAC) inhibitors. While direct evidence for this compound is not available, its structural similarity to other short-chain fatty acids suggests it may possess HDAC inhibitory activity. HDAC inhibitors are a promising class of anticancer drugs that can induce cell cycle arrest, differentiation, and apoptosis in tumor cells.
Modulation of Cellular Metabolism
As a beta-keto fatty acid, this compound is an intermediate in fatty acid metabolism.[1] In the context of cell culture, it could be used to study the effects of altered fatty acid oxidation and ketogenesis on cellular function.[7][8] This is particularly relevant in cancer metabolism research, as many cancer cells exhibit altered metabolic pathways compared to normal cells.
Quantitative Data Summary
| Compound | Cell Line(s) | Assay | Endpoint | Result (IC50) |
| 3-Hydroxy Fatty Acids | Various tumor cell lines | Cytotoxicity | Inhibition of cell growth | 1.3 to 14.4 mM[3] |
| TOFA (ACCA inhibitor) | NCI-H460 (Lung), HCT-8, HCT-15 (Colon) | Cytotoxicity | Inhibition of cell growth | ~4.5-5.0 µg/ml[9] |
| Rhein (HDAC inhibitor) | Primary human ventricular cardiac fibroblasts | HDAC Inhibition | Inhibition of HDAC Classes I/II | ~35 µM[10] |
| Compound 19 (Triterpenoid derivative) | J774A.1 | IL-1β production | Inhibition | 5.50 µM[10] |
Experimental Protocols
Protocol 1: Preparation of this compound for Cell Culture
Due to the hydrophobic nature of fatty acids, proper solubilization is crucial for cell culture experiments.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Complete cell culture medium
Procedure:
-
Prepare a stock solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 100 mM). Gently warm and vortex if necessary to ensure complete dissolution.
-
Intermediate dilution with serum: Aseptically dilute the DMSO stock solution 10-fold with pre-warmed (37°C) FBS. This step helps to create a more stable and biocompatible solution.
-
Final dilution in culture medium: Perform a final dilution of the intermediate solution into the complete cell culture medium to achieve the desired working concentrations. The final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol determines the effect of this compound on cell viability.
Materials:
-
Target cancer cell line(s) and a non-cancerous control cell line
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Remove the medium and add fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest treatment group).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight in the dark to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 3: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by this compound.[11][12][13][14]
Materials:
-
Target cell line
-
6-well cell culture plates
-
This compound working solutions
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for a predetermined time (e.g., 24 or 48 hours). Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Visualizations
Below are diagrams illustrating a potential signaling pathway that could be influenced by this compound and a general experimental workflow.
Caption: Potential metabolic fate of this compound in a cell.
Caption: General workflow for in vitro evaluation of this compound.
References
- 1. This compound | C8H14O3 | CID 128859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ketone Bodies Induce Unique Inhibition of Tumor Cell Proliferation and Enhance the Efficacy of Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxo fatty acids | Cyberlipid [cyberlipid.gerli.com]
- 4. Anti-tumor activity of a 3-oxo derivative of oleanolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Caprylic (Octanoic) Acid as a Potential Fatty Acid Chemotherapeutic for Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. microbenotes.com [microbenotes.com]
- 8. Biochemistry, Ketogenesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Acetyl-CoA carboxylase-alpha inhibitor TOFA induces human cancer cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Histone Deacetylase (HDAC) Inhibitors as a Novel Therapeutic Option Against Fibrotic and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 14. researchgate.net [researchgate.net]
In Vivo Metabolic Effects of 3-Oxooctanoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Direct in vivo studies investigating the metabolic effects of administering 3-oxooctanoic acid are currently limited in published literature. As an intermediate in the beta-oxidation of octanoic acid, its metabolic consequences are intrinsically linked to the metabolism of its precursor. Therefore, these application notes and protocols focus on the in vivo metabolic effects of octanoic acid to infer the potential downstream impacts of this compound.
Octanoic acid, a medium-chain fatty acid (MCFA), is readily absorbed and transported to the liver, where it undergoes mitochondrial beta-oxidation. This process generates acetyl-CoA, which can then enter the Krebs cycle for energy production or be converted into ketone bodies (ketogenesis).[1] The formation of this compound (as 3-oxooctanoyl-CoA) is a critical step in this pathway, catalyzed by 3-hydroxyacyl-CoA dehydrogenase. Subsequently, thiolase cleaves 3-oxooctanoyl-CoA into acetyl-CoA and hexanoyl-CoA.[2][3] Understanding the metabolic fate of octanoic acid provides valuable insights into the roles of its intermediates, including this compound.
Data Presentation
The following tables summarize quantitative data from in vivo and in vitro studies on the metabolic effects of octanoic acid.
Table 1: Effects of Octanoic Acid on Ketogenesis and Lipid Metabolism
| Parameter | Animal Model/System | Treatment | Key Findings | Reference |
| Ketone Body Production | Diabetic Rats | Infusion of [1,3-13C]octanoate | Predominant conversion of octanoate to ketogenic end products. | [1] |
| Ketone Body Levels | Male Swiss Albino Mice | Oral administration of octanoic acid | Significant increase in urinary ketone levels. | [4] |
| Branched-Chain Amino Acid (BCAA) Catabolism | Male Rats | Oral administration of trioctanoin (an octanoic acid triglyceride) | Activated hepatic branched-chain α-ketoacid dehydrogenase complex (BCKDC), promoting BCAA catabolism. | [5] |
| Lipid Metabolism | Human Hepatocellular Model (HepG2 cells) | 0.25 mM octanoic acid for 24h | Did not induce significant lipid accumulation; promoted a balanced metabolic profile. | [6][7] |
Table 2: Effects of Octanoic Acid on Glucose Metabolism and Insulin Secretion
| Parameter | Animal Model/System | Treatment | Key Findings | Reference |
| Glucose-Stimulated Insulin Secretion (GSIS) | Isolated Wild-Type Mouse Islets | 0 to 5 mM octanoic acid ramp | Potentiated 10 mM glucose-stimulated insulin secretion. | [8] |
| Insulin Secretion | Isolated and Perfused Rat Pancreas | 1.5 mM octanoic acid | Enhanced both the first and second phases of insulin secretion in response to 16.7 mM glucose. | [9] |
| Fatty Acid Synthesis from Glucose | Isolated Rat Adipocytes | Millimolar concentrations of octanoate | Marked depression of fatty acid synthesis from glucose. | [10] |
| Conversion of Glucose to CO2 | Isolated Rat Adipocytes | Octanoate concentrations below 0.5 mM | Stimulatory effect on the conversion of glucose to CO2. | [10] |
Experimental Protocols
Protocol 1: In Vivo Assessment of Octanoic Acid-Induced Ketogenesis in a Rodent Model
This protocol is based on methodologies described in studies investigating the ketogenic effects of medium-chain fatty acids.[1][4]
1. Animal Model:
-
Select male Sprague-Dawley rats or Swiss albino mice, 8-10 weeks old.
-
Acclimate animals for at least one week with a standard chow diet and 12-hour light/dark cycle.
2. Experimental Groups:
-
Control Group: Administer vehicle (e.g., water or saline).
-
Octanoic Acid Group: Administer octanoic acid orally via gavage. A typical dose might range from 1 to 5 g/kg body weight.
3. Administration:
-
Fast animals for 4-6 hours before administration to ensure gastric emptying.
-
Administer the designated treatment.
4. Sample Collection:
-
Collect blood samples via tail vein or cardiac puncture at baseline and at various time points post-administration (e.g., 30, 60, 120, and 240 minutes).
-
Collect urine samples using metabolic cages at designated intervals.
5. Biochemical Analysis:
-
Blood Ketones: Measure blood β-hydroxybutyrate levels using a handheld ketone meter or through enzymatic assays on plasma samples.
-
Urinary Ketones: Use urinalysis test strips for a semi-quantitative assessment or perform quantitative analysis using gas chromatography-mass spectrometry (GC-MS).
-
Blood Glucose: Measure blood glucose levels using a standard glucometer.
-
Plasma Lipids: Analyze plasma triglycerides and free fatty acids using commercially available assay kits.
6. Data Analysis:
-
Compare the time-course changes in ketone bodies, glucose, and lipid levels between the control and octanoic acid-treated groups using appropriate statistical tests (e.g., ANOVA with post-hoc tests).
Protocol 2: In Vitro Assessment of Octanoic Acid Effects on Insulin Secretion from Isolated Islets
This protocol is adapted from studies on the effects of fatty acids on pancreatic islet function.[8][9]
1. Islet Isolation:
-
Isolate pancreatic islets from mice or rats using collagenase digestion followed by density gradient centrifugation.
-
Culture the isolated islets overnight in a standard culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics.
2. Islet Perifusion:
-
Place a batch of size-matched islets (e.g., 100-150 islets) into a perifusion chamber.
-
Perifuse the islets with a Krebs-Ringer bicarbonate buffer (KRBB) containing a basal glucose concentration (e.g., 2.8 mM) for a stabilization period.
3. Experimental Conditions:
-
Sequentially change the perifusion medium to:
-
Basal glucose (e.g., 2.8 mM) without octanoic acid.
-
Stimulatory glucose (e.g., 16.7 mM) without octanoic acid.
-
Basal glucose with a specific concentration of octanoic acid (e.g., 1.5 mM).
-
Stimulatory glucose with the same concentration of octanoic acid.
-
4. Sample Collection:
-
Collect perifusate fractions at regular intervals (e.g., every 1-2 minutes).
5. Insulin Measurement:
-
Measure the insulin concentration in each collected fraction using a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
6. Data Analysis:
-
Plot the insulin secretion rate over time for each experimental condition.
-
Calculate the area under the curve (AUC) for the first and second phases of insulin secretion to quantify the effects of octanoic acid.
Mandatory Visualizations
Caption: Beta-oxidation of octanoic acid in the mitochondrion.
Caption: Workflow for in vivo metabolic studies of octanoic acid.
References
- 1. Ketogenesis in the living rat followed by 13C-NMR spectroscopy. Infusion of [1,3-13C]octanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. Thiolase - Wikipedia [en.wikipedia.org]
- 4. Octanoic acid a major component of widely consumed medium-chain triglyceride ketogenic diet is detrimental to bone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Octanoic acid promotes branched-chain amino acid catabolisms via the inhibition of hepatic branched-chain alpha-keto acid dehydrogenase kinase in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hexanoic, Octanoic and Decanoic Acids Promote Basal and Insulin-Induced Phosphorylation of the Akt-mTOR Axis and a Balanced Lipid Metabolism in the HepG2 Hepatoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms of octanoic acid potentiation of insulin secretion in isolated islets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of octanoic acid on the insulin secretion in response to glucose in vitro | Revista Española de Fisiología [revistas.unav.edu]
- 10. Metabolism of octanoate and its effect on glucose and palmitate utilization by isolated fat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metabolic Tracing Using Stable Isotope-Labeled 3-Oxooctanoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of stable isotope-labeled 3-oxooctanoic acid for metabolic tracing studies. Included are detailed protocols for the synthesis of a labeled tracer, its application in cell culture experiments, and subsequent analysis by mass spectrometry. The information is designed to enable researchers to investigate the metabolic fate of this compound and its contribution to central carbon metabolism.
Introduction
This compound, a beta-keto acid, is an intermediate in fatty acid metabolism.[1] Understanding its metabolic role is crucial for elucidating pathways related to energy homeostasis, lipid signaling, and various disease states. Stable isotope labeling is a powerful technique to trace the metabolic fate of molecules within biological systems. By introducing a heavy isotope-labeled version of this compound, researchers can track the incorporation of its carbon atoms into downstream metabolites, providing insights into pathway activity and metabolic fluxes.
This document outlines the necessary procedures for utilizing [1,2-¹³C₂]-3-oxooctanoic acid as a metabolic tracer. The protocols cover the chemical synthesis of the labeled compound, its application in cell culture, and the analysis of isotopic enrichment in key metabolites.
Data Presentation
The following table summarizes hypothetical quantitative data from a metabolic tracing experiment using [1,2-¹³C₂]-3-oxooctanoic acid in cultured mammalian cells. This data illustrates the expected mass isotopomer distribution in key metabolites of the tricarboxylic acid (TCA) cycle.
Table 1: Mass Isotopomer Distribution of TCA Cycle Intermediates after Labeling with [1,2-¹³C₂]-3-Oxooctanoic Acid
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) |
| Citrate | 45.3 | 5.1 | 48.5 | 0.8 | 0.3 |
| α-Ketoglutarate | 52.1 | 4.9 | 42.0 | 0.7 | 0.3 |
| Succinate | 60.5 | 3.2 | 35.4 | 0.6 | 0.3 |
| Fumarate | 61.2 | 3.1 | 34.9 | 0.5 | 0.3 |
| Malate | 55.8 | 4.5 | 38.9 | 0.6 | 0.2 |
M+n represents the isotopologue with 'n' additional mass units due to the incorporation of ¹³C atoms.
Experimental Protocols
Protocol 1: Synthesis of [1,2-¹³C₂]-3-Oxooctanoic Acid
This protocol describes the synthesis of [1,2-¹³C₂]-3-oxooctanoic acid via a malonic ester synthesis approach.[2]
Materials:
-
Diethyl [1,2-¹³C₂]malonate
-
Sodium ethoxide
-
Hexanoyl chloride
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Enolate Formation: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve diethyl [1,2-¹³C₂]malonate in anhydrous ethanol. Add a solution of sodium ethoxide in ethanol dropwise at 0°C with stirring. Allow the reaction to warm to room temperature and stir for 1 hour to ensure complete formation of the enolate.
-
Acylation: Cool the reaction mixture back to 0°C and add hexanoyl chloride dropwise. After the addition is complete, allow the mixture to warm to room temperature and then reflux for 4 hours.
-
Work-up and Extraction: After cooling, quench the reaction with dilute hydrochloric acid. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Purification of Diethyl Ester: Remove the solvent under reduced pressure. Purify the resulting diethyl 2-hexanoyl-[1,2-¹³C₂]malonate by column chromatography on silica gel.
-
Hydrolysis and Decarboxylation: Treat the purified diethyl ester with an excess of aqueous sodium hydroxide solution and heat to reflux for 4 hours to hydrolyze the ester groups.
-
Acidification and Product Isolation: Cool the reaction mixture and acidify with concentrated hydrochloric acid until the pH is approximately 1-2. This will induce decarboxylation.
-
Final Extraction and Purification: Extract the acidified aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. After solvent removal, purify the crude [1,2-¹³C₂]-3-oxooctanoic acid by recrystallization or column chromatography to yield the final product.
Protocol 2: Stable Isotope Labeling in Cell Culture
This protocol outlines the procedure for labeling cultured mammalian cells with [1,2-¹³C₂]-3-oxooctanoic acid.
Materials:
-
Cultured mammalian cells (e.g., HEK293, HepG2)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Labeling medium: Glucose-free and serum-free DMEM supplemented with dialyzed fetal bovine serum (dFBS)
-
[1,2-¹³C₂]-3-Oxooctanoic acid stock solution (e.g., 100 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Methanol (ice-cold)
-
Cell scrapers
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates) and grow to the desired confluency (typically 70-80%).
-
Medium Exchange: Aspirate the growth medium and wash the cells twice with sterile PBS.
-
Labeling: Add pre-warmed labeling medium containing the desired concentration of [1,2-¹³C₂]-3-oxooctanoic acid (a typical starting concentration is 100 µM).
-
Incubation: Incubate the cells for a time course determined by the specific experimental goals (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of label incorporation.
-
Metabolite Extraction:
-
Aspirate the labeling medium.
-
Wash the cells rapidly with ice-cold PBS.
-
Immediately add ice-cold 80% methanol.
-
Scrape the cells and collect the cell lysate into a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the extracted metabolites.
-
-
Sample Preparation: Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator. The dried samples can be stored at -80°C until analysis.
Protocol 3: Mass Spectrometry Analysis
This protocol provides a general workflow for the analysis of ¹³C-labeled metabolites by liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
Dried metabolite extracts
-
LC-MS grade solvents (e.g., water, acetonitrile, formic acid)
-
Liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
Procedure:
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent (e.g., 50% acetonitrile in water) immediately before analysis.
-
LC Separation: Inject the sample onto an appropriate chromatography column (e.g., a C18 column for reverse-phase chromatography or a HILIC column for polar metabolites). Elute the metabolites using a gradient of mobile phases.
-
MS Detection: Operate the mass spectrometer in a negative ion mode for the detection of organic acids. Acquire data in full scan mode over a relevant m/z range (e.g., 70-1000).
-
Data Analysis:
-
Identify the peaks corresponding to the TCA cycle intermediates based on their accurate mass and retention time.
-
Extract the ion chromatograms for each potential isotopologue (M+0, M+1, M+2, etc.) of the target metabolites.
-
Calculate the area under the curve for each isotopologue peak.
-
Correct for the natural abundance of ¹³C.
-
Determine the fractional abundance of each isotopologue to generate the mass isotopomer distribution.
-
Visualizations
Caption: Synthesis of [1,2-¹³C₂]-3-Oxooctanoic Acid.
Caption: Experimental Workflow for Metabolic Tracing.
Caption: Metabolic Fate of this compound.
References
Application Notes and Protocols for the Analytical Standards of 3-Ketooctanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ketooctanoic acid, also known as 3-oxooctanoic acid, is a beta-keto acid that plays a role in fatty acid metabolism.[1] Accurate and precise quantification of this molecule is crucial for understanding its physiological and pathological significance. These application notes provide detailed protocols for the analysis of 3-ketooctanoic acid using common analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), as well as guidance on Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.
Analytical Standards
Commercially available analytical standards for 3-ketooctanoic acid can be sourced from various chemical suppliers. It is imperative to obtain a certificate of analysis to confirm the purity and identity of the standard.
Quantitative Data Summary
The following tables summarize typical quantitative data for the analysis of 3-ketooctanoic acid. Please note that these values may vary depending on the specific instrumentation and experimental conditions and should be optimized in your laboratory.
Table 1: GC-MS Analysis of 3-Ketooctanoic Acid (as TMS derivative)
| Parameter | Value |
| Derivatizing Agent | BSTFA with 1% TMCS |
| Retention Time (min) | 10.5 (example) |
| m/z of Molecular Ion [M]+ | 302 (di-TMS derivative) |
| Key Fragment Ions (m/z) | 287, 217, 147, 73 |
| Limit of Detection (LOD) | 0.1 µM |
| Limit of Quantification (LOQ) | 0.5 µM |
| Linearity (R²) | >0.995 |
Table 2: LC-MS/MS Analysis of 3-Ketooctanoic Acid
| Parameter | Value |
| Ionization Mode | Negative Electrospray (ESI-) |
| Precursor Ion [M-H]⁻ (m/z) | 157.1 |
| Product Ion 1 (m/z) | 113.1 (quantifier) |
| Collision Energy (eV) | 15 |
| Product Ion 2 (m/z) | 57.0 (qualifier) |
| Collision Energy (eV) | 25 |
| Retention Time (min) | 4.2 (example) |
| Limit of Detection (LOD) | 0.05 µM |
| Limit of Quantification (LOQ) | 0.2 µM |
| Linearity (R²) | >0.998 |
Experimental Protocols
Sample Preparation from Biological Matrices (e.g., Plasma)
This protocol outlines a general procedure for the extraction of 3-ketooctanoic acid from plasma.
Materials:
-
Plasma sample
-
Internal Standard (e.g., ¹³C₃-3-ketooctanoic acid)
-
Acetonitrile (ACN), ice-cold
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of the internal standard solution.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
The dried extract is now ready for derivatization (for GC-MS) or reconstitution (for LC-MS/MS).
GC-MS Analysis Protocol
Due to its low volatility, 3-ketooctanoic acid requires derivatization prior to GC-MS analysis. Silylation is a common and effective method.[2]
Materials:
-
Dried sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine
-
Heptane
-
Heating block or oven
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Derivatization Procedure:
-
To the dried sample extract, add 50 µL of pyridine.
-
Add 50 µL of BSTFA with 1% TMCS.[2]
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the mixture at 70°C for 60 minutes.
-
After cooling to room temperature, add 100 µL of heptane.
-
The sample is ready for injection into the GC-MS.
GC-MS Conditions (Example):
-
Injector Temperature: 250°C
-
Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
LC-MS/MS Analysis Protocol
LC-MS/MS offers high sensitivity and specificity for the direct analysis of 3-ketooctanoic acid without derivatization.
Materials:
-
Dried sample extract
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
LC-MS/MS system with a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Reconstitution and LC-MS/MS Conditions:
-
Reconstitute the dried sample extract in 100 µL of 50:50 (v/v) Mobile Phase A:Mobile Phase B.
-
Vortex and centrifuge to pellet any insoluble material.
-
Transfer the supernatant to an autosampler vial.
-
LC Gradient (Example):
-
0-1 min: 5% B
-
1-8 min: Gradient to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 5% B and equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS/MS Parameters:
-
Ionization: ESI-
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
MRM Transitions: See Table 2. The precursor and product ions should be optimized by infusing a standard solution of 3-ketooctanoic acid.
-
NMR Spectroscopy for Structural Confirmation
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation and confirmation of the analytical standard.
Sample Preparation:
-
Dissolve an accurately weighed amount of the 3-ketooctanoic acid standard in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).
Expected ¹³C NMR Chemical Shifts: Based on the structure of 3-ketooctanoic acid and typical chemical shift ranges for similar functional groups, the following approximate chemical shifts are expected:[3]
-
C1 (Carboxyl): ~175-185 ppm
-
C2 (Methylene): ~45-55 ppm
-
C3 (Keto): ~200-210 ppm
-
C4-C7 (Alkyl Chain): ~20-40 ppm
-
C8 (Terminal Methyl): ~14 ppm
Visualizations
Caption: Workflow for GC-MS analysis of 3-ketooctanoic acid.
Caption: Workflow for LC-MS/MS analysis of 3-ketooctanoic acid.
Caption: Simplified beta-oxidation pathway showing the formation of 3-ketoacyl-CoA.
References
Solid-Phase Extraction of 3-Oxooctanoic Acid from Biological Samples: An Application Note
Introduction
3-Oxooctanoic acid is a beta-keto acid and an intermediate in the beta-oxidation of fatty acids. Its quantification in biological matrices such as plasma, serum, and urine is crucial for studying fatty acid metabolism and related metabolic disorders. Solid-phase extraction (SPE) is a highly effective technique for the selective extraction and concentration of analytes from complex biological samples prior to analysis by methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). This application note provides a detailed protocol for the extraction of this compound from biological fluids using a mixed-mode solid-phase extraction approach.
Principle of the Method
This protocol utilizes a mixed-mode solid-phase extraction (SPE) cartridge that combines reversed-phase and anion-exchange retention mechanisms. This compound is a carboxylic acid, and at a suitable pH, it will be ionized and can be retained by an anion-exchange sorbent. The C8 (octyl) chain of the molecule also allows for retention on a reversed-phase sorbent. This dual retention mechanism provides for a highly selective extraction and effective removal of interfering matrix components.
Experimental Protocols
Materials and Reagents
-
SPE Cartridges: Mixed-mode Strong Anion Exchange (SAX) and Reversed-Phase (e.g., C8 or polymeric backbone), 100 mg/3 mL
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (88%)
-
Ammonium hydroxide (28%)
-
Internal Standard (IS): A suitable isotopically labeled analog of this compound (e.g., this compound-d3)
-
Biological Matrix: Human plasma or urine
-
Centrifuge
-
SPE vacuum manifold
-
Nitrogen evaporator
Sample Pre-treatment
For Plasma/Serum Samples:
-
Allow frozen samples to thaw at room temperature.
-
To 500 µL of plasma or serum in a centrifuge tube, add 50 µL of the internal standard solution.
-
Add 1.5 mL of 0.1% formic acid in acetonitrile to precipitate proteins.
-
Vortex for 30 seconds to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for SPE.
For Urine Samples:
-
Allow frozen samples to thaw at room temperature.
-
Centrifuge 1 mL of urine at 5,000 x g for 5 minutes to remove any particulate matter.
-
To 500 µL of the clarified urine, add 50 µL of the internal standard solution.
-
Add 500 µL of 100 mM ammonium acetate buffer (pH 6.0).
-
Vortex for 10 seconds. The sample is now ready for SPE.
Solid-Phase Extraction Protocol
-
Conditioning: Condition the mixed-mode SPE cartridge by passing 3 mL of methanol followed by 3 mL of water. Do not allow the cartridge to go dry.
-
Equilibration: Equilibrate the cartridge with 3 mL of 100 mM ammonium acetate buffer (pH 6.0).
-
Sample Loading: Load the pre-treated sample supernatant onto the SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).
-
Washing:
-
Wash the cartridge with 3 mL of 5% methanol in water to remove hydrophilic interferences.
-
Wash the cartridge with 3 mL of hexane to remove non-polar interferences.
-
Dry the cartridge under vacuum for 5-10 minutes to remove any residual solvent.
-
-
Elution: Elute the this compound and internal standard with 2 mL of 5% formic acid in acetonitrile.
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase to be used for LC-MS analysis or a suitable solvent for GC-MS derivatization.
-
Data Presentation
The following table summarizes the expected quantitative performance of this mixed-mode SPE method for the analysis of this compound. These values are representative and may vary depending on the specific instrumentation and analytical conditions used.
| Parameter | Plasma | Urine |
| Recovery (%) | > 85% | > 90% |
| Matrix Effect (%) | < 15% | < 10% |
| Limit of Quantification (LOQ) | 5 ng/mL | 10 ng/mL |
| Linearity (r²) | > 0.99 | > 0.99 |
| Precision (RSD %) | < 10% | < 10% |
Visualization of Experimental Workflow and Biological Pathway
Caption: Experimental workflow for the solid-phase extraction of this compound.
Caption: Simplified pathway of fatty acid beta-oxidation showing the formation of 3-oxoacyl-CoA.
Application Notes and Protocols: The Role of 3-Oxooctanoic Acid in Investigating Metabolic Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxooctanoic acid, also known as 3-ketooctanoic acid, is a key intermediate in the mitochondrial beta-oxidation of octanoic acid, a medium-chain fatty acid. While not typically used to directly induce metabolic disease models, its accumulation, along with other medium-chain fatty acid metabolites, serves as a critical biomarker for a class of inherited metabolic disorders known as Fatty Acid Oxidation Disorders (FAODs). These disorders result from deficiencies in enzymes required for the breakdown of fatty acids, leading to energy deficits and the toxic accumulation of metabolic intermediates. This document provides detailed application notes and protocols for utilizing this compound and related metabolites in the study and diagnosis of FAODs, particularly Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, the most common FAOD.[1][2][3]
Understanding the dynamics of this compound and its derivatives is crucial for researchers and clinicians working on diagnostics, therapeutic interventions, and drug development for these debilitating metabolic conditions.
Application Notes
This compound as a Biomarker in Fatty Acid Oxidation Disorders
FAODs are a group of autosomal recessive genetic disorders where the body is unable to properly oxidize fatty acids to produce energy.[4][5] This is particularly critical during periods of fasting or increased metabolic stress.[4] In individuals with MCAD deficiency, the enzyme responsible for the first step in the beta-oxidation of medium-chain fatty acids (C6-C12) is defective.[1][2] This leads to a metabolic block and the accumulation of upstream metabolites, including octanoyl-CoA, which can then be converted to octanoylcarnitine (C8), octanoic acid, and subsequently this compound.
The primary clinical utility of monitoring these metabolites is in the diagnosis and management of MCAD deficiency. Newborn screening programs worldwide rely on the detection of elevated levels of octanoylcarnitine (C8) in dried blood spots using tandem mass spectrometry (MS/MS).[1][6] While C8 is the primary diagnostic marker, the analysis of other related metabolites, including dicarboxylic acids and acylglycines in urine, provides a more comprehensive metabolic picture.[1][4]
Pathophysiological Significance in Metabolic Disease Models
The accumulation of this compound and other medium-chain fatty acid intermediates is not merely a diagnostic marker but is also implicated in the pathophysiology of FAODs.[7] The buildup of these compounds can lead to mitochondrial dysfunction, characterized by:
-
Inhibition of the electron transport chain: This impairs cellular energy production.
-
Increased oxidative stress: The accumulation of fatty acid intermediates can lead to the generation of reactive oxygen species (ROS), causing cellular damage.
-
Disruption of calcium homeostasis: This can trigger apoptotic pathways and contribute to cell death.[7]
Researchers can investigate these cytotoxic effects in various in vitro and in vivo models:
-
Cell Culture Models: Patient-derived fibroblasts or hepatocytes can be used to study the cellular effects of FAODs and to test potential therapeutic compounds. These cells can be cultured under conditions of metabolic stress (e.g., glucose deprivation) to mimic the fasting state and exacerbate the metabolic phenotype.
-
Animal Models: Mouse models of MCAD deficiency exist and are valuable tools for studying the systemic effects of the disease and for preclinical testing of novel therapies.[8]
By studying the impact of elevated levels of metabolites like this compound in these models, researchers can gain insights into the disease mechanisms and evaluate the efficacy of potential treatments aimed at reducing metabolite toxicity or bypassing the metabolic block.
Quantitative Data Summary
The following table summarizes the typical findings for key biomarkers in individuals with MCAD deficiency compared to healthy controls. These values are indicative and can vary based on the age of the individual, their clinical status (symptomatic vs. asymptomatic), and the analytical methods used.
| Biomarker | Biological Matrix | Typical Finding in MCAD Deficiency | Reference Range (Healthy Controls) |
| Octanoylcarnitine (C8) | Plasma/Dried Blood Spot | Markedly elevated | < 0.3 µmol/L |
| Hexanoylcarnitine (C6) | Plasma/Dried Blood Spot | Moderately elevated | Varies by lab |
| Decanoylcarnitine (C10) | Plasma/Dried Blood Spot | Mildly elevated | Varies by lab |
| C8/C2 Ratio | Plasma/Dried Blood Spot | Elevated | Varies by lab |
| C8/C10 Ratio | Plasma/Dried Blood Spot | Elevated | Varies by lab |
| Hexanoylglycine | Urine | Present and elevated | Not typically detected |
| Suberylglycine | Urine | Present and elevated | Not typically detected |
| C6-C10 Dicarboxylic Acids | Urine | Elevated | Trace amounts |
Experimental Protocols
Protocol 1: Analysis of Acylcarnitines in Plasma or Dried Blood Spots by Tandem Mass Spectrometry (MS/MS)
This protocol provides a general workflow for the quantitative analysis of acylcarnitines, including the key diagnostic marker for MCAD deficiency, octanoylcarnitine (C8).
Objective: To quantify the levels of medium-chain acylcarnitines in biological samples for the diagnosis and monitoring of FAODs.
Materials:
-
Dried blood spot (DBS) puncher or plasma sample
-
Methanol containing stable isotope-labeled internal standards (e.g., [d3]-octanoylcarnitine)
-
96-well microtiter plates
-
Plate shaker
-
Nitrogen evaporator
-
Tandem mass spectrometer (e.g., triple quadrupole) coupled with a liquid chromatography system (LC-MS/MS) or flow injection analysis (FIA-MS/MS).
Methodology:
-
Sample Preparation (DBS):
-
Punch a 3 mm disc from the dried blood spot into a well of a 96-well plate.
-
Add 100 µL of the methanolic internal standard solution to each well.
-
Seal the plate and agitate on a plate shaker for 30 minutes at room temperature.
-
Transfer the supernatant to a new 96-well plate.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 50 µL of the mobile phase.
-
-
Sample Preparation (Plasma):
-
To 10 µL of plasma in a microcentrifuge tube, add 100 µL of the methanolic internal standard solution.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 x g for 5 minutes.
-
Transfer the supernatant to a new tube or well.
-
Proceed with evaporation and reconstitution as described for DBS samples.
-
-
MS/MS Analysis:
-
Analyze the reconstituted samples by FIA-MS/MS or LC-MS/MS.
-
Use electrospray ionization (ESI) in the positive ion mode.
-
Monitor for specific precursor-to-product ion transitions for each acylcarnitine and its corresponding internal standard. For octanoylcarnitine (C8), this would involve monitoring the transition from the precursor ion to the product ion with m/z 85.
-
Quantify the concentration of each acylcarnitine by comparing the peak area ratio of the analyte to its internal standard against a calibration curve.
-
Protocol 2: Analysis of Organic Acids in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the analysis of urinary organic acids, which provides confirmatory diagnostic information for MCAD deficiency through the detection of characteristic dicarboxylic acids and acylglycines.
Objective: To detect and quantify abnormal urinary organic acids associated with MCAD deficiency.
Materials:
-
Urine sample
-
Internal standard (e.g., 3,3-dimethylglutaric acid)
-
Urease solution
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Sodium sulfate (anhydrous)
-
Derivatizing agent (e.g., BSTFA with 1% TMCS)
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
Methodology:
-
Sample Preparation:
-
To 1 mL of urine, add the internal standard.
-
If urea is to be removed, treat with urease.
-
Acidify the sample to pH < 2 with HCl.
-
Extract the organic acids with two portions of ethyl acetate.
-
Pool the organic extracts and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
-
Derivatization:
-
To the dried extract, add the derivatizing agent.
-
Heat at 70°C for 30 minutes to convert the organic acids into their volatile trimethylsilyl (TMS) esters.
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS.
-
Separate the organic acids on a suitable capillary column (e.g., DB-5).
-
Use a temperature gradient program to elute the compounds.
-
Acquire mass spectra in full scan mode.
-
Identify and quantify the target organic acids (e.g., hexanoylglycine, suberylglycine, suberic acid) by comparing their retention times and mass spectra to those of authentic standards and the internal standard.
-
Visualizations
Caption: Mitochondrial beta-oxidation of octanoic acid and the metabolic block in MCAD deficiency.
Caption: General experimental workflow for the analysis of biomarkers in FAODs.
References
- 1. dovepress.com [dovepress.com]
- 2. Medium-Chain Acyl-CoA Dehydrogenase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Medium-chain acyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 4. Fatty acid oxidation disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioengineer.org [bioengineer.org]
- 6. dovepress.com [dovepress.com]
- 7. Mitochondrial dysfunction in fatty acid oxidation disorders: insights from human and animal studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fatty Oxidation Disorders [umassmed.edu]
High-Purity 3-Oxooctanoic Acid: A Versatile Tool for Research and Drug Development
Introduction
3-Oxooctanoic acid, a medium-chain keto acid, is an important intermediate in fatty acid metabolism. Its unique chemical structure and biological activity make it a valuable tool for researchers in various fields, including metabolic diseases, cell signaling, and drug discovery. This document provides an overview of commercially available high-purity this compound, its applications, and detailed protocols for its use in experimental settings.
Commercial Suppliers and Product Specifications
A variety of chemical suppliers offer high-purity this compound and its derivatives. Researchers should carefully consider the purity, formulation, and intended application when selecting a product. Below is a summary of offerings from prominent suppliers.
| Supplier | Product Name | CAS Number | Purity | Formulation |
| Sigma-Aldrich/Merck | 2-Oxooctanoic acid | 328-51-8 | ≥99.0% (T) | Solid |
| 8-(3-Chlorophenyl)-8-oxooctanoic acid | 898765-75-8 | Not Specified | Solid | |
| LookChem | This compound | 13283-91-5 | 97% (from raw suppliers) | Not Specified |
| Cayman Chemical | 3-hydroxy Octanoic Acid | 14292-27-4 | ≥98% | Solid |
| Octanoic Acid | 124-07-2 | ≥99% | Liquid | |
| Santa Cruz Biotechnology | 3-Hydroxyoctanoic Acid-d12 | Not Specified | Not Specified | Solid |
| Toronto Research Chemicals | Custom Synthesis | Not Applicable | High Purity Available | Various |
This table is for informational purposes and researchers should consult the suppliers' websites for the most up-to-date information and certificates of analysis.
Applications in Research and Drug Development
This compound and related medium-chain fatty acids are implicated in a range of biological processes, making them valuable for various research applications:
-
Metabolic Research: As an intermediate in β-oxidation, this compound is utilized in studies of fatty acid metabolism and ketogenesis. It can serve as an energy substrate for cells, particularly under conditions of glucose limitation.
-
Cell Signaling: Medium-chain fatty acids are known to act as signaling molecules. For instance, they can activate G protein-coupled receptors such as GPR84, which is involved in inflammatory responses. While the direct signaling roles of this compound are still under investigation, its structural similarity to known signaling lipids suggests potential activity.
-
Enzyme Inhibition Studies: The keto-acid functionality of this compound makes it a candidate for studying enzyme kinetics and inhibition, particularly for enzymes involved in lipid metabolism.
-
Drug Discovery: The biological activities of medium-chain fatty acids have prompted interest in their therapeutic potential for a variety of conditions, including neurological and metabolic disorders.
Experimental Protocols
The following are detailed protocols for common experimental applications of this compound. These protocols are intended as a starting point and may require optimization for specific cell types or experimental conditions.
Cell-Based Assay for Metabolic Studies
This protocol outlines a general procedure for treating cultured cells with this compound to investigate its effects on cellular metabolism, such as cell respiration or fatty acid oxidation.
Materials:
-
High-purity this compound
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture plates (e.g., 96-well, 24-well, or 6-well)
-
Assay-specific reagents (e.g., reagents for measuring ATP levels, oxygen consumption, or metabolite concentrations)
Procedure:
-
Cell Seeding: Plate cells at a desired density in the appropriate cell culture plate and allow them to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
Preparation of this compound Stock Solution:
-
Due to its acidic nature, dissolve this compound in a suitable solvent such as DMSO or ethanol to create a high-concentration stock solution (e.g., 100 mM).
-
Ensure the final solvent concentration in the cell culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
-
-
Treatment of Cells:
-
Prepare working solutions of this compound by diluting the stock solution in a serum-free or low-serum cell culture medium to the desired final concentrations.
-
Remove the growth medium from the cells and wash once with sterile PBS.
-
Add the prepared treatment media to the cells. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
-
Incubation: Incubate the cells for the desired period (e.g., 4, 12, or 24 hours) under standard culture conditions.
-
Downstream Analysis: Following incubation, perform the desired metabolic assay according to the manufacturer's instructions. This may include:
-
Cell Viability Assay (e.g., MTT, PrestoBlue): To assess any cytotoxic effects of the treatment.
-
ATP Production Assay: To measure changes in cellular energy levels.
-
Fatty Acid Oxidation Assay: To determine if this compound alters the rate of fatty acid metabolism.
-
Metabolite Analysis (e.g., GC-MS, LC-MS): To quantify changes in intracellular or extracellular metabolites.
-
In Vitro Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory potential of this compound on a target enzyme.
Materials:
-
High-purity this compound
-
Purified target enzyme
-
Enzyme substrate
-
Assay buffer (optimized for the specific enzyme)
-
96-well microplate (UV-transparent or opaque, depending on the detection method)
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare a series of dilutions of the this compound stock solution in the assay buffer to generate a range of inhibitor concentrations.
-
Prepare solutions of the enzyme and its substrate in the assay buffer at their optimal concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
A fixed volume of the enzyme solution.
-
A volume of the diluted this compound solutions (or vehicle for control wells).
-
-
Pre-incubate the enzyme with the inhibitor for a defined period at the optimal temperature for the enzyme.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding a fixed volume of the substrate solution to each well.
-
-
Measurement of Enzyme Activity:
-
Immediately begin monitoring the reaction progress using a microplate reader. The detection method will depend on the nature of the reaction (e.g., absorbance for colorimetric assays, fluorescence for fluorometric assays).
-
Record data at regular intervals over a specific time period.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each inhibitor concentration.
-
Plot the enzyme activity (or percentage of inhibition) against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) from the dose-response curve.
-
Signaling Pathways and Experimental Workflows
While a specific, well-defined signaling pathway for this compound is not yet established, its role as a medium-chain fatty acid suggests potential involvement in metabolic and inflammatory signaling. The following diagrams illustrate a hypothetical workflow for investigating its effects and a potential signaling cascade involving GPR84.
Caption: Experimental workflow for studying this compound.
Caption: Potential GPR84 signaling cascade for this compound.
Disclaimer: This document is for informational purposes only and is intended for use by qualified researchers. All experiments should be conducted in accordance with institutional safety guidelines and regulations. The signaling pathway depicted is a hypothetical model based on the known pharmacology of related compounds and requires experimental validation for this compound.
3-Oxooctanoic Acid: A Potential Therapeutic Agent in Neurological Disorders and Oncology
Application Notes and Protocols for Researchers
Introduction
3-Oxooctanoic acid, a medium-chain beta-keto acid, is a human metabolite involved in fatty acid biosynthesis.[1] While direct research on its therapeutic applications is limited, the broader class of medium-chain fatty acids (MCFAs) and related molecules has garnered significant interest for its potential in treating a range of diseases, particularly neurological disorders and cancer. These notes provide an overview of the hypothesized therapeutic potential of this compound, drawing parallels from studies on structurally similar compounds like octanoic acid and other medium-chain keto acids. The provided protocols are foundational and can be adapted for the specific investigation of this compound.
Potential Therapeutic Applications
The therapeutic potential of this compound is extrapolated from the known effects of medium-chain fatty and keto acids. The primary areas of interest are neuroprotection and oncology.
Neuroprotection
Medium-chain triglycerides (MCTs) and their constituent MCFAs are known to be ketogenic, providing an alternative energy source for the brain when glucose metabolism is impaired, a hallmark of several neurodegenerative diseases.[2][3][4]
Hypothesized Mechanism of Action:
-
Alternative Cerebral Energy Substrate: this compound, as a keto acid, could potentially be metabolized to ketone bodies, which can cross the blood-brain barrier and serve as an alternative fuel for neurons.[3] This is particularly relevant in conditions like Alzheimer's disease where cerebral glucose uptake is compromised.
-
Modulation of Neurotransmission: Some MCFAs have been shown to influence neurotransmitter systems, which could be beneficial in conditions like epilepsy.[1]
-
Reduction of Oxidative Stress: Ketone bodies have been reported to have a neuroprotective effect by reducing oxidative stress.[1]
Oncology
Several MCFAs have demonstrated anti-cancer properties in vitro.[5][6][7][8] These effects are often attributed to the unique metabolic characteristics of cancer cells.
Hypothesized Mechanism of Action:
-
Induction of Apoptosis: MCFAs have been shown to induce programmed cell death in cancer cells by up-regulating pro-apoptotic genes and down-regulating anti-apoptotic genes.[5][6][7]
-
Cell Cycle Arrest: These fatty acids can halt the proliferation of cancer cells by causing cell cycle arrest.[7]
-
Metabolic Disruption: Cancer cells often exhibit altered metabolism, such as the Warburg effect. Introducing alternative metabolic substrates like this compound could potentially disrupt these pathways and inhibit tumor growth.
Data Presentation
Due to the limited direct research on this compound, quantitative data from dedicated studies is not available. The following table summarizes the observed effects of related medium-chain fatty acids on cancer cell lines, which can serve as a basis for designing experiments with this compound.
| Medium-Chain Fatty Acid | Cancer Cell Line(s) | Observed Effects | Reference |
| Capric Acid (C10:0) | Human colorectal, skin, and breast cancer cells | Reduced cell viability by 70-90%, down-regulation of cell cycle genes, up-regulation of apoptosis genes. | [5][6] |
| Caprylic Acid (C8:0) | Human colorectal, skin, and breast cancer cells | Reduced cell viability by 70-90%, down-regulation of cell cycle genes, up-regulation of apoptosis genes. | [5][6] |
| Caproic Acid (C6:0) | Human colorectal, skin, and breast cancer cells | Reduced cell viability by 70-90%, down-regulation of cell cycle genes, up-regulation of apoptosis genes. | [5][6] |
| Medium-Chain Fatty Acids (general) | Breast cancer cells | Reduced proliferation, increased reactive oxygen species (ROS), induced cell cycle arrest and apoptosis, suppression of PI3K/Akt/mTOR pathway. | [7] |
Mandatory Visualizations
Caption: Proposed neuroprotective mechanism of this compound.
Caption: Proposed anti-cancer mechanism of this compound.
Experimental Protocols
The following are generalized protocols based on methodologies used for other MCFAs. These should be optimized for this compound.
Protocol 1: In Vitro Neuroprotection Assay
Objective: To assess the neuroprotective effects of this compound against a neurotoxic insult in a neuronal cell line.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium (e.g., DMEM/F12) and supplements
-
This compound
-
Neurotoxin (e.g., 6-hydroxydopamine for Parkinson's model, amyloid-beta for Alzheimer's model)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed neuronal cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 10, 50, 100, 200 µM) for 24 hours. Include a vehicle control (medium only).
-
Neurotoxic Insult: After pre-treatment, expose the cells to the chosen neurotoxin at a predetermined toxic concentration for another 24 hours. A control group should not be exposed to the neurotoxin.
-
Cell Viability Assessment (MTT Assay):
-
Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the control group (untreated, no toxin).
Caption: Workflow for the in vitro neuroprotection assay.
Protocol 2: In Vitro Anti-Cancer Activity Assessment
Objective: To determine the cytotoxic and anti-proliferative effects of this compound on a cancer cell line.
Materials:
-
Cancer cell line (e.g., MCF-7 for breast cancer, Caco-2 for colon cancer)
-
Cell culture medium and supplements
-
This compound
-
MTT reagent
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to adhere for 24 hours.
-
Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 100, 500 µM) for 48 hours. Include a vehicle control.
-
Cell Viability Assessment (MTT Assay): Follow the same procedure as in Protocol 1, step 4.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
Caption: Workflow for in vitro anti-cancer activity assessment.
Protocol 3: Gene Expression Analysis by RT-qPCR
Objective: To investigate the effect of this compound on the expression of genes related to apoptosis and cell cycle in cancer cells.
Materials:
-
Cancer cells treated with this compound (from a similar setup as Protocol 2)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for target genes (e.g., BAX, BCL-2, p21, Cyclin D1) and a housekeeping gene (e.g., GAPDH)
-
qPCR master mix
-
Real-time PCR system
Procedure:
-
RNA Extraction: Extract total RNA from treated and control cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR: Perform quantitative PCR using specific primers for the target genes and the housekeeping gene.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in the treated groups compared to the control group.
Caption: Workflow for gene expression analysis by RT-qPCR.
Conclusion
While direct evidence for the therapeutic efficacy of this compound is currently lacking, the established biological activities of related medium-chain fatty and keto acids provide a strong rationale for its investigation as a potential therapeutic agent in neurodegenerative diseases and cancer. The provided application notes and protocols offer a foundational framework for researchers to explore the therapeutic potential of this intriguing molecule. Further studies are warranted to elucidate its specific mechanisms of action and to validate its efficacy in preclinical models.
References
- 1. Potential benefits of medium chain fatty acids in aging and neurodegenerative disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Supplementation of Regular Diet With Medium-Chain Triglycerides for Procognitive Effects: A Narrative Review [frontiersin.org]
- 3. MCT Oil 101: A Review of Medium-Chain Triglycerides [healthline.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Anticarcinogenic properties of medium chain fatty acids on human colorectal, skin and breast cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitory effects of medium-chain fatty acids on the proliferation of human breast cancer cells via suppression of Akt/mTOR pathway and modulating the Bcl-2 family protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Medium-Chain Fatty Acids and Breast Cancer Risk by Receptor and Pathological Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with 3-Oxooctanoic Acid
This guide provides researchers, scientists, and drug development professionals with practical solutions for overcoming the poor solubility of 3-oxooctanoic acid in aqueous buffers. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous buffers at neutral pH?
This compound is a medium-chain fatty acid derivative with a carbon chain of eight atoms.[1][2] While the carboxylic acid group is polar, the eight-carbon chain is hydrophobic, leading to limited solubility in water.[3][4] At neutral pH, the carboxylic acid is largely in its protonated, less soluble form. A predicted water solubility for this compound is approximately 3.56 g/L.[2]
Q2: What is the first step I should take to improve the solubility of this compound?
The most straightforward initial approach is to adjust the pH of your aqueous buffer. This compound has a predicted acidic pKa of around 4.58.[2] By increasing the pH of the buffer to at least two units above the pKa (i.e., pH > 6.5), the carboxylic acid will be deprotonated to its carboxylate salt form. This ionic form is significantly more soluble in water.[5][6]
Q3: Are there alternative methods if pH adjustment is not suitable for my experiment?
Yes, several methods can be employed if the experimental conditions are sensitive to pH changes:
-
Co-solvents: Introducing a water-miscible organic solvent, such as ethanol, DMSO, or propylene glycol, can significantly increase solubility.[6][7]
-
Surfactants: Using surfactants to form micelles can encapsulate the hydrophobic this compound, effectively increasing its concentration in the aqueous phase.[5][8]
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, shielding them from the aqueous environment and enhancing their solubility.[9][10][11]
Troubleshooting Guide
Issue: Precipitate forms when adding this compound to my buffer.
This is a clear indication of exceeding the solubility limit of the compound in your specific buffer system.
dot
Caption: Troubleshooting workflow for addressing this compound precipitation.
Quantitative Data Summary
The following table provides an illustrative comparison of different solubilization methods. Note that these are typical expected values and actual results may vary based on the specific buffer composition and temperature.
| Method | Concentration of Agent | Expected Solubility of this compound (mg/mL) | Notes |
| pH Adjustment | pH 7.4 (e.g., PBS) | > 50 | Forms the highly soluble sodium salt. |
| Co-solvent | 10% Ethanol in Water | ~10-20 | Solubility increases with co-solvent percentage. |
| 10% DMSO in Water | ~15-25 | Ensure DMSO is compatible with downstream assays. | |
| Surfactant | 1% Tween® 80 | > 10 | Forms micelles that encapsulate the acid. |
| Cyclodextrin | 50 mM HP-β-CD | > 20 | Forms a water-soluble inclusion complex. |
Experimental Protocols
Protocol 1: Solubilization by pH Adjustment
-
Prepare a stock solution: Weigh out the desired amount of this compound.
-
Initial suspension: Add a small volume of the target aqueous buffer (e.g., PBS, pH 7.4). The solution will likely be cloudy.
-
Adjust pH: While stirring, add a 1M NaOH solution dropwise.
-
Observe dissolution: Continue adding NaOH until the solution clears, indicating the formation of the soluble carboxylate salt.
-
Final volume: Adjust the final volume with the buffer to achieve the desired concentration.
-
Verify pH: Check and adjust the final pH of the solution if necessary.
Protocol 2: Solubilization using a Co-solvent (Ethanol)
-
Initial dissolution: Dissolve the this compound in a small volume of 100% ethanol.
-
Prepare buffer: Have the full volume of your aqueous buffer ready.
-
Combine: While vortexing or rapidly stirring the aqueous buffer, slowly add the ethanol stock solution of this compound.
-
Observe: The final solution should be clear. If precipitation occurs, a higher percentage of ethanol may be required.
Protocol 3: Solubilization using β-Cyclodextrin
-
Prepare cyclodextrin solution: Dissolve the required amount of β-cyclodextrin or a derivative like hydroxypropyl-β-cyclodextrin (HP-β-CD) in the aqueous buffer.
-
Add this compound: Add the powdered this compound directly to the cyclodextrin solution.
-
Incubate: Stir the mixture at room temperature for 1-2 hours, or overnight at 4°C, to allow for the formation of the inclusion complex.
-
Clarify: The solution should become clear as the complex forms. If needed, a brief sonication can aid dissolution.
Metabolic Context of this compound
This compound is an intermediate in fatty acid metabolism. Understanding its position in these pathways can be crucial for experimental design.
dot
Caption: Simplified pathway of fatty acid β-oxidation showing the formation of 3-oxooctanoyl-CoA.
References
- 1. This compound | C8H14O3 | CID 128859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound this compound (FDB027870) - FooDB [foodb.ca]
- 3. quora.com [quora.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. oit.edu [oit.edu]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. Cosolvent - Wikipedia [en.wikipedia.org]
- 8. sites.ualberta.ca [sites.ualberta.ca]
- 9. researchgate.net [researchgate.net]
- 10. Cyclodextrin-based Pickering emulsions: functional properties and drug delivery applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aensiweb.com [aensiweb.com]
Optimizing HPLC column selection for 3-ketooctanoic acid analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing the HPLC column selection and analysis of 3-ketooctanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is 3-ketooctanoic acid and why is its analysis important?
A1: 3-Ketooctanoic acid, also known as 3-oxooctanoic acid, is a medium-chain keto acid.[1] It is a derivative of octanoic acid with a ketone group at the beta position.[2] Its analysis is important in various research areas, including metabolomics and drug development, as it can be a metabolite or a biomarker.[1]
Q2: What are the primary challenges in analyzing 3-ketooctanoic acid by HPLC?
A2: The main challenges in analyzing 3-ketooctanoic acid and similar organic acids by HPLC include:
-
Poor retention on traditional reversed-phase columns: Due to its polarity, 3-ketooctanoic acid may have limited retention on standard C18 columns, especially with highly aqueous mobile phases.
-
Poor peak shape: Acidic compounds can interact with residual silanols on the silica surface of the column, leading to peak tailing.[3][4]
-
Low UV absorbance: The carboxyl and keto groups provide some UV absorbance, but detection at low wavelengths (e.g., 210 nm) can be susceptible to interference from other components in the sample matrix.[5]
Q3: Which type of HPLC column is best suited for 3-ketooctanoic acid analysis?
A3: The optimal column depends on the sample matrix and the desired separation. Here are the most common options:
-
Reversed-Phase C18 Columns: These are a good starting point. To overcome poor retention, consider using a polar-embedded or polar-endcapped C18 column, which is more stable in highly aqueous mobile phases and provides better retention for polar analytes.[6]
-
Mixed-Mode Columns: These columns offer a combination of reversed-phase and ion-exchange retention mechanisms, which can significantly improve the retention and selectivity for polar acidic compounds like 3-ketooctanoic acid.[7][8]
-
Ion-Exclusion or Anion-Exchange Columns: These are specifically designed for separating organic acids and can provide excellent resolution, particularly for complex samples.[5][9][10]
Q4: What is a suitable mobile phase for analyzing 3-ketooctanoic acid?
A4: A common mobile phase for analyzing organic acids on a reversed-phase column is a mixture of acidified water and an organic solvent like acetonitrile or methanol. The low pH (typically 2.5-3.5) suppresses the ionization of the carboxylic acid group, leading to better retention and improved peak shape. Phosphoric acid or formic acid are common mobile phase additives.[6][11] For mixed-mode or ion-exchange chromatography, buffered mobile phases are often used.[12]
Troubleshooting Guide
Issue 1: Poor Retention of 3-Ketooctanoic Acid
| Possible Cause | Solution |
| Inappropriate Column Chemistry | For reversed-phase, switch to a polar-embedded C18 column or a column with a higher carbon load.[6] Consider using a mixed-mode or ion-exchange column for enhanced retention.[5][8] |
| Mobile Phase pH is too high | Lower the mobile phase pH to 2.5-3.5 using an acidifier like phosphoric acid or formic acid to ensure the analyte is in its neutral form. |
| High Organic Content in Mobile Phase | Decrease the percentage of the organic solvent (acetonitrile or methanol) in the mobile phase. |
| "Phase Collapse" of C18 Column | If using a high percentage of aqueous mobile phase with a traditional C18 column, the stationary phase may "collapse," leading to a dramatic loss of retention. Switch to an aqueous-stable C18 column (polar-embedded or endcapped).[6] |
Issue 2: Peak Tailing
| Possible Cause | Solution |
| Secondary Interactions with Silanol Groups | Use a modern, high-purity silica column with endcapping to minimize exposed silanols.[3] Lowering the mobile phase pH can also reduce silanol interactions. |
| Insufficient Buffering | If using a buffered mobile phase, ensure the buffer concentration is adequate (typically 10-25 mM) to maintain a consistent pH.[3][13] |
| Column Overload | Reduce the injection volume or the concentration of the sample.[3] |
| Extra-column Volume | Minimize the length and internal diameter of tubing between the column and the detector. Ensure all fittings are properly connected to avoid dead volume.[14] |
Issue 3: Poor Resolution from Other Components
| Possible Cause | Solution | | Suboptimal Mobile Phase Composition | Adjust the organic solvent-to-aqueous ratio. A gradient elution may be necessary to separate compounds with different polarities.[12] | | Incorrect Column Choice | If co-elution is an issue on a C18 column, try a column with a different selectivity, such as a phenyl-hexyl or a mixed-mode column. | | Flow Rate is too High | Reduce the flow rate to improve separation efficiency, though this will increase the run time. | | Column Temperature | Optimize the column temperature. A higher temperature can sometimes improve peak shape and resolution, but it may also alter selectivity. |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Method for 3-Ketooctanoic Acid
This protocol is a general starting point for the analysis of 3-ketooctanoic acid on a C18 column.
-
Column: Agilent Polaris C18-A (4.6 x 250 mm, 5 µm) or similar aqueous-stable C18 column.[6]
-
Mobile Phase B: Acetonitrile.
-
Gradient: 0-3 min: 0% B, 3-7 min: 1% B, 7-13 min: 13% B, 13-16 min: 30% B, 16-23 min: 55% B, 23-24 min: 0% B.[11]
-
Flow Rate: 0.6 mL/min.[11]
-
Column Temperature: 40°C.[11]
-
Injection Volume: 10 µL.[11]
-
Detection: UV at 210 nm.[11]
Protocol 2: Mixed-Mode HPLC-MS Method for Keto Acids
This protocol is adapted from a method for branched-chain keto acids and is suitable for mass spectrometry detection.[12]
-
Column: Agilent Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm).[12]
-
Mobile Phase A: 10 mmol/L Ammonium Acetate in Water.[12]
-
Mobile Phase B: Acetonitrile.[12]
-
Gradient: 0-3 min: 5-30% B, 3.5 min: 90% B, hold at 90% B for 3 min, then re-equilibrate at 5% B for 3 min.[12]
-
Flow Rate: 0.3 mL/min.[12]
-
Column Temperature: 30°C.[12]
-
Injection Volume: 5 µL.[12]
-
Detection: Mass Spectrometry (ESI-).
Data Presentation
Table 1: Comparison of HPLC Columns for Organic and Keto Acid Analysis
| Column Type | Stationary Phase | Typical Dimensions | Advantages | Disadvantages |
| Reversed-Phase | C18 (Polar-Embedded) | 4.6 x 150 mm, 3 µm | Good for polar compounds in high aqueous mobile phases; avoids phase collapse.[6] | May still have limited retention for very polar analytes. |
| Mixed-Mode | C18 with Anion Exchange | 2.1 x 100 mm, 1.7 µm | Excellent retention and selectivity for polar and acidic compounds. | Can have more complex method development. |
| Ion-Exclusion | Sulfonated Polystyrene-Divinylbenzene | 7.8 x 300 mm | Highly selective for organic acids; separates from inorganic anions.[9][10] | Requires specific mobile phases; may have longer run times. |
Table 2: Example HPLC Method Parameters for Organic Acid Analysis
| Parameter | Method 1 (Reversed-Phase)[11] | Method 2 (Mixed-Mode)[12] |
| Column | Imtak Unison UK-C18 (100 x 4.6 mm, 3 µm) | Agilent Eclipse Plus C18 (100 x 2.1 mm, 1.8 µm) |
| Mobile Phase | A: 0.1% H₃PO₄ in Water, B: Acetonitrile | A: 10 mM Ammonium Acetate (aq), B: Acetonitrile |
| Flow Rate | 0.6 mL/min | 0.3 mL/min |
| Temperature | 40°C | 30°C |
| Detection | UV at 210 nm | Mass Spectrometry |
Visualizations
Caption: Workflow for selecting an appropriate HPLC column.
Caption: Troubleshooting guide for HPLC peak tailing.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0010721) [hmdb.ca]
- 2. This compound | C8H14O3 | CID 128859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. hplc.eu [hplc.eu]
- 4. waters.com [waters.com]
- 5. Analyzing Organic Acids by Ion Chromatography | Thermo Fisher Scientific - US [thermofisher.com]
- 6. lcms.cz [lcms.cz]
- 7. lcms.cz [lcms.cz]
- 8. HPLC Determination of Octanoic acid (Caprylic acid) on Primesep 100 Column | SIELC Technologies [sielc.com]
- 9. shimadzu.com [shimadzu.com]
- 10. cromlab-instruments.es [cromlab-instruments.es]
- 11. longdom.org [longdom.org]
- 12. mdpi.com [mdpi.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. HPLC Troubleshooting Guide [sigmaaldrich.com]
Improving signal-to-noise ratio for 3-Oxooctanoic acid in mass spectrometry
Welcome to the technical support center for the mass spectrometry analysis of 3-Oxooctanoic acid. This guide provides troubleshooting advice and detailed protocols to help researchers, scientists, and drug development professionals improve the signal-to-noise (S/N) ratio and achieve reliable quantification in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of a low signal-to-noise (S/N) ratio for this compound?
A low S/N ratio is a frequent issue in mass spectrometry.[1] For this compound, the primary causes include:
-
Inefficient Ionization: As a carboxylic acid, its ionization efficiency can be highly dependent on the mobile phase pH and the ionization source used.
-
Matrix Effects: Components in complex biological samples (e.g., plasma, urine) can co-elute with the analyte and suppress its ionization.[2][3]
-
Suboptimal Sample Preparation: Incomplete extraction, presence of particulates, or high salt concentrations can significantly degrade signal quality.[4][5]
-
Poor Chromatographic Peak Shape: Broad or tailing peaks lead to a lower signal intensity at the apex, reducing the S/N ratio.[6]
-
Instrument Contamination: Contaminants in the LC system or mass spectrometer can increase background noise.[7]
Q2: Which ionization mode is best for this compound analysis?
Given its carboxylic acid functional group, this compound is most effectively analyzed in negative ion mode using electrospray ionization (ESI). The acidic proton is readily lost, forming the [M-H]⁻ ion. Using mobile phase additives that promote deprotonation can further enhance signal intensity.
Q3: How can I minimize matrix effects when analyzing complex samples like plasma or urine?
Matrix effects, which can suppress or enhance the analyte signal, are a major challenge in complex samples.[2][8] To mitigate them:
-
Effective Sample Cleanup: Use techniques like protein precipitation or solid-phase extraction (SPE) to remove interfering substances like phospholipids and proteins.[2][3]
-
Chromatographic Separation: Optimize your LC method to ensure this compound is chromatographically resolved from the bulk of the matrix components.
-
Dilution: A simple "dilute-and-shoot" approach can sometimes be effective, as it reduces the concentration of interfering matrix components.[3]
-
Use of an Internal Standard: A stable isotope-labeled internal standard is highly recommended to compensate for matrix-induced signal variability.
Q4: My baseline is very noisy. What are the likely causes and solutions?
A high baseline noise can obscure low-intensity peaks.[1] Common causes include:
-
Contaminated Solvents or Additives: Always use high-purity, LC-MS grade solvents and fresh additives.[9][10] Lower-grade reagents can introduce significant chemical noise.[3]
-
Mobile Phase Incompatibility: Ensure mobile phase components are fully miscible and that buffers do not precipitate during the gradient.[9]
-
Contaminated LC-MS System: Flush the system thoroughly. Contamination can stem from previous samples, pump seals, or solvent lines.[6][7]
-
Improper Detector Settings: Adjust detector settings, such as gain, to minimize electronic noise without sacrificing signal.[1]
Q5: Should I consider chemical derivatization for this compound?
Derivatization can significantly improve the S/N ratio, particularly if you are struggling with poor ionization efficiency. By attaching a chemical group that is easily ionized, sensitivity can be enhanced. For carboxylic acids, derivatization can be used to attach a permanently charged group, allowing for analysis in positive ESI mode, which can sometimes be more sensitive and selective.[11][12] For example, forming a 3-acyloxymethyl-1-methylpyridinium iodide (AMMP) derivative can increase detection sensitivity by over 2500-fold compared to underivatized analysis in negative mode.[12]
Troubleshooting Guides
This section provides a more detailed, step-by-step approach to resolving common issues.
Guide 1: Troubleshooting Low Signal Intensity
If the signal for this compound is weak or undetectable, follow this workflow to diagnose the issue.
Guide 2: Improving Poor Peak Shape
Peak tailing or broadening reduces resolution and sensitivity. Here are common causes and solutions.[6]
| Symptom | Potential Cause | Recommended Solution |
| All Peaks Tail | Extra-column volume: Tubing between the column and source is too long or has a large inner diameter. | Use shorter tubing with a smaller ID (e.g., <125 µm). Ensure all fittings are properly connected to avoid dead volume. |
| Column contamination: Particulates or strongly retained compounds have accumulated on the column frit or packing material. | Flush the column according to the manufacturer's instructions. If the problem persists, replace the column. Install an in-line filter.[6] | |
| Only this compound Peak Tails | Secondary interactions: The analyte is interacting with active sites (e.g., silanols) on the column packing. | Ensure the mobile phase pH is appropriate. Adding a small amount of a competing agent might help. Consider using a different column chemistry. |
| Column overload: The amount of analyte injected is too high for the column's capacity. | Reduce the injection volume or dilute the sample.[6] | |
| Split Peaks | Partially plugged column frit: Contamination is blocking part of the flow path at the column inlet. | Back-flush the column (if permitted by the manufacturer). If unsuccessful, replace the column. |
| Injection solvent effect: The injection solvent is much stronger than the mobile phase, causing the analyte to move through the column front unevenly. | Ensure the injection solvent is the same as or weaker than the initial mobile phase.[6] |
Experimental Protocols
Protocol 1: Protein Precipitation for Plasma Samples
This protocol is a fast and effective method for removing the majority of proteins from plasma samples prior to LC-MS analysis.[13][14]
-
Preparation: Aliquot 50 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Addition of Precipitation Solvent: Add 200 µL of ice-cold methanol containing 0.1% formic acid (and the internal standard, if used). The 4:1 solvent-to-sample ratio ensures efficient protein precipitation.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully collect the supernatant and transfer it to a clean autosampler vial for analysis. Avoid disturbing the protein pellet.
Protocol 2: Recommended LC-MS/MS Method
This method is adapted from a validated protocol for a similar short-chain keto acid and serves as an excellent starting point for this compound.[13][14]
| Parameter | Recommended Setting |
| LC Column | C18 reverse-phase column (e.g., Phenomenex Luna C18, 100 x 2.0 mm, 3 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 3 minutes. |
| Ionization Mode | ESI Negative |
| MS/MS Transitions | Precursor Ion (Q1): 157.1 m/z (for [M-H]⁻ of C8H12O3, as this compound is C8H14O3, its deprotonated form [M-H]- is C8H13O3- with m/z ~157.1) Product Ions (Q3): Monitor characteristic fragments. Likely fragments for carboxylic acids include loss of H2O and CO2.[15] A common fragment for keto acids involves cleavage adjacent to the carbonyl groups.[16] Specific transitions should be optimized by infusing a pure standard. |
| Source Temperature | 350°C |
| Spray Voltage | -4500 V |
Note: The exact mass of this compound (C8H14O3) is 158.09 g/mol . The deprotonated molecule [M-H]⁻ would have an m/z of approximately 157.1.[17]
Workflow and Data Interpretation
General Experimental Workflow
The following diagram illustrates the logical flow of a typical quantitative LC-MS/MS experiment for this compound.
Understanding Matrix Effect and Recovery Data
To validate your method, it is crucial to assess recovery and matrix effects. The data below, from a study on a similar compound, illustrates how these values are typically presented.[13]
| Parameter | Concentration Level | 3-Oxopentanoic Acid (Example) |
| Recovery (%) | Low QC | 90.5% |
| Medium QC | 88.2% | |
| High QC | 89.1% | |
| Matrix Effect Accuracy (%) | Low QC | 86.3% |
| Medium QC | 90.1% | |
| High QC | 95.7% |
-
Recovery measures the efficiency of the extraction process. Values consistently >85% are generally considered very good.[13]
-
Matrix Effect Accuracy indicates the extent of ion suppression or enhancement. Values between 85% and 115% suggest that matrix effects are well-controlled.[13]
References
- 1. gmi-inc.com [gmi-inc.com]
- 2. bme.psu.edu [bme.psu.edu]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 5. massspec.chem.ox.ac.uk [massspec.chem.ox.ac.uk]
- 6. agilent.com [agilent.com]
- 7. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 8. marker-test.de [marker-test.de]
- 9. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 10. How to Maximize Sensitivity in LC-MS [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chemguide.co.uk [chemguide.co.uk]
- 17. This compound | C8H14O3 | CID 128859 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting 3-Oxooctanoic acid degradation during sample preparation
Technical Support Center: 3-Oxooctanoic Acid
This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working with this compound. The focus is on preventing degradation during sample preparation to ensure accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it prone to degradation?
A1: this compound is a medium-chain beta-keto acid. [1]Its chemical structure, specifically the ketone group at the beta position relative to the carboxylic acid, makes it susceptible to a chemical reaction called decarboxylation. This process, where a carboxyl group is removed and carbon dioxide (CO2) is released, can be accelerated by heat and certain pH conditions. [2][3][4]This inherent instability is a primary challenge during sample handling and analysis.
Q2: My measured concentrations of this compound are consistently low or variable. What are the most likely causes?
A2: The most common causes for low or variable readings are:
-
Thermal Degradation: Exposure to room temperature or higher temperatures significantly accelerates decarboxylation.
-
Inappropriate pH: Both strongly acidic and basic conditions can catalyze the degradation of beta-keto acids.
-
Enzymatic Activity: If working with biological samples (e.g., plasma, serum, tissue homogenates), endogenous enzymes can metabolize or degrade the analyte. [5]* Oxidative Stress: The presence of oxidizing agents in the sample or reagents can lead to degradation.
-
Improper Storage: Long-term storage at inappropriate temperatures (e.g., -20°C instead of -80°C) or repeated freeze-thaw cycles can compromise sample integrity.
Q3: How should I store my samples to ensure the stability of this compound?
A3: For long-term stability, samples should be stored at -80°C. Crystalline beta-keto acids have been shown to be stable for years when stored at -15°C in a sealed, dry environment. [6]For short-term storage (e.g., during sample processing or for assays within two weeks), maintain the samples at 4°C. [7]Always minimize the time samples spend at room temperature.
Troubleshooting Guide
This section addresses specific problems you may encounter during sample preparation.
Problem 1: Analyte Loss During Sample Collection and Initial Handling
-
Symptom: Low recovery of this compound even from freshly collected samples.
-
Cause: Enzymatic degradation is a likely culprit in biological matrices.
-
Solution:
-
Rapid Cooling: Immediately place biological samples (blood, tissue) on ice or in a pre-chilled container.
-
Enzyme Inhibition: For plasma/serum, use collection tubes containing an anticoagulant like EDTA and immediately centrifuge at 4°C to separate plasma/serum from cells.
-
Quenching: For cell or tissue samples, immediately quench metabolic activity. This can be achieved by snap-freezing in liquid nitrogen or by adding ice-cold methanol or a perchloric acid solution to precipitate proteins and inactivate enzymes. [8]
-
Problem 2: Degradation During Extraction Procedures
-
Symptom: Inconsistent results between extraction replicates.
-
Cause: High temperatures or inappropriate pH during the extraction process.
-
Solution:
-
Maintain Cold Chain: Perform all extraction steps on ice. Use a refrigerated centrifuge for any centrifugation steps. [9] 2. Solvent Evaporation: If a solvent evaporation step is necessary (e.g., using a nitrogen stream), avoid heating the sample. Perform evaporation at room temperature or on ice.
-
pH Control: Ensure the pH of all aqueous solutions and buffers is maintained in a neutral to slightly acidic range (pH 4-7) to minimize acid/base-catalyzed decarboxylation.
-
Problem 3: Poor Analyte Recovery After Storage
-
Symptom: A significant decrease in analyte concentration in samples that have been stored for some time.
-
Cause: Improper storage temperature or repeated freeze-thaw cycles.
-
Solution:
-
Ultra-Low Temperature Storage: For any storage longer than a few days, -80°C is mandatory.
-
Aliquot Samples: Upon collection, divide samples into smaller, single-use aliquots. This prevents the need to thaw the entire sample for each analysis, which can introduce degradation.
-
Inert Gas: For purified extracts or standards stored in solvent, consider overlaying the sample with an inert gas like argon or nitrogen before sealing to prevent oxidation.
-
Quantitative Data Summary
While specific degradation kinetics for this compound are not widely published, data for a similar beta-keto acid, acetoacetic acid, highlights the influence of temperature.
| Condition | Relative Rate of Decarboxylation | Reference |
| Acetoacetic Acid vs. Anion | Acid decomposes ~50x faster | [3] |
| Crystalline Beta-Keto Acids | Stable for at least 3 years at -15°C | [6] |
| Serum/Plasma Sample Processing | Recommended 30-60 min at room temp for clotting | [5] |
Note: The faster degradation of the protonated acid form underscores the need for careful pH control.
Experimental Protocols
Protocol 1: Quenching and Extraction from Biological Plasma
This protocol is designed to rapidly halt enzymatic activity and efficiently extract this compound.
-
Sample Collection: Collect whole blood in EDTA-containing tubes. Immediately place on ice.
-
Plasma Separation: Within 30 minutes, centrifuge the blood at 2,000 x g for 15 minutes at 4°C.
-
Protein Precipitation & Quenching:
-
To 100 µL of plasma, add 400 µL of ice-cold methanol containing an appropriate internal standard.
-
Vortex vigorously for 30 seconds to precipitate proteins and quench enzymatic reactions.
-
-
Centrifugation: Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation. Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Drying (Optional): Dry the supernatant under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 50:50 methanol:water) compatible with your analytical method (e.g., HPLC-MS).
Protocol 2: Liquid-Liquid Extraction (LLE) for General Purpose
This method is suitable for cleaning up samples where protein precipitation alone is insufficient.
-
Sample Preparation: Start with a quenched and protein-precipitated sample supernatant as described above.
-
Acidification: Adjust the sample pH to ~3-4 with a dilute acid (e.g., 1M HCl). This ensures the carboxylic acid is in its protonated, less polar form, facilitating extraction into an organic solvent.
-
Extraction:
-
Add 2 volumes of a water-immiscible organic solvent (e.g., ethyl acetate or a hexane:isopropanol mixture).
-
Vortex thoroughly for 1 minute.
-
Centrifuge at 2,000 x g for 5 minutes to separate the aqueous and organic layers.
-
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Repeat: Repeat the extraction step on the aqueous layer one more time and combine the organic extracts to maximize recovery.
-
Drying and Reconstitution: Evaporate the combined organic solvent under nitrogen and reconstitute for analysis.
Visualizations
Below are diagrams illustrating key workflows and concepts for handling this compound.
Caption: Recommended sample preparation workflow for this compound.
References
- 1. Showing Compound this compound (FDB027870) - FooDB [foodb.ca]
- 2. organic chemistry - Why are beta-ketoacids better at decarboxylation than gamma or delta? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. Standard Operating Procedures for Serum and Plasma Collection: Early Detection Research Network Consensus Statement Standard Operating Procedure Integration Working Group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. hiv.lanl.gov [hiv.lanl.gov]
- 8. researchgate.net [researchgate.net]
- 9. longdom.org [longdom.org]
3-Oxooctanoic acid stability and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of 3-oxooctanoic acid. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for this compound?
A1: The primary stability concern for this compound, like other β-keto acids, is its susceptibility to decarboxylation, especially when heated.[1] This reaction involves the loss of carbon dioxide (CO2) from the carboxylic acid group, resulting in the formation of 2-heptanone. The presence of the ketone group at the beta position facilitates this degradation pathway through a cyclic transition state.[2]
Q2: What are the optimal long-term storage conditions for this compound?
A2: For long-term stability, this compound should be stored in its crystalline solid form in a tightly sealed container at low temperatures. Studies on similar beta-keto acids have shown that storage at -15°C can prevent decomposition for at least three years.[3] It is also crucial to protect it from moisture, as beta-keto acids can be hygroscopic.[3]
Q3: How stable is this compound in solution?
A3: The stability of this compound in solution is influenced by several factors, including temperature, pH, and the solvent used. Generally, solutions are less stable than the crystalline solid. At room temperature, slow decomposition can occur over hours to days.[3] Stability is generally better in non-polar, aprotic solvents compared to polar, protic solvents which can facilitate decarboxylation.[2] The rate of decarboxylation is also pH-dependent, with the neutral acid form often decarboxylating faster than its corresponding anion (carboxylate).[2]
Q4: What are the expected degradation products of this compound?
A4: The primary degradation product of this compound under most conditions is 2-heptanone, formed through decarboxylation. Depending on the conditions (e.g., presence of oxidizing agents), other minor degradation products could potentially be formed.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results with this compound. | Degradation of the compound due to improper storage or handling. | Store the compound at -15°C or lower in a desiccator. Allow the container to warm to room temperature before opening to prevent moisture condensation. Prepare solutions fresh before each experiment. |
| Low purity of this compound confirmed by analysis. | The compound may have degraded over time. The initial purity may have been low. | Re-purify the compound if possible (e.g., by recrystallization). Purchase a new batch from a reputable supplier with a certificate of analysis. |
| Precipitate forms in an aqueous solution of this compound. | Limited solubility in water, especially at lower pH. | Increase the pH of the solution to form the more soluble carboxylate salt. Use a co-solvent if compatible with the experimental setup. |
| Unexpected peaks in HPLC analysis of a this compound sample. | Presence of degradation products (e.g., 2-heptanone) or impurities from synthesis. | Confirm the identity of the unexpected peaks using a reference standard for 2-heptanone. Review the synthesis and purification process for potential impurities. |
Stability and Storage Best Practices
| Parameter | Recommendation | Rationale |
| Storage Temperature | -15°C or below | Minimizes the rate of decarboxylation and other potential degradation reactions.[3] |
| Storage Form | Crystalline solid | The crystalline form is generally more stable than amorphous or molten states.[3] |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Reduces the risk of oxidative degradation, although decarboxylation is the primary concern. |
| Container | Tightly sealed, opaque glass vial | Prevents exposure to moisture and light.[3] Glass is preferred to avoid potential interactions with plastic. |
| Handling | Allow to warm to room temperature before opening. Prepare solutions fresh. | Prevents condensation of atmospheric moisture onto the cold solid.[3] Ensures the concentration and purity of the compound in solution are known. |
Experimental Protocols
Forced Degradation Study of this compound
Objective: To evaluate the stability of this compound under various stress conditions to understand its degradation profile.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified time.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified time.
-
Thermal Degradation: Place a solid sample of this compound in an oven at a temperature below its melting point (e.g., 40°C) for a specified time. Also, heat a solution of the compound at 60°C.
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) and visible light for a specified duration.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC-UV method. A C18 column with a mobile phase of acetonitrile and water (with 0.1% formic or phosphoric acid) is a common starting point. Detection is typically performed at a wavelength around 210-220 nm.
-
-
Data Analysis:
-
Calculate the percentage degradation of this compound under each stress condition.
-
Identify and quantify the major degradation products by comparing their retention times and UV spectra with those of reference standards (e.g., 2-heptanone).
-
Visualizations
Caption: Decarboxylation pathway of this compound.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for common issues.
References
Technical Support Center: Synthesis of 3-Oxooctanoic Acid
This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in enhancing the yield of synthetic 3-oxooctanoic acid.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, which is typically prepared through a two-step process: a Claisen condensation to form a β-keto ester (e.g., ethyl 3-oxooctanoate), followed by hydrolysis to the desired β-keto acid.
Issue 1: Low or No Yield of Ethyl 3-Oxooctanoate in Claisen Condensation
-
Question: I am performing a Claisen condensation of ethyl hexanoate and ethyl acetate using sodium ethoxide as a base, but I am getting a very low yield of my desired product, ethyl 3-oxooctanoate. What are the possible causes and solutions?
-
Answer: Low yields in a Claisen condensation can stem from several factors. Here is a breakdown of potential causes and how to troubleshoot them:
-
Moisture in Reagents or Glassware: The enolate intermediates in the Claisen condensation are highly sensitive to moisture. Any water present will react with the sodium ethoxide base and the enolate, quenching the reaction.
-
Solution: Ensure all glassware is thoroughly dried in an oven before use. Use anhydrous solvents and reagents. It is best practice to distill solvents like ethanol and toluene from a suitable drying agent.
-
-
Inactive Sodium Ethoxide: The quality of the base is crucial. Sodium ethoxide can degrade upon exposure to air and moisture.
-
Solution: Use freshly prepared or commercially available high-purity sodium ethoxide. If preparing it yourself from sodium metal and ethanol, ensure the reaction goes to completion and the base is used promptly.
-
-
Incorrect Stoichiometry: The stoichiometry of the reactants and base is critical for driving the reaction to completion.
-
Solution: A slight excess of the ester that will form the enolate (ethyl acetate) and at least one equivalent of the base are typically used. Refer to optimized protocols for the precise molar ratios.
-
-
Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion.
-
Solution: Ensure the reaction is stirred for the recommended duration at the appropriate temperature. Monitoring the reaction progress using Thin Layer Chromatography (TLC) can help determine the optimal reaction time.
-
-
Issue 2: Low Yield of this compound During Hydrolysis
-
Question: I have successfully synthesized ethyl 3-oxooctanoate, but upon hydrolysis to this compound, my yield is significantly lower than expected. What could be the reason for this?
-
Answer: The primary challenge during the hydrolysis of β-keto esters is the competing decarboxylation of the resulting β-keto acid, especially under harsh conditions.
-
Harsh Reaction Conditions: The use of high temperatures or highly concentrated acids or bases can promote the decarboxylation of this compound to form 2-heptanone.[1]
-
Solution: Employ milder hydrolysis conditions. Saponification using a base like sodium hydroxide at room temperature or slightly elevated temperatures is generally preferred over acid-catalyzed hydrolysis.[2] The reaction should be carefully monitored to avoid prolonged reaction times.
-
-
Acidification and Work-up: The acidification step to protonate the carboxylate and the subsequent extraction process can also lead to product loss if not performed correctly.
-
Solution: Acidify the reaction mixture carefully at a low temperature (e.g., in an ice bath) to a pH of about 2.[2] The β-keto acid is water-soluble, so multiple extractions with a suitable organic solvent (like ethyl acetate or diethyl ether) are necessary to maximize recovery.
-
-
Issue 3: Presence of Significant Impurities in the Final Product
-
Question: My final product of this compound shows multiple spots on a TLC plate and the NMR spectrum indicates the presence of impurities. What are the likely side products and how can I purify my compound?
-
Answer: The presence of impurities can be due to side reactions or incomplete reactions.
-
Common Impurities:
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Unreacted Ethyl 3-oxooctanoate: Incomplete hydrolysis will leave the starting ester in your product.
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2-Heptanone: This is the product of the decarboxylation of this compound.
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Hexanoic Acid and Acetic Acid: These can form from the retro-Claisen reaction of the β-keto ester under certain conditions.
-
-
Purification Strategies:
-
Extraction: A careful work-up with multiple extractions can help separate the desired acid from neutral impurities like the starting ester and the ketone byproduct.
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Crystallization: this compound is a solid at room temperature.[3] Crystallization from a suitable solvent system can be an effective purification method. A common procedure involves dissolving the crude product in a minimal amount of a good solvent and then adding a poor solvent to induce crystallization.
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Column Chromatography: While less common for this particular compound due to its polarity, silica gel chromatography could be employed if other methods fail.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the most common method for synthesizing this compound?
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A1: The most prevalent method involves a two-step sequence. The first step is a Claisen condensation of an ester with an α-hydrogen, such as ethyl acetate, with another ester, like ethyl hexanoate, to form the corresponding β-keto ester, ethyl 3-oxooctanoate.[4] This is followed by the hydrolysis of the β-keto ester to yield this compound.
-
-
Q2: Why is decarboxylation a major issue in the synthesis of this compound?
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A2: this compound is a β-keto acid, a class of compounds that are prone to decarboxylation (loss of CO2) upon heating or under acidic/basic conditions.[1] The reaction proceeds through a cyclic transition state, leading to the formation of an enol which then tautomerizes to the more stable ketone, in this case, 2-heptanone.
-
-
Q3: What analytical techniques can be used to monitor the progress of the synthesis?
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A3: Thin Layer Chromatography (TLC) is a simple and effective technique to monitor the disappearance of starting materials and the appearance of the product in both the Claisen condensation and hydrolysis steps. For structural confirmation and purity assessment of the final product, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential.
-
-
Q4: Can I use a different base for the Claisen condensation?
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A4: While sodium ethoxide is commonly used, other strong bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) can also be employed. The choice of base can influence the reaction rate and yield, and the optimal base may depend on the specific substrates and reaction conditions.
-
-
Q5: What are the safety precautions I should take when synthesizing this compound?
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A5: The synthesis involves flammable solvents and corrosive bases and acids. It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Sodium metal, if used to prepare sodium ethoxide, is highly reactive with water and requires careful handling.
-
Data Presentation
Table 1: Effect of Base and Solvent on the Yield of Ethyl 3-Oxooctanoate in Claisen Condensation
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Sodium Ethoxide (1.1) | Toluene | 80 | 12 | 75 |
| 2 | Sodium Ethoxide (1.1) | Ethanol | 78 | 12 | 68 |
| 3 | Sodium Hydride (1.2) | THF | 66 | 10 | 82 |
| 4 | LDA (1.1) | THF | -78 to rt | 8 | 85 |
Note: The above data are representative and actual yields may vary based on experimental setup and purity of reagents.
Table 2: Influence of Hydrolysis Conditions on the Yield of this compound
| Entry | Hydrolysis Agent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1 M NaOH (aq) | 25 | 12 | 92 |
| 2 | 1 M NaOH (aq) | 50 | 4 | 85 |
| 3 | 1 M H₂SO₄ (aq) | 100 | 2 | 65 |
| 4 | 1 M HCl (aq) | 80 | 3 | 70 |
Note: The above data are representative and illustrate the general trend of higher yields under milder basic hydrolysis conditions.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 3-Oxooctanoate via Claisen Condensation
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Preparation: Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
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Reagents: In the flask, place sodium ethoxide (1.1 equivalents) under a nitrogen atmosphere. Add anhydrous toluene via a syringe.
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Reaction: To the stirred suspension, add a mixture of ethyl hexanoate (1.0 equivalent) and ethyl acetate (1.5 equivalents) dropwise from the dropping funnel at room temperature.
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Heating: After the addition is complete, heat the reaction mixture to 80°C and maintain it under reflux for 12 hours.
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Work-up: Cool the reaction mixture to room temperature and quench by slowly adding dilute hydrochloric acid until the solution is acidic (pH ~5).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.
Protocol 2: Hydrolysis of Ethyl 3-Oxooctanoate to this compound
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Saponification: In a round-bottom flask, dissolve ethyl 3-oxooctanoate (1.0 equivalent) in ethanol. Add a 1 M aqueous solution of sodium hydroxide (1.2 equivalents).
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Reaction: Stir the mixture at room temperature for 12 hours. Monitor the reaction by TLC until the starting material is consumed.
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Solvent Removal: Remove the ethanol under reduced pressure.
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Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH 2 by the slow addition of 1 M hydrochloric acid.
-
Extraction: Extract the acidic aqueous solution with ethyl acetate (5 x 50 mL).[2]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude this compound. The product can be further purified by crystallization.
Mandatory Visualization
Caption: Mechanism of Claisen Condensation for Ethyl 3-oxooctanoate Synthesis.
Caption: Experimental Workflow for the Synthesis of this compound.
Caption: Troubleshooting Decision Tree for Low Yield of this compound.
References
Technical Support Center: Chromatographic Analysis of 3-Oxooctanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the chromatographic analysis of 3-oxooctanoic acid, with a focus on resolving co-eluting peaks.
Troubleshooting Guide: Resolving Co-eluting Peaks
This guide addresses specific issues related to peak co-elution in a direct question-and-answer format.
Q1: My chromatogram shows a broad or asymmetrical peak where this compound should be. How can I confirm if this is due to co-elution?
A1: An asymmetrical peak, often with a shoulder, is a strong indicator of co-elution.[1] To confirm, you can use the following detector-specific methods:
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HPLC with Diode Array Detector (DAD/PDA): A DAD or PDA detector scans a range of wavelengths simultaneously. The peak purity function in your chromatography software can analyze the spectra across the peak. If the spectra are not consistent from the upslope to the downslope, it indicates that more than one compound is present.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): An MS detector can provide definitive confirmation. By extracting the ion chromatograms for the expected mass-to-charge ratio (m/z) of this compound and comparing it to the total ion chromatogram (TIC), you can see if other ions are contributing to the peak. If the peak shape differs or if multiple m/z values are present across the peak's scan range, co-elution is occurring.[1]
Q2: I've confirmed co-elution with this compound in my reversed-phase HPLC method. What are the initial steps to achieve separation?
A2: The first approach should always be to optimize your existing method by adjusting parameters that influence chromatographic resolution. The resolution is governed by three key factors: efficiency (N), retention/capacity factor (k'), and selectivity (α).[1][2] For co-elution, selectivity is often the primary issue.
Here is a systematic approach to modify your method:
-
Adjust Mobile Phase Strength (to alter k'): If peaks elute too early (low k'), they spend insufficient time interacting with the stationary phase, leading to poor resolution.[1][2]
-
Action: Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. This will increase the retention time of this compound and its co-eluent, potentially providing separation.
-
-
Modify Mobile Phase pH (to alter selectivity α): this compound is a carboxylic acid. Its degree of ionization is highly dependent on the mobile phase pH. Running the mobile phase at a pH at least 2 units below the pKa of the acid (a technique called ion suppression) will keep it in its neutral, more retained form.[3]
-
Action: Add a modifier like formic acid or phosphoric acid to your aqueous mobile phase to lower the pH (e.g., to pH 2.5-3.0). This can dramatically change the retention and selectivity between this compound and other interfering compounds.
-
-
Change the Organic Solvent (to alter selectivity α): Acetonitrile and methanol have different solvent properties and will interact with analytes and the stationary phase differently.
-
Action: If you are using acetonitrile, switch to methanol, or vice-versa. You can also try ternary mixtures (e.g., water/acetonitrile/methanol) to fine-tune selectivity.
-
-
Adjust Column Temperature (to alter k' and α): Temperature affects mobile phase viscosity and the kinetics of analyte-stationary phase interactions.
-
Action: Systematically increase or decrease the column temperature (e.g., in 5 °C increments from 25 °C to 45 °C). This can sometimes be sufficient to resolve closely eluting peaks.
-
A logical workflow for troubleshooting this issue is presented below.
Q3: I have tried optimizing the mobile phase and temperature, but the peaks are still not resolved. What is the next step?
A3: If optimizing existing parameters fails, the issue is likely a lack of chemical selectivity (α ≈ 1) between this compound and the co-eluting compound on your current column.[2] The next steps involve making more significant changes to the separation chemistry:
-
Change the Stationary Phase: The most common column for this type of analysis is a C18 (octadecylsilane) column. If it fails to provide resolution, switching to a column with a different stationary phase chemistry can introduce new interactions and alter selectivity.
-
Recommended Column Types:
-
Phenyl-Hexyl: Offers π-π interactions, which can be effective if the co-eluting compound has aromaticity that this compound lacks.
-
Polar-Embedded: Contains a polar group (e.g., amide or carbamate) embedded in the alkyl chain, which alters the interaction with polar analytes and makes the phase more compatible with highly aqueous mobile phases.
-
Pentafluorophenyl (PFP): Provides a combination of hydrophobic, π-π, dipole, and ion-exchange interactions, offering unique selectivity.
-
-
-
Consider Chemical Derivatization: This is a powerful technique for resolving co-elution and is often used for keto acids and carboxylic acids to improve their chromatographic properties and detectability.[4][5] By chemically modifying the carboxyl or keto group on this compound, you significantly alter its polarity and retention characteristics, making it highly unlikely to co-elute with the original interfering compound. See the detailed protocol in the "Experimental Protocols" section.
Table 1: Impact of Parameter Adjustments on Resolution
The following table summarizes the expected impact of various parameter changes on resolving this compound from a hypothetical polar co-eluent.
| Parameter Adjusted | Change | Expected Effect on this compound | Expected Effect on Resolution | Rationale |
| Mobile Phase Strength | Decrease % Acetonitrile (e.g., from 50% to 40%) | Increased Retention Time | Likely Increase | Increases interaction time with the stationary phase for both compounds, potentially allowing separation.[1] |
| Mobile Phase pH | Decrease pH from 6.0 to 2.8 | Significant Increase in Retention | Very Likely Increase | Suppresses ionization of the carboxylic acid group, increasing hydrophobicity and retention.[3] |
| Organic Modifier | Switch from Methanol to Acetonitrile | May Increase or Decrease Retention | May Increase or Decrease | Changes the selectivity (α) of the separation due to different solvent-analyte interactions.[2] |
| Column Temperature | Increase from 30°C to 45°C | Decreased Retention Time | May Increase or Decrease | Lowers mobile phase viscosity (improving efficiency) but can also alter selectivity. |
| Stationary Phase | Switch from C18 to Phenyl-Hexyl | Retention May Change | Likely Increase | Introduces new separation mechanisms (π-π interactions) that exploit structural differences. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting method for analyzing this compound by reversed-phase HPLC?
A1: A robust starting point for analyzing this compound and other organic acids is an ion-suppression reversed-phase method.[3][6]
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Column: C18, 2.1 or 4.6 mm ID, 100-150 mm length, <3 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid (pH ≈ 2.7).
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start with a low percentage of B (e.g., 5-10%), ramp up to a higher percentage (e.g., 95%) over 10-15 minutes, hold, and then re-equilibrate.
-
Flow Rate: Appropriate for the column dimension (e.g., 0.3 mL/min for 2.1 mm ID).
-
Column Temperature: 30-40 °C.
-
Detection: UV at 210 nm or Mass Spectrometry (MS) in negative ion mode.
Q2: What types of compounds are most likely to co-elute with this compound?
A2: In biological or complex samples, co-elution is most likely to occur with structurally similar compounds that have comparable polarity and size. These include:
-
Other Medium-Chain Fatty Acids: Heptanoic acid (C7), octanoic acid (C8), and nonanoic acid (C9).
-
Other Keto Acids: Positional isomers (e.g., 2-oxooctanoic acid, 4-oxooctanoic acid) or other medium-chain keto acids.
-
Dicarboxylic Acids: Such as suberic acid (C8).
-
Hydroxy Fatty Acids: For example, 3-hydroxyoctanoic acid.
Q3: My this compound peak is tailing. How can I improve the peak shape?
A3: Peak tailing for acidic compounds is often caused by secondary interactions with the silica backbone of the stationary phase. To improve peak shape:
-
Ensure Sufficiently Low pH: Make sure your mobile phase pH is low enough to fully protonate the carboxylic acid group. Using 0.1% formic or phosphoric acid is usually effective.
-
Use a High-Purity Column: Modern, end-capped C18 columns are designed to minimize exposed silanol groups and reduce peak tailing for acidic and basic compounds.
-
Check for Column Contamination: Adsorbed sample components can cause peak distortion.[7] Try flushing the column with a strong solvent wash sequence.
-
Avoid Sample Overload: Injecting too much sample can lead to fronting or tailing. Try diluting your sample.
Q4: Is chemical derivatization required for the analysis of this compound?
A4: Derivatization is not strictly required but is highly recommended, especially for LC-MS analysis or when dealing with low concentrations or persistent co-elution.[4][5]
-
Advantages: It can significantly increase sensitivity (especially for MS in positive ion mode), improve chromatographic peak shape, and change selectivity to resolve interferences.
-
Disadvantages: It adds an extra step to sample preparation, which can introduce variability if not performed carefully.
Experimental Protocols
Protocol 1: Baseline Reversed-Phase HPLC-UV Method
This protocol is a starting point for the separation of this compound from other organic acids.
-
Instrumentation:
-
HPLC system with a binary pump, autosampler, column oven, and DAD/PDA detector.
-
-
Chromatographic Conditions:
-
Column: High-purity C18 (e.g., Agilent ZORBAX SB-Aq, Waters Acquity BEH C18), 100 mm x 2.1 mm, 1.8 µm.
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2-5 µL.
-
Detection: DAD, 210 nm.
-
Gradient Program:
Time (min) %B 0.0 5 10.0 95 12.0 95 12.1 5 | 15.0 | 5 |
-
-
Sample Preparation:
-
Dilute the sample in the initial mobile phase conditions (95:5 Mobile Phase A:B).
-
Filter through a 0.22 µm syringe filter before injection.
-
Protocol 2: Derivatization with 2-Hydrazinoquinoline (HQ) for LC-MS Analysis
This protocol modifies both the keto and carboxyl groups, significantly altering the molecule's properties to enhance separation and detection by LC-MS.[4]
-
Reagents:
-
2-Hydrazinoquinoline (HQ) solution.
-
2,2'-Dipyridyl disulfide (DPDS) and Triphenylphosphine (TPP) as activation agents for the carboxyl group.[4]
-
Anhydrous solvent (e.g., acetonitrile or pyridine).
-
-
Procedure:
-
Transfer an aliquot of the extracted and dried sample residue to a microvial.
-
Add the activation agents (DPDS and TPP) dissolved in the reaction solvent.
-
Add the HQ derivatization reagent.
-
Seal the vial and heat (e.g., at 60 °C) for a specified time (e.g., 60 minutes). The reaction derivatizes the carboxyl group to a hydrazide and the keto group to a hydrazone.[4]
-
After cooling, the reaction mixture can be diluted with the initial mobile phase for direct injection or further purified if necessary.
-
-
Analysis:
-
Analyze the derivatized sample using a suitable reversed-phase LC-MS method, monitoring for the specific m/z of the HQ-derivatized this compound in positive ion mode. The derivatization adds a highly ionizable quinoline group, dramatically improving MS sensitivity.
-
References
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. youtube.com [youtube.com]
- 3. agilent.com [agilent.com]
- 4. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. shimadzu.com [shimadzu.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Addressing matrix effects in the quantification of 3-Oxooctanoic acid in plasma
Technical Support Center: Quantification of 3-Oxooctanoic Acid in Plasma
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to matrix effects in the quantification of this compound in plasma samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they impact the quantification of this compound?
A1: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting compounds in the sample matrix.[1] In the context of quantifying this compound in plasma, endogenous components of plasma, such as phospholipids, salts, and proteins, can interfere with the ionization process in the mass spectrometer source.[2] This interference can lead to either ion suppression (a decrease in the analyte signal) or ion enhancement (an increase in the analyte signal), resulting in inaccurate and imprecise quantification.[1]
Q2: What are the primary sources of matrix effects in plasma samples for this compound analysis?
A2: The most significant contributors to matrix effects in plasma are phospholipids.[3][4] These molecules are highly abundant in plasma and, due to their chemical properties, can be co-extracted with this compound during sample preparation.[4][5] When they co-elute with the analyte during liquid chromatography, they can compete for ionization, often leading to ion suppression.[6] Other sources of matrix effects include salts, endogenous metabolites, and anticoagulants used during blood collection.[1]
Q3: How can I assess the presence and magnitude of matrix effects in my assay?
A3: Matrix effects can be evaluated both qualitatively and quantitatively. A common qualitative method is the post-column infusion experiment, where a constant flow of the analyte solution is introduced into the mass spectrometer after the analytical column.[7] Injection of a blank, extracted plasma sample will show a dip or a rise in the baseline signal at retention times where matrix components elute, indicating ion suppression or enhancement, respectively.[7]
For a quantitative assessment, the matrix factor (MF) can be calculated. This is typically done by comparing the peak area of an analyte spiked into a blank, extracted plasma sample to the peak area of the analyte in a neat solution at the same concentration.[1] An MF of 1 indicates no matrix effect, an MF < 1 indicates ion suppression, and an MF > 1 indicates ion enhancement.
Q4: What is a stable isotope-labeled internal standard (SIL-IS), and how does it help in mitigating matrix effects?
A4: A stable isotope-labeled internal standard is a version of the analyte (in this case, this compound) where one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., ¹³C, ²H, ¹⁵N). A SIL-IS is considered the gold standard for quantitative LC-MS/MS analysis because it has nearly identical chemical and physical properties to the analyte.[1][8] This means it will co-elute with the analyte and experience the same degree of matrix effects.[1] By calculating the ratio of the analyte signal to the SIL-IS signal, the variability introduced by matrix effects can be effectively compensated for, leading to more accurate and precise quantification.[6][8]
Q5: Are there any alternatives to a dedicated SIL-IS for this compound if one is not available?
A5: While a SIL-IS for this compound is ideal, if it is not available, a structurally similar compound can be used as an internal standard. For instance, a deuterated version of a similar medium-chain fatty acid could be considered.[9] However, it is crucial to validate that the chosen internal standard co-elutes with this compound and experiences similar matrix effects. Another approach is to use matrix-matched calibration standards, where the calibration curve is prepared in a blank plasma matrix that is free of the analyte.[6] This helps to ensure that the standards and the samples are affected by the matrix in a similar way.
Troubleshooting Guides
Issue 1: Low and Inconsistent Recovery of this compound
| Possible Cause | Troubleshooting Step |
| Inefficient Protein Precipitation | Ensure the ratio of plasma to precipitation solvent (e.g., methanol or acetonitrile) is optimal. A common starting point is 3:1 (v/v) solvent to plasma. Vortex the mixture thoroughly and ensure complete protein crashing by centrifuging at a high speed (e.g., >10,000 x g). |
| Analyte Adsorption | This compound may adsorb to plasticware. Use low-binding microcentrifuge tubes and pipette tips. |
| Suboptimal Extraction pH | The recovery of acidic compounds can be pH-dependent. Ensure the pH of the sample is adjusted to be at least 2 pH units below the pKa of this compound to keep it in its neutral form for better extraction into an organic solvent during liquid-liquid extraction. |
| Inappropriate Extraction Solvent | If using liquid-liquid extraction (LLE), test different organic solvents (e.g., ethyl acetate, methyl tert-butyl ether) to find the one that provides the best recovery for this compound. |
Issue 2: Significant Ion Suppression or Enhancement Observed
| Possible Cause | Troubleshooting Step |
| Phospholipid Interference | This is a very common cause of ion suppression.[3] Incorporate a phospholipid removal step in your sample preparation. This can be achieved using specialized solid-phase extraction (SPE) cartridges or plates designed for phospholipid removal.[5][10] |
| Co-elution with Matrix Components | Optimize the chromatographic method to improve the separation of this compound from interfering matrix components.[6] This can involve trying different analytical columns (e.g., C18, phenyl-hexyl), adjusting the mobile phase composition and gradient, or modifying the flow rate. |
| High Salt Concentration | High concentrations of salts from buffers or the plasma itself can cause ion suppression. If possible, use a sample preparation method that removes salts, such as SPE or LLE. Simple dilution of the sample can also be effective if the analyte concentration is high enough.[7] |
| Source Contamination | The ion source of the mass spectrometer can become contaminated over time, especially when analyzing complex biological samples.[3] Clean the ion source according to the manufacturer's instructions. |
Experimental Protocols
The following is a representative experimental protocol for the quantification of a similar compound, 3-oxopentanoic acid, in human plasma, which can be adapted and validated for this compound.[11][12]
Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample in a microcentrifuge tube, add 200 µL of a precipitation solution consisting of methanol with 0.2% formic acid and the internal standard.
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
LC System: A standard HPLC or UHPLC system.
-
Analytical Column: A C18 reversed-phase column (e.g., Phenomenex Luna C18(2), 100Å, 150 x 2 mm, 3 µm) is a good starting point.[11]
-
Mobile Phase A: Water with 0.1% formic acid.[11]
-
Mobile Phase B: Methanol with 0.1% formic acid.[11]
-
Flow Rate: 0.3 mL/min.[11]
-
Gradient: A gradient elution should be optimized to ensure good separation of this compound from matrix components. A starting point could be a linear gradient from 10% B to 90% B over 5-7 minutes.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative electrospray ionization (ESI) mode.
-
MS/MS Transition: The specific precursor and product ions for this compound and its internal standard need to be determined by direct infusion. For 3-oxopentanoic acid, the transition was not specified in the reference, but for carboxylic acids, a common loss is that of the carboxyl group (44 Da).[13]
Method Validation
The adapted method must be validated according to regulatory guidelines. Key validation parameters include:
-
Linearity: Assess the linear range of the assay using a series of calibration standards.
-
Accuracy and Precision: Determine the intra- and inter-day accuracy and precision at multiple concentration levels (low, medium, and high QC samples).
-
Selectivity and Specificity: Analyze blank plasma from multiple sources to ensure no endogenous interferences are present at the retention time of the analyte and internal standard.
-
Matrix Effect: Quantitatively assess the matrix effect using the matrix factor calculation in at least six different lots of blank plasma.
-
Recovery: Determine the extraction recovery of the analyte and internal standard.
-
Stability: Evaluate the stability of the analyte in plasma under various conditions (freeze-thaw, bench-top, long-term storage).
Data Presentation
The following tables summarize validation data for the quantification of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma, which can serve as a reference for the expected performance of a similar method for this compound.[11]
Table 1: Recovery of 3-hydroxypentanoic acid and 3-oxopentanoic acid from human plasma. [11]
| Analyte | Concentration (µg/mL) | Mean Recovery (%) | Recovery Range (%) |
| 3-hydroxypentanoic acid | 0.225 | 88.2 | 86.3–89.4 |
| 2 | 93.7 | 89.0–96.5 | |
| 4 | 94.0 | 92.1–97.4 | |
| 3-oxopentanoic acid | 0.450 | 98.0 | 95.8–99.5 |
| 4 | 108.6 | 103.2–114.6 | |
| 8 | 109.5 | 107.1–113.3 |
Table 2: Matrix effect for 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma. [11]
| Analyte | Concentration (µg/mL) | Mean Matrix Effect Accuracy (%) | Matrix Effect Accuracy Range (%) |
| 3-hydroxypentanoic acid | 0.225, 2, 4 | 87.8 | 85.4–96.1 |
| 3-oxopentanoic acid | 0.450, 4, 8 | 90.1 | 86.3–95.7 |
Note: The authors of the cited study reported "no matrix effect was observed," with the accuracy values reflecting the comparison of analyte response in post-spiked plasma extracts to neat solutions.[11]
Visualizations
Caption: Workflow for the quantification of this compound in plasma.
Caption: Decision tree for troubleshooting matrix effects.
Caption: Principle of matrix effect compensation using a SIL-IS.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. A Validated Method for Quantification of Fatty Acids Incorporated in Human Plasma Phospholipids by Gas Chromatography–Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC-MS/MS for the Diagnosis of Organic Acidemias | Encyclopedia MDPI [encyclopedia.pub]
- 6. [PDF] Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias: Establishment of an Automation System and a Proof-of-Concept Validation | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimization of Derivatization Reactions for 3-Oxooctanoic Acid
Welcome to the technical support center for the derivatization of 3-oxooctanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to help you optimize your experimental workflow for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for its analysis?
A1: this compound is a relatively polar and semi-volatile compound due to the presence of both a carboxylic acid and a ketone functional group. Derivatization is crucial for:
-
GC-MS Analysis: To increase its volatility and thermal stability, preventing decomposition in the hot injector and column, and to improve peak shape and sensitivity.[1][2][3]
-
LC-MS Analysis: To enhance ionization efficiency, improve chromatographic retention on reverse-phase columns, and increase detection sensitivity.[1][4][5]
Q2: Which functional group(s) of this compound should I target for derivatization?
A2: You can target either the carboxylic acid group, the ketone group, or both, depending on your analytical technique and desired outcome.
-
For GC-MS: It is highly recommended to derivatize both the carboxylic acid (via esterification or silylation) and the ketone group (via oximation) to achieve the best volatility and thermal stability. However, derivatizing the carboxylic acid alone is often sufficient.
-
For LC-MS: Targeting the carboxylic acid group is a common and effective strategy. Reagents that react with the ketone group can also be used.
Q3: What are the most common derivatization methods for this compound?
A3: For GC-MS analysis , the most common methods are:
-
Silylation: Using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), to convert the carboxylic acid to a trimethylsilyl (TMS) ester.[6]
-
Esterification: Typically forming methyl esters (FAMEs) using reagents like boron trifluoride in methanol (BF3-methanol).[6]
For LC-MS analysis , popular methods include:
-
Amidation/Hydrazone Formation: Using reagents like 3-nitrophenylhydrazine (3-NPH) in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to target the carboxylic acid.[4][5]
-
Hydrazone formation for the keto group: Reagents like 2,4-dinitrophenylhydrazine (DNPH) can be used to target the ketone functionality.
Troubleshooting Guides
GC-MS Analysis Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low or No Peak for Derivatized this compound | Incomplete derivatization reaction. | - Optimize reaction temperature and time. For silylation with BSTFA, try heating at 60-75°C for 30-60 minutes.[6]- Ensure a molar excess of the derivatization reagent (e.g., 10x molar excess).[6]- Ensure anhydrous conditions, as water can quench silylation reagents.[1] |
| Degradation of the analyte. | - Use milder derivatization conditions if possible.- Ensure the GC inlet temperature is not excessively high. | |
| Multiple Peaks for a Single Analyte | Incomplete derivatization leading to a mix of partially and fully derivatized products. | - Increase reaction time, temperature, or reagent concentration to drive the reaction to completion.- Check for the presence of both the TMS-ester and the TMS-enol ether of the ketone. |
| Formation of isomers during derivatization. | - This can sometimes occur with keto-acids. Optimize derivatization conditions (e.g., lower temperature) to favor the formation of a single isomer. | |
| Poor Peak Shape (Tailing) | Adsorption of underivatized analyte on active sites in the GC system. | - Confirm complete derivatization.- Use a deactivated GC liner and column. |
| Co-elution with interfering matrix components. | - Optimize the GC temperature program for better separation.- Improve sample cleanup prior to derivatization. | |
| Inconsistent Results/Poor Reproducibility | Variability in the derivatization reaction. | - Precisely control reaction parameters (time, temperature, reagent volumes).- Use an internal standard to normalize for variations. |
| Instability of the derivatives. | - Analyze the derivatized samples as soon as possible.- Store derivatized samples at a low temperature (e.g., 4°C) if immediate analysis is not possible.[7] |
LC-MS Analysis Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low Derivatization Efficiency | Suboptimal reaction conditions. | - Optimize pH, as it is a critical factor for many derivatization reactions.[8]- Adjust the concentration of the derivatization reagent and coupling agent (e.g., EDC).- Optimize reaction time and temperature. For 3-NPH derivatization, 30-60 minutes at 37-40°C is a good starting point.[4][9] |
| Matrix effects suppressing the reaction. | - Perform derivatization on cleaned-up samples.- Use a matrix-matched calibration curve or stable isotope-labeled internal standards. | |
| Poor Chromatographic Retention | The derivative is not sufficiently hydrophobic for the reverse-phase column. | - Choose a derivatization reagent that imparts greater hydrophobicity.[10]- Optimize the mobile phase gradient to improve retention. |
| Signal Suppression/Enhancement in MS | Co-eluting matrix components affecting ionization. | - Improve chromatographic separation to resolve the analyte from interfering compounds.- Dilute the sample post-derivatization.- Use a stable isotope-labeled internal standard that co-elutes with the analyte. |
| Derivative Instability | Degradation of the derivatized product over time. | - Investigate the stability of the derivatives at different storage temperatures (room temperature, 4°C, -20°C).[7]- Analyze samples promptly after derivatization or store them under conditions where they are stable. |
Experimental Protocols & Data
GC-MS: Silylation with BSTFA + 1% TMCS
This protocol targets the carboxylic acid group of this compound.
Methodology:
-
Evaporate the sample extract containing this compound to dryness under a gentle stream of nitrogen.
-
Add 50 µL of a silylation reagent mixture (e.g., BSTFA + 1% TMCS).
-
Cap the vial tightly and vortex for 10-20 seconds.
-
Heat the vial at 60°C for 60 minutes.[6]
-
Cool the vial to room temperature.
-
Add a suitable solvent (e.g., dichloromethane or hexane) if dilution is needed.
-
Inject an aliquot into the GC-MS system.
Quantitative Data for Silylation of Organic Acids:
| Parameter | Value | Reference |
| Reagent | BSTFA + 1% TMCS | [11] |
| Reaction Temperature | 50°C | [11] |
| Reaction Time | 10 minutes (with ultrasound) | [11] |
| Linearity (r) | 0.9958 - 0.9996 | [11] |
| LOD | 0.04 - 0.42 µmol/L | [11] |
| Recovery | 82.97 - 114.96% | [11] |
LC-MS: Derivatization with 3-Nitrophenylhydrazine (3-NPH)
This protocol targets the carboxylic acid group of this compound.
Methodology:
-
To 40 µL of the sample extract, add 20 µL of 200 mM 3-NPH solution and 20 µL of 120 mM EDC solution containing 6% pyridine.[4]
-
Incubate the mixture at 40°C for 30 minutes.[4]
-
After incubation, dilute the sample with a suitable solvent (e.g., acetonitrile/water).
-
Centrifuge the sample to remove any precipitates.
-
Inject the supernatant into the LC-MS/MS system.
Quantitative Data for 3-NPH Derivatization of Short-Chain Carboxylic Acids:
| Parameter | Value | Reference |
| Reagent | 3-Nitrophenylhydrazine (3-NPH) with EDC and pyridine | [4] |
| Reaction Temperature | 40°C | [4] |
| Reaction Time | 30 minutes | [4] |
| Linearity (R2) | > 0.99 | [5] |
| LLOQ | 50 nM (for most SCCAs) | [5] |
| Repeatability (CV) | ≤ 15% | [5] |
Visualizations
Caption: Experimental workflow for GC-MS analysis of this compound via silylation.
Caption: Experimental workflow for LC-MS/MS analysis of this compound using 3-NPH.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improved quantitation of short-chain carboxylic acids in human biofluids using 3-nitrophenylhydrazine derivatization and liquid chromatography with tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Derivatization techniques for free fatty acids by GC [restek.com]
- 7. A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. waters.com [waters.com]
- 9. air.unimi.it [air.unimi.it]
- 10. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gas chromatography/mass spectrometry analysis of organic acid profiles in human serum: A protocol of direct ultrasound-assisted derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 3-Oxooctanoic Acid Recovery from Tissue Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the recovery of 3-Oxooctanoic acid from tissue samples.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Recovery of this compound | Degradation during Sample Handling and Storage: this compound is a β-keto acid, which is prone to decarboxylation (loss of CO₂) upon heating, leading to the formation of 2-heptanone. This process is accelerated at higher temperatures. | • Immediately flash-freeze tissue samples in liquid nitrogen after collection. • Store samples at -80°C until analysis. • Minimize freeze-thaw cycles. • Keep samples on ice throughout the entire extraction procedure. |
| Inefficient Tissue Homogenization: Incomplete disruption of the tissue matrix can lead to poor extraction efficiency. | • For tough or fibrous tissues, grinding the frozen tissue to a fine powder in liquid nitrogen using a mortar and pestle is highly effective.[1] • Bead-based homogenization is a high-throughput alternative that can be very efficient, especially when performed directly in the extraction solvent.[1][2] | |
| Inappropriate Extraction Solvent: The choice of solvent significantly impacts the recovery of lipids. | • A mixture of chloroform and methanol (e.g., Folch or Bligh & Dyer methods) is a widely used and effective solvent system for extracting a broad range of lipids, including fatty acids.[3][4] • For tissues with high water content, a monophasic extraction with chloroform:methanol followed by the addition of water to induce phase separation is recommended.[4] | |
| Suboptimal pH of Extraction Buffer: The stability of β-keto acids can be influenced by pH. | • Maintain a neutral or slightly acidic pH (around 5-7) during extraction to minimize degradation.[5][6] • Avoid strongly acidic or alkaline conditions, which can catalyze decarboxylation or other side reactions. | |
| Inconsistent or Poorly Reproducible Results | Variable Tissue Sampling: Different regions of a tissue can have varying lipid compositions. | • Ensure consistent sampling from the same anatomical location of the tissue for all experiments. |
| Incomplete Solvent Evaporation: Residual water or solvent can interfere with derivatization and subsequent analysis. | • Dry the lipid extract completely under a gentle stream of nitrogen gas. • Ensure no visible liquid remains before proceeding to derivatization. | |
| Incomplete Derivatization for GC-MS Analysis: The carboxyl and keto groups of this compound need to be derivatized to increase volatility for GC-MS. Incomplete derivatization will lead to poor chromatographic peak shape and low signal intensity. | • Use a silylation reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.[7][8] • Optimize the derivatization reaction time and temperature (e.g., 60°C for 60 minutes).[7] • Ensure anhydrous conditions, as moisture can deactivate the silylating reagent.[8][9] • Consider using a solvent like pyridine to facilitate the reaction and stabilize the derivatives.[10] | |
| Presence of Interfering Peaks in Chromatogram | Co-extraction of Contaminants: Contaminants from plastics or other sources can interfere with the analysis. | • Use high-purity solvents and reagents. • Utilize glass vials and tubes whenever possible to avoid plasticizers. |
| Formation of Derivatization Artifacts: Side reactions during derivatization can lead to unexpected peaks. | • Optimize derivatization conditions (time, temperature, reagent excess) to minimize artifact formation.[11][12] • Review the mass spectra of unexpected peaks to identify potential by-products. |
Frequently Asked Questions (FAQs)
1. What is the expected recovery rate for this compound from tissue samples?
Direct recovery data for this compound from various tissues is not extensively published. However, for a structurally similar β-keto acid, 3-oxopentanoic acid, a recovery of over 88% has been achieved from human plasma using a protein precipitation method followed by LC-MS/MS analysis.[10] For tissue, recovery will be highly dependent on the chosen extraction and homogenization method, as well as the tissue type. It is crucial to perform in-house validation with spiked samples to determine the recovery rate for your specific protocol and tissue of interest.
2. Which tissue homogenization method is best for this compound extraction?
Both grinding frozen tissue in liquid nitrogen and bead-based homogenization are effective methods.
-
Grinding in liquid nitrogen is considered a gold standard for minimizing sample heating and providing a homogenous powder, which is ideal for ensuring representative aliquots.[1]
-
Bead-based homogenization offers higher throughput and can be performed directly in the extraction solvent, which can improve the dispersion of precipitates and lead to efficient lipid recovery.[1][2]
The choice between these methods may depend on the tissue type, sample throughput requirements, and available equipment.
3. What is the best extraction method for recovering this compound from tissues?
The Folch method (chloroform:methanol 2:1 v/v) and the Bligh & Dyer method (chloroform:methanol:water) are both widely used and effective for total lipid extraction from tissues and are suitable for recovering fatty acids.[3][4] For tissues with low lipid content (<2%), both methods yield similar results. However, for tissues with higher lipid content, the Folch method may provide higher lipid recovery.[3]
4. How can I improve the stability of this compound during sample preparation?
The key to preserving this compound is to minimize its degradation through decarboxylation. This can be achieved by:
-
Maintaining low temperatures: Keep samples on ice at all times during processing.
-
Avoiding heat: Do not use heat for solvent evaporation. Use a gentle stream of nitrogen at room temperature instead.
-
Controlling pH: Maintain a neutral to slightly acidic pH during extraction.
5. Is derivatization necessary for the analysis of this compound?
-
For Gas Chromatography-Mass Spectrometry (GC-MS): Yes, derivatization is essential. This compound is not sufficiently volatile for GC analysis. Silylation with reagents like BSTFA will derivatize both the carboxylic acid and the enolizable ketone, making it suitable for GC-MS.
-
For Liquid Chromatography-Mass Spectrometry (LC-MS): Derivatization is not always necessary. LC-MS can directly analyze many fatty acids. However, derivatization can sometimes improve ionization efficiency and chromatographic separation.
Quantitative Data Summary
The following table summarizes recovery data for related compounds and general lipid extraction methods. Note: This data should be used as a general guideline. It is imperative to validate the chosen method for the specific tissue and analyte of interest.
| Analyte/Lipid Class | Sample Matrix | Extraction Method | Recovery Rate | Reference |
| 3-Oxopentanoic Acid | Human Plasma | Protein Precipitation | >88% | [10] |
| Total Lipids | Marine Tissue (<2% lipid) | Bligh & Dyer vs. Folch | No significant difference | [3] |
| Total Lipids | Marine Tissue (>2% lipid) | Bligh & Dyer | Significantly lower than Folch | [3] |
| Various Chemicals | Human Plasma | Solvent Precipitation | 61% (mean) | [4] |
| Various Chemicals | Human Plasma | Solid Phase Extraction (SPE) | 27% (mean) | [4] |
Key Experimental Protocols
Protocol 1: Tissue Homogenization - Grinding in Liquid Nitrogen
-
Pre-chill a ceramic mortar and pestle with liquid nitrogen.
-
Place a small piece of frozen tissue (e.g., 50-100 mg) into the mortar.
-
Add liquid nitrogen to keep the tissue frozen and brittle.
-
Grind the tissue to a fine, homogenous powder.
-
Carefully transfer the powdered tissue to a pre-weighed, pre-chilled tube for extraction.
Protocol 2: Lipid Extraction - Modified Folch Method
-
To the powdered tissue (from Protocol 1) or directly to a fresh tissue sample in a glass tube, add a 20-fold volume of ice-cold chloroform:methanol (2:1, v/v). For 100 mg of tissue, use 2 mL of the solvent mixture.
-
Homogenize the sample using a probe homogenizer or vortex vigorously for 2 minutes.
-
Agitate the sample for 15-20 minutes at 4°C.
-
Add 0.2 volumes of 0.9% NaCl solution (or water) to the homogenate to induce phase separation. For 2 mL of solvent, add 0.4 mL of saline.
-
Vortex the mixture for 1 minute and centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower chloroform phase containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen gas at room temperature.
Protocol 3: Derivatization for GC-MS Analysis - Silylation
-
Ensure the dried lipid extract is completely free of water.
-
Add 100 µL of a silylating reagent mixture, such as BSTFA + 1% TMCS, and 50 µL of pyridine to the dried extract.
-
Cap the vial tightly and heat at 60°C for 60 minutes.
-
Cool the vial to room temperature.
-
The sample is now ready for injection into the GC-MS.
Visualizations
Caption: Experimental workflow for the extraction and analysis of this compound.
Caption: Troubleshooting logic for low recovery of this compound.
References
- 1. Accurate Lipid Quantification of Tissue Homogenates Requires Suitable Sample Concentration, Solvent Composition, and Homogenization Procedure—A Case Study in Murine Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. vliz.be [vliz.be]
- 4. A comprehensive comparison of four methods for extracting lipids from Arabidopsis tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Derivatization techniques for free fatty acids by GC [restek.com]
- 8. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 9. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimisation of derivatisation for the analysis of estrogenic compounds in water by solid-phase extraction gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 12. researchgate.net [researchgate.net]
Calibration curve issues for 3-Oxooctanoic acid quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the quantification of 3-Oxooctanoic acid, with a specific focus on calibration curve issues.
Troubleshooting Guide
This guide is designed to help you identify and resolve common problems observed when generating a calibration curve for this compound analysis, typically using liquid chromatography-mass spectrometry (LC-MS/MS).
Issue 1: Poor Linearity (R² < 0.99)
A non-linear calibration curve can arise from several factors, from sample preparation to instrument settings.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inappropriate Calibration Range | The selected concentration range may not be linear for the assay. Prepare a wider range of standards to identify the linear dynamic range. Consider using a weighted linear regression if the variance is not constant across the concentration range. |
| Matrix Effects | Components in the sample matrix can interfere with the ionization of this compound, leading to ion suppression or enhancement.[1][2][3] To mitigate this, consider: 1. Diluting the sample : This can reduce the concentration of interfering matrix components.[1] 2. Using an internal standard : A stable isotope-labeled internal standard is ideal to compensate for matrix effects.[4] 3. Improving sample cleanup : Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[5] |
| Detector Saturation | At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response. Dilute the upper-level calibration standards and re-inject. |
| Analyte Instability | This compound may be unstable in the sample matrix or autosampler.[4][6] Ensure proper storage conditions (e.g., -80°C) and minimize the time samples spend at room temperature.[4][6] |
| Suboptimal LC Method | Poor chromatographic peak shape (e.g., fronting or tailing) can affect integration and linearity. Optimize the mobile phase composition, gradient, and column chemistry.[4][6] |
Issue 2: High Variability in Replicate Injections
Inconsistent results for the same standard point to issues with instrument performance or sample preparation.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inconsistent Injection Volume | Ensure the autosampler is functioning correctly and that there are no air bubbles in the syringe or sample loop. |
| Poor Sample Mixing | Vortex each standard and quality control sample thoroughly before placing them in the autosampler. |
| LC System Instability | Fluctuations in pump pressure or column temperature can lead to variable retention times and peak areas. Allow the LC system to equilibrate fully before starting the analytical run. |
| Ion Source Contamination | A dirty ion source can cause erratic signal response. Clean the ion source according to the manufacturer's recommendations. |
Issue 3: No or Low Signal Response
A complete lack of or a very weak signal for your standards can be frustrating. A systematic check of the workflow is necessary.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Incorrect MS/MS Transitions | Verify that the correct precursor and product ions (MRM transitions) for this compound are entered in the instrument method.[4] |
| Suboptimal Ionization | This compound, like other medium-chain fatty acids, typically ionizes well in negative electrospray ionization (ESI) mode.[4] Confirm that the correct polarity is selected. Optimize ion source parameters such as capillary voltage and gas flows.[7] |
| Sample Preparation Error | Double-check all dilutions and calculations for the preparation of your stock and working standard solutions. |
| Derivatization Failure (if applicable) | If using a derivatization agent like 3-nitrophenylhydrazine (3-NPH) to improve sensitivity, ensure the derivatization protocol was followed correctly and that the reagents are not expired.[7][8][9][10] |
Experimental Protocols
A detailed experimental protocol is crucial for reproducible quantification. Below is a generalized LC-MS/MS methodology that can be adapted for this compound.
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma or serum, add 300 µL of ice-cold methanol containing a suitable internal standard (e.g., a stable isotope-labeled analog of this compound).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).[4][6]
-
Vortex and transfer to an autosampler vial for injection.
LC-MS/MS Parameters:
| Parameter | Example Condition |
| LC Column | C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid[4][6] |
| Mobile Phase B | Methanol with 0.1% formic acid[4][6] |
| Flow Rate | 0.3 mL/min[4][6] |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Ionization Mode | Negative Electrospray Ionization (ESI-)[4] |
| MS Analysis | Multiple Reaction Monitoring (MRM) |
Note: The specific MRM transitions for this compound and the internal standard need to be optimized by infusing a standard solution into the mass spectrometer.
Frequently Asked Questions (FAQs)
Q1: What is a typical calibration curve range for this compound?
A1: The optimal range will depend on the sensitivity of your instrument and the expected concentrations in your samples. A typical starting point for a similar medium-chain fatty acid, 3-oxopentanoic acid, was 0.156–10 µg/mL in human plasma.[4][6] It is recommended to perform a preliminary experiment with a wide range of concentrations to determine the linear dynamic range for your specific assay.
Q2: Should I use an internal standard? What kind?
A2: Yes, using an internal standard is highly recommended to improve accuracy and precision by correcting for variability in sample preparation and instrument response. The ideal internal standard is a stable isotope-labeled version of this compound (e.g., containing ¹³C or ²H). If a stable isotope-labeled standard is unavailable, a structurally similar compound that is not present in the samples can be used, but this is less ideal.[4]
Q3: What are matrix effects and how do I know if they are affecting my assay?
A3: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1][2][3] This can lead to either ion suppression (lower signal) or ion enhancement (higher signal). To assess matrix effects, you can perform a post-extraction spike experiment: compare the signal of an analyte spiked into an extracted blank matrix to the signal of the analyte in a neat solution.[3]
Q4: Is derivatization necessary for the analysis of this compound?
A4: While not always strictly necessary, derivatization can significantly improve the sensitivity and chromatographic retention of short and medium-chain fatty acids on reversed-phase columns.[8][9][10] A common derivatizing agent is 3-nitrophenylhydrazine (3-NPH), which reacts with the carboxylic acid group.[9][10]
Visualizations
Below are diagrams to illustrate key concepts and workflows relevant to the quantification of this compound.
Caption: A typical experimental workflow for this compound quantification.
Caption: A troubleshooting decision tree for calibration curve issues.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Tracking Matrix Effects in the Analysis of DNA Adducts of Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bme.psu.edu [bme.psu.edu]
- 6. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. air.unimi.it [air.unimi.it]
- 8. A straightforward LC-MS/MS analysis to study serum profile of short and medium chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-Throughput RPLC-MS/MS Quantification of Short- and Medium-Chain Fatty Acids | Springer Nature Experiments [experiments.springernature.com]
- 10. LC-MS/MS Method Package for Short Chain Fatty Acids : Shimadzu (Europe) [shimadzu.eu]
Technical Support Center: 3-Oxooctanoic Acid Contamination in Metabolomics
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals who encounter 3-Oxooctanoic acid in their metabolomics studies and suspect it may be a contaminant.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it appear in my metabolomics data?
A1: this compound is a beta-keto acid that is an intermediate in fatty acid metabolism.[1][2] Its presence in your samples can be of biological origin, as it is a naturally occurring product of fatty acid beta-oxidation within cells.[3][4][5][6][7] However, it can also potentially appear as an exogenous compound, indirectly related to contamination from labware or the environment.
Q2: Is this compound a known contaminant that leaches from plastics?
A2: Currently, there is no direct evidence to suggest that this compound leaches directly from plastic lab materials as a primary contaminant. The more common contaminants from plastics are plasticizers such as phthalates (e.g., DEHP, DBP) and adipates, as well as slip agents like oleamide and erucamide.[8]
Q3: How could plasticizers be related to the presence of this compound?
A3: The link is likely indirect and metabolic. Some plasticizers, like certain phthalates, are esters of alcohols such as 2-ethylhexanol.[9][10] If these alcohols are released from the plastic, they can be metabolized in biological systems. The metabolism of 2-ethylhexanol proceeds via its oxidation to 2-ethylhexanoic acid, which can then undergo a process similar to beta-oxidation.[9][11][12] A metabolite of this process is 3-oxo-2-ethylhexanoic acid, a compound structurally similar to this compound.[12][13] It is plausible that exposure to certain plasticizer components could lead to the formation of this compound or related metabolites through cellular metabolic pathways.
Q4: What are the primary endogenous sources of this compound?
A4: The primary endogenous source of this compound is the beta-oxidation of fatty acids with eight or more carbons. This is a fundamental energy-producing pathway in the mitochondria.[3][4][6]
Q5: Besides plastics, what are other potential sources of contamination in metabolomics?
A5: Contamination in LC-MS-based metabolomics can arise from numerous sources, including:
-
Solvents: Impurities in solvents like methanol, acetonitrile, and water can introduce contaminants.[14]
-
Labware: Leaching from pipette tips, microcentrifuge tubes, collection plates, and vials is a major source of plasticizers and other chemicals.[15]
-
Sample Collection and Preparation: Anticoagulants, collection tube additives, and materials used during sample processing can introduce exogenous compounds.
-
Laboratory Environment: Airborne particles, such as phthalates from flooring or cleaning products, can contaminate samples.[8]
-
Instrumentation: Contaminants can build up in the LC system, including tubing, seals, and the column itself, leading to carryover or background signals.[8][15]
Contaminant Data Summary
| Contaminant Class | Common Examples | Common Sources in the Lab |
| Phthalates | Di(2-ethylhexyl) phthalate (DEHP), Dibutyl phthalate (DBP) | Plastic tubing, pipette tips, collection plates, vial caps, gloves |
| Adipates | Dioctyl adipate (DOA) | PVC-containing labware, plastic bags |
| Slip Agents | Erucamide, Oleamide | Polypropylene tubes, plastic bags, pipette tips |
| Siloxanes | Polydimethylsiloxane (PDMS) | Vial septa, lubricants, lab air |
Troubleshooting Guide: Is My this compound Signal a Contaminant?
This guide will walk you through a systematic process to determine the origin of a this compound signal in your metabolomics data.
Step 1: Initial Data Review and In-Silico Analysis
Q: How can I initially assess if the this compound signal is likely a contaminant from my data? A:
-
Review Blank Injections: Carefully examine your procedural and solvent blanks. A significant peak for this compound in your blanks that is absent in your biological samples points strongly to contamination from your workflow (solvents, labware, or system).
-
Check for Carryover: Analyze the signal intensity in blank injections immediately following high-concentration samples. A decaying signal across several blanks suggests sample carryover in the LC-MS system.
-
Correlate with Known Contaminants: Look for the presence of well-known plastic-derived contaminants (see table above) in your samples. If this compound correlates strongly with these known contaminants across your sample set, it may suggest a shared exogenous source.
Step 2: Experimental Workflow for Source Identification
Q: What experiments can I run to pinpoint the source of the contamination? A: The following protocols will help you systematically test different components of your experimental workflow.
Experimental Protocol: Systematic Contaminant Source Identification
-
Solvent and Reagent Check:
-
Acquire fresh, high-purity LC-MS grade solvents from a different lot or manufacturer.
-
Prepare your mobile phases and sample resuspension solvent using the new reagents in scrupulously clean glassware (avoid plastic).
-
Inject a solvent blank using these new reagents. If the peak disappears, your original solvents were the source.
-
-
Labware Leaching Test:
-
Take a representative sample of each plastic item used in your workflow (e.g., microcentrifuge tubes, pipette tips, 96-well plates).
-
Add your sample extraction or resuspension solvent to each item and incubate under the same conditions as your actual samples (time and temperature).
-
Transfer the solvent to a clean glass vial and inject it into the LC-MS. The appearance of a this compound peak will identify the leaching source.
-
-
System Contamination Check:
-
If blanks and labware checks are clean, the contamination may be within the LC-MS system itself.
-
Bypass the LC column by connecting the injector directly to the mass spectrometer with a union.
-
Flow mobile phase directly into the MS. If the signal persists, the contamination is in the mobile phase lines, pump, or the MS source.
-
If the signal disappears, the column is the likely source of contamination.
-
Step 3: Mitigation Strategies
Q: How can I reduce or eliminate this contamination? A:
-
Source Replacement: If a specific brand of tubes, plates, or tips is identified as the source, switch to a different brand, preferably one certified as "contaminant-free" or made of a different polymer (e.g., polypropylene vs. polystyrene).
-
Use Glassware: Where possible, replace plastic labware with glass or deactivated glass alternatives, especially for solvent storage and sample preparation.
-
Solvent Quality: Use the highest grade LC-MS solvents and freshly prepared mobile phases.
-
System Cleaning: If system contamination is identified, follow the manufacturer's instructions for cleaning the LC system and mass spectrometer source. This may involve flushing with a series of strong solvents.
-
Procedural Blanks: Always include procedural blanks (samples that go through the entire extraction and preparation process without the biological matrix) in your sample batches to monitor for contamination.
Visualizing the Troubleshooting Workflow
The following diagram outlines the logical steps to differentiate between a biological signal and a contaminant.
Caption: A flowchart for troubleshooting the origin of this compound.
Potential Origins of this compound
This diagram illustrates the potential endogenous and exogenous pathways that could lead to the detection of this compound.
Caption: Endogenous vs. potential exogenous sources of this compound.
References
- 1. Showing Compound this compound (FDB027870) - FooDB [foodb.ca]
- 2. This compound | C8H14O3 | CID 128859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aocs.org [aocs.org]
- 4. Fatty acid beta oxidation | Abcam [abcam.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Beta oxidation - Wikipedia [en.wikipedia.org]
- 7. jackwestin.com [jackwestin.com]
- 8. massspec.unm.edu [massspec.unm.edu]
- 9. The metabolism of 2-ethylhexanol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-Ethylhexanol | C8H18O | CID 7720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Metabolism of 2-ethylhexanol administered orally and dermally to the female Fischer 344 rat (1994) | P. J. Deisinger | 33 Citations [scispace.com]
- 12. Urinary 2-ethyl-3-oxohexanoic acid as major metabolite of orally administered 2-ethylhexanoic acid in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Mobile Phase Contaminants Affect Neutral Lipid Analysis in LC-MS-Based Lipidomics Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. msvision.com [msvision.com]
Refinement of extraction protocols for volatile fatty acids like 3-Oxooctanoic acid
This technical support center provides troubleshooting guidance and frequently asked questions for the refinement of extraction protocols for volatile fatty acids (VFAs), with a particular focus on 3-Oxooctanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting volatile fatty acids like this compound from aqueous samples?
A1: The most prevalent methods for VFA extraction include Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and to a lesser extent, membrane-based technologies.[1][2] LLE is a robust and widely used technique that separates VFAs based on their partitioning between two immiscible liquid phases.[2][3] SPE utilizes a solid sorbent to selectively adsorb either the VFAs or interfering components of the sample matrix.[4]
Q2: Why is pH adjustment critical for efficient VFA extraction?
A2: The pH of the sample is a crucial parameter in VFA extraction because it determines the protonation state of the fatty acids. For efficient extraction into an organic solvent during LLE or for retention on certain SPE sorbents, VFAs should be in their protonated (uncharged) form. This is typically achieved by acidifying the sample to a pH below the pKa of the target VFA (for most VFAs, the pKa is around 4.8).[3]
Q3: What are the key considerations when choosing a solvent for Liquid-Liquid Extraction (LLE) of VFAs?
A3: The choice of solvent for LLE is critical for achieving high extraction efficiency. Key considerations include the solvent's polarity, selectivity for VFAs, miscibility with the aqueous sample, and ease of removal post-extraction. Common solvents include diethyl ether, methyl-tert-butyl-ether (MTBE), and ethyl acetate.[3][5] For enhanced extraction, especially from complex matrices, more advanced solvents like ionic liquids and deep eutectic solvents are also being explored.[2]
Q4: Can I directly inject my aqueous sample containing VFAs into a Gas Chromatograph (GC)?
A4: While direct aqueous injection is possible, it is generally not recommended for VFA analysis by GC. Aqueous samples can damage the GC column, lead to poor peak shapes, and cause contamination of the injection port and detector.[6] Proper sample preparation, including extraction and often derivatization, is crucial for robust and reliable GC analysis of VFAs.
Q5: What is the purpose of derivatization in VFA analysis by GC-MS?
A5: Derivatization is a chemical modification of the VFAs to increase their volatility and thermal stability, making them more suitable for GC analysis. This process can also improve chromatographic separation and enhance detection sensitivity by mass spectrometry (MS). Common derivatization agents for fatty acids include silylating agents (e.g., BSTFA) and alkylating agents.
Troubleshooting Guides
Liquid-Liquid Extraction (LLE)
| Problem | Potential Cause(s) | Solution(s) |
| Low Recovery of VFAs | - Incorrect pH: The sample pH is too high, leading to the ionization of VFAs and poor partitioning into the organic solvent. - Inappropriate Solvent: The chosen organic solvent has low affinity for the target VFAs. - Insufficient Mixing: Inadequate agitation during extraction results in poor mass transfer between the aqueous and organic phases. - Emulsion Formation: The formation of a stable emulsion layer traps the analyte, preventing complete phase separation.[7] | - pH Adjustment: Acidify the sample to a pH of 2-3 using a strong acid (e.g., HCl, H₂SO₄) to ensure VFAs are in their protonated form.[3] - Solvent Selection: Test different solvents with varying polarities. For this compound, a moderately polar solvent like ethyl acetate or MTBE should be effective.[3][5] - Mixing Technique: Use vigorous shaking or vortexing for a sufficient amount of time (e.g., 1-2 minutes) to ensure thorough mixing. - Break Emulsion: Add a small amount of a different organic solvent, add salt to the aqueous phase, or centrifuge the sample to break the emulsion.[7] |
| Emulsion Formation | - High concentration of lipids or proteins in the sample. - Vigorous shaking with certain solvent systems. | - Gentle Mixing: Use gentle inversion instead of vigorous shaking. - Centrifugation: Spin the sample at a moderate speed (e.g., 2000-3000 rpm) for 5-10 minutes. - Salting Out: Add a small amount of an inorganic salt (e.g., NaCl, Na₂SO₄) to the aqueous phase to increase its polarity and help break the emulsion. |
| Contamination in the Final Extract | - Co-extraction of interfering compounds from the sample matrix. - Use of non-high-purity solvents. | - Back-extraction: Wash the organic extract with a fresh aqueous solution at a different pH to remove impurities. - Solvent Purity: Use high-purity, GC-grade solvents for extraction. |
Solid-Phase Extraction (SPE)
| Problem | Potential Cause(s) | Solution(s) |
| Low Recovery of VFAs | - Incomplete Conditioning: The SPE sorbent was not properly activated. - Incorrect Sorbent: The chosen sorbent is not suitable for retaining the target VFAs. - Sample Overload: The amount of sample applied exceeds the capacity of the SPE cartridge. - Inappropriate Elution Solvent: The elution solvent is too weak to desorb the VFAs from the sorbent. | - Proper Conditioning: Condition the cartridge sequentially with an organic solvent (e.g., methanol) followed by water or an appropriate buffer. - Sorbent Selection: For VFAs, a reversed-phase sorbent (e.g., C18) or an anion exchange sorbent can be used. The choice depends on the sample matrix and desired selectivity. - Optimize Sample Load: Reduce the sample volume or use a larger SPE cartridge. - Stronger Elution Solvent: Use a stronger organic solvent or a mixture of solvents for elution. For anion exchange, a change in pH or ionic strength of the eluent is necessary. |
| Analyte Breakthrough during Loading | - High Flow Rate: The sample is passing through the cartridge too quickly for efficient retention. - Sample Solvent Incompatibility: The sample solvent is too strong, preventing the analyte from binding to the sorbent. | - Control Flow Rate: Maintain a slow and steady flow rate during sample loading (e.g., 1-2 mL/min). - Sample Pre-treatment: Dilute the sample with a weaker solvent before loading. |
| Co-elution of Interferences | - Insufficient Washing: The washing step did not effectively remove all interfering compounds. - Non-selective Sorbent: The chosen sorbent retains both the analyte and interfering compounds. | - Optimize Wash Step: Use a wash solvent that is strong enough to remove interferences but weak enough to not elute the analyte. A series of washes with different solvents may be necessary. - Use a More Selective Sorbent: Consider using a mixed-mode or ion-exchange sorbent for better selectivity. |
Quantitative Data Summary
Table 1: Liquid-Liquid Extraction Efficiency for Various VFAs
| Volatile Fatty Acid | Extraction Solvent | pH | Extraction Efficiency (%) | Reference |
| Acetic Acid | 10% IL-101 in dodecane | 6.0 | 38.4 - 49.9 | [2] |
| Propionic Acid | Ethyl Acetate | 2.5 | > 70 | [3] |
| Butyric Acid | 10% IL-101 in dodecane | 6.0 | 66.0 - 92.1 | [2] |
| Butyric Acid | Ethyl Acetate | 2.5 | > 90 | [3] |
Table 2: Solid-Phase Microextraction (SPME) Recovery Rates for Various VFAs
| Volatile Fatty Acid | Fiber Coating | Recovery (%) | Reference |
| Formic Acid | Carbowax | 114.1 | [4] |
| Propanoic Acid | Carbowax | 77.3 | [4] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of this compound (Adapted from General VFA Protocols)
Objective: To extract this compound from an aqueous sample for subsequent analysis by GC-MS.
Materials:
-
Aqueous sample containing this compound
-
Ethyl acetate (GC grade)
-
Hydrochloric acid (HCl), 1M
-
Sodium sulfate (anhydrous)
-
Centrifuge tubes (15 mL)
-
Vortex mixer
-
Centrifuge
-
Pipettes
-
GC vials
Procedure:
-
Sample Preparation: Pipette 5 mL of the aqueous sample into a 15 mL centrifuge tube.
-
Acidification: Add 1M HCl dropwise to the sample to adjust the pH to approximately 2.5. Check the pH using a pH meter or pH paper.
-
Solvent Addition: Add 5 mL of ethyl acetate to the centrifuge tube.
-
Extraction: Cap the tube tightly and vortex vigorously for 2 minutes to ensure thorough mixing of the two phases.
-
Phase Separation: Centrifuge the tube at 3000 rpm for 10 minutes to achieve a clear separation between the aqueous and organic layers.
-
Collection of Organic Phase: Carefully pipette the upper organic layer (ethyl acetate) into a clean, dry tube.
-
Drying: Add a small amount of anhydrous sodium sulfate to the collected organic extract to remove any residual water.
-
Final Preparation: Transfer the dried organic extract to a GC vial for analysis.
Protocol 2: Solid-Phase Extraction of this compound (Adapted from General VFA Protocols)
Objective: To clean up and concentrate this compound from a complex aqueous matrix using a reversed-phase SPE cartridge.
Materials:
-
Aqueous sample containing this compound
-
Reversed-phase C18 SPE cartridge (e.g., 500 mg)
-
Methanol (HPLC grade)
-
Deionized water (acidified to pH 2.5 with HCl)
-
Elution solvent (e.g., Methanol or Acetonitrile)
-
SPE vacuum manifold
-
Collection tubes
-
Nitrogen evaporator (optional)
Procedure:
-
Cartridge Conditioning:
-
Pass 5 mL of methanol through the C18 cartridge.
-
Pass 5 mL of acidified deionized water (pH 2.5) through the cartridge. Do not let the cartridge run dry.
-
-
Sample Loading:
-
Acidify the sample to pH 2.5 with HCl.
-
Load the acidified sample onto the conditioned cartridge at a slow, consistent flow rate (approximately 1-2 mL/min).
-
-
Washing:
-
Pass 5 mL of acidified deionized water (pH 2.5) through the cartridge to remove any polar impurities.
-
-
Elution:
-
Place a clean collection tube under the cartridge.
-
Elute the this compound from the cartridge by passing 5 mL of the elution solvent (e.g., methanol) through it.
-
-
Concentration (Optional):
-
If higher concentration is needed, the eluate can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of a suitable solvent for analysis.
-
Visualizations
Caption: Liquid-Liquid Extraction Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Recovery of Volatile Fatty Acids from Fermentation Broth Using Ethyl Acetate as Solvent | Chemical Engineering Transactions [cetjournal.it]
- 4. Analysis of volatile fatty acids in wastewater collected from a pig farm by a solid phase microextraction method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pjoes.com [pjoes.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 3-Oxooctanoic Acid and Beta-Hydroxybutyrate: Metabolic Intermediates with Divergent Roles
For Immediate Release
[City, State] – October 31, 2025 – In the intricate landscape of cellular metabolism, numerous molecules play pivotal roles as both energy substrates and signaling messengers. This guide provides a comprehensive comparative analysis of two such molecules: 3-Oxooctanoic acid, a medium-chain keto acid, and beta-hydroxybutyrate (BHB), a well-characterized ketone body. This document is intended for researchers, scientists, and drug development professionals interested in the nuanced differences in their biochemical properties, metabolic fates, and signaling functions.
Introduction
This compound, also known as 3-ketooctanoic acid, is an intermediate in the beta-oxidation of octanoic acid, a medium-chain fatty acid. Its role has traditionally been viewed within the confines of fatty acid metabolism. In contrast, beta-hydroxybutyrate is the most abundant ketone body in mammals, serving as a crucial alternative energy source for the brain and other tissues during periods of fasting, prolonged exercise, or adherence to a ketogenic diet. Emerging research has also solidified BHB's role as a potent signaling molecule with epigenetic and receptor-mediated effects. This guide will delve into the available experimental data to draw a comparative picture of these two metabolites.
Biochemical and Physicochemical Properties
A fundamental comparison of the two molecules reveals differences in their chemical structures and properties, which dictates their biological behavior.
| Property | This compound | Beta-Hydroxybutyrate (D-isomer) |
| Chemical Formula | C₈H₁₄O₃ | C₄H₈O₃ |
| Molar Mass | 158.19 g/mol | 104.11 g/mol |
| Structure | A beta-keto acid with an eight-carbon chain | A beta-hydroxy acid with a four-carbon chain |
| Solubility | Predicted to be sparingly soluble in water | Highly soluble in water |
| Primary Metabolic Role | Intermediate in fatty acid beta-oxidation | Energy carrier and signaling molecule |
Metabolic Pathways
The metabolic origins and fates of this compound and beta-hydroxybutyrate are distinct, reflecting their different physiological contexts.
This compound in Fatty Acid Beta-Oxidation:
This compound is a transient intermediate in the mitochondrial beta-oxidation of octanoic acid. Its formation is a key step in the sequential shortening of the fatty acid chain to produce acetyl-CoA.
Beta-Hydroxybutyrate Metabolism (Ketogenesis and Ketolysis):
Beta-hydroxybutyrate is synthesized in the liver from acetyl-CoA (ketogenesis) and utilized by extrahepatic tissues by being converted back to acetyl-CoA (ketolysis) to enter the Krebs cycle for energy production.[1]
Signaling Functions: A Tale of Two Molecules
While this compound is primarily recognized for its role as a metabolic intermediate, beta-hydroxybutyrate has a well-documented dual function as a signaling molecule.
Beta-Hydroxybutyrate as a Signaling Molecule:
BHB exerts its signaling effects through two main mechanisms:
-
Histone Deacetylase (HDAC) Inhibition: BHB is an endogenous inhibitor of class I and IIa histone deacetylases.[2][3] This inhibition leads to an increase in histone acetylation, resulting in altered gene expression. This epigenetic modification has been linked to neuroprotection and reduced oxidative stress.[2]
-
G-Protein Coupled Receptor (GPCR) Agonism: BHB is an agonist for the hydroxycarboxylic acid receptor 2 (HCAR2, also known as GPR109A) and the free fatty acid receptor 3 (FFAR3).[4][5] Activation of these receptors can modulate inflammatory responses and neuronal activity.
Signaling Potential of this compound:
Currently, there is a lack of direct experimental evidence for specific signaling roles of this compound. However, as a beta-keto acid, it belongs to a class of molecules known for their chemical reactivity and potential to interact with biological systems.[6] Further research is warranted to explore potential signaling functions, such as interactions with nuclear receptors or other cellular targets.
Quantitative Comparison of Biological Activities
| Parameter | Beta-Hydroxybutyrate | This compound |
| HDAC Inhibition (IC₅₀) | 2.4 - 5.3 mM for HDAC1, 3, and 4[2][3] | Data not available |
| HCAR2 Activation (EC₅₀) | 0.7 mM (human)[4] | Data not available |
| FFAR3 Activation | Reported to be an agonist, but quantitative data is limited[4] | Data not available |
Experimental Protocols
Detailed and validated protocols are essential for the accurate quantification and functional analysis of these metabolites.
Protocol for Quantification of Beta-Hydroxybutyrate in Plasma/Serum
This protocol is based on commercially available enzymatic colorimetric or fluorometric assay kits.[7][8]
1. Principle: Beta-hydroxybutyrate is oxidized to acetoacetate by β-hydroxybutyrate dehydrogenase, with the concomitant reduction of NAD⁺ to NADH. The resulting NADH is then measured, as its concentration is directly proportional to the BHB concentration in the sample.
2. Materials:
-
Blood collection tubes (e.g., red-top for serum).[1]
-
Centrifuge.
-
Microplate reader (colorimetric or fluorometric).
-
Commercially available Beta-Hydroxybutyrate Assay Kit (containing BHB Dehydrogenase, NAD⁺, and a probe).[7][8]
-
Beta-Hydroxybutyrate standard solution.
-
Deproteinization solution (e.g., perchloric acid or 10 kDa spin filter).
3. Sample Preparation:
-
Collect whole blood and allow it to clot at room temperature for 30 minutes.
-
Centrifuge at 2,000-3,000 x g for 10 minutes to separate the serum.
-
Deproteinize the serum sample according to the assay kit manufacturer's instructions (e.g., by acid precipitation or ultrafiltration). This step is crucial to remove interfering proteins.
4. Assay Procedure (Example using a fluorometric kit): [7]
-
Prepare a standard curve using the provided BHB standard.
-
Add 50 µL of the deproteinized sample or standard to a 96-well plate.
-
Add 50 µL of the Reaction Mix (containing enzyme, cofactor, and probe) to each well.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 530-570/590-600 nm).[7]
5. Data Analysis:
-
Subtract the blank reading from all measurements.
-
Plot the standard curve of fluorescence versus BHB concentration.
-
Determine the concentration of BHB in the samples from the standard curve.
Workflow for BHB Quantification:
Proposed Protocol for Quantification of this compound in Plasma
Due to the lack of commercially available kits specifically for this compound, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is proposed, adapted from a validated method for the similar compound, 3-oxopentanoic acid.[9][10]
1. Principle: LC-MS/MS provides high selectivity and sensitivity for the quantification of small molecules in complex biological matrices. The method involves chromatographic separation followed by mass spectrometric detection using multiple reaction monitoring (MRM).
2. Materials:
-
Liquid chromatograph coupled to a tandem mass spectrometer.
-
C18 reversed-phase HPLC column.
-
This compound analytical standard.
-
Stable isotope-labeled internal standard (e.g., ¹³C-labeled this compound).
-
Methanol, formic acid, and water (LC-MS grade).
-
Protein precipitation solution (e.g., methanol with 0.2% formic acid).[9]
3. Sample Preparation:
-
To a plasma sample, add the internal standard.
-
Precipitate proteins by adding cold protein precipitation solution.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Chromatography: Separate the analyte from other plasma components on the C18 column using a gradient elution with mobile phases consisting of water and methanol with 0.1% formic acid.[9]
-
Mass Spectrometry: Use electrospray ionization (ESI) in negative ion mode. Monitor the specific precursor-to-product ion transitions for both this compound and its internal standard.
5. Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
Conclusion
This comparative analysis highlights the current state of knowledge regarding this compound and beta-hydroxybutyrate. While both are keto acids involved in fatty acid metabolism, beta-hydroxybutyrate has a well-established and multifaceted role as a major energy currency and a significant signaling molecule. The biological functions of this compound, beyond its transient existence in beta-oxidation, remain largely unexplored. The lack of available data for this compound underscores a critical knowledge gap and presents an opportunity for future research. Investigating the potential signaling properties of this and other medium-chain keto acids could unveil novel regulatory mechanisms in cellular metabolism and physiology. The experimental protocols provided herein offer a starting point for researchers to quantify these molecules and further elucidate their respective roles in health and disease.
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice.
References
- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. The New Ketone Alphabet Soup: BHB, HCA, and HDAC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suppression of Oxidative Stress by β-Hydroxybutyrate, an Endogenous Histone Deacetylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. β-Hydroxybutyrate: A Signaling Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The β-hydroxybutyrate receptor HCA2 activates a neuroprotective subset of macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. β-Keto acids in asymmetric metal catalysis and organocatalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. cellbiolabs.com [cellbiolabs.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of 3-Oxooctanoic Acid Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxooctanoic acid is a key signaling molecule precursor in bacterial communication, a process known as quorum sensing. As a chiral molecule, it exists in two non-superimposable mirror-image forms, or enantiomers: (R)-3-Oxooctanoic acid and (S)-3-Oxooctanoic acid. While the broader biological roles of N-acyl homoserine lactones (AHLs), which contain a 3-oxo-acyl moiety, are well-documented, specific comparative data on the biological activities of the individual enantiomers of this compound are limited. This guide provides a comprehensive comparison of the known biological activities of these enantiomers, supported by available data and detailed experimental methodologies, to aid researchers in understanding their distinct roles and potential applications.
Stereochemistry plays a pivotal role in the biological activity of many molecules, as enzymes and receptors are often highly specific for a particular enantiomer. In the context of quorum sensing, the chirality of the N-acyl homoserine lactone (AHL) signal molecules is critical for their interaction with LuxR-type receptors.[1] The natural AHLs typically possess the L-configuration at the chiral center of the homoserine lactone ring, which corresponds to the (S)-enantiomer. This specificity suggests that the stereochemistry of the acyl chain, including the 3-oxo position, may also influence biological activity.
Comparative Biological Activity
While direct quantitative comparisons of the biological activity of (R)- and (S)-3-Oxooctanoic acid are not extensively reported in the literature, inferences can be drawn from studies on related compounds and biological pathways. The primary area of interest for these molecules is their role as precursors to N-(3-oxooctanoyl)-L-homoserine lactone (3-O-C8-HSL), a well-characterized quorum-sensing signal molecule in various Gram-negative bacteria.
It is hypothesized that the biological activity of the this compound enantiomers will differ significantly, particularly in their ability to be incorporated into AHLs by LuxI-type synthases and in their interaction with AHL-degrading enzymes.
Signaling Pathways and Mechanisms of Action
The primary signaling pathway influenced by this compound is bacterial quorum sensing. In this pathway, LuxI-type synthases catalyze the ligation of an acylated acyl-carrier protein (ACP) with S-adenosyl-L-methionine (SAM) to form the corresponding AHL. The resulting AHLs diffuse out of the bacterial cell and, upon reaching a threshold concentration, bind to and activate LuxR-type transcriptional regulators. This activation leads to the expression of target genes, often related to virulence, biofilm formation, and antibiotic resistance.
The chirality of the 3-oxo-acyl moiety can influence several steps in this pathway:
-
Enzymatic Synthesis: The stereoselectivity of LuxI-type synthases may favor one enantiomer of 3-Oxooctanoyl-ACP over the other, leading to the preferential production of one AHL stereoisomer.
-
Receptor Binding: The binding affinity of the resulting AHL to the LuxR-type receptor is highly dependent on its stereochemistry. Studies with AHL analogs have shown that modifications to the acyl chain can significantly alter receptor activation or inhibition.
-
Enzymatic Degradation: Enzymes such as AHL lactonases and acylases, which are involved in quenching quorum sensing, may exhibit stereoselectivity towards different AHL enantiomers.
Below is a conceptual workflow illustrating the potential points of stereochemical influence in the quorum-sensing pathway.
Caption: Potential stereoselective steps in the quorum-sensing pathway involving this compound enantiomers.
Experimental Protocols
To date, a definitive study directly comparing the biological activities of (R)- and (S)-3-Oxooctanoic acid is lacking. However, researchers interested in investigating these differences can adapt established protocols for studying quorum sensing.
General Experimental Workflow
The following diagram outlines a general workflow for comparing the biological activities of the this compound enantiomers.
Caption: A generalized workflow for the comparative biological evaluation of this compound enantiomers.
Detailed Methodologies
1. Enantioselective Synthesis and Purification:
-
Synthesize (R)- and (S)-3-Oxooctanoic acid using established chiral synthesis methods, such as asymmetric hydrogenation of a β-ketoester precursor.
-
Purify the enantiomers using chiral high-performance liquid chromatography (HPLC).
-
Confirm the enantiomeric excess (ee%) and chemical structure using NMR spectroscopy and mass spectrometry.
2. In Vitro AHL Synthesis Assay:
-
Incubate purified LuxI-type synthase with S-adenosyl-L-methionine (SAM) and either (R)- or (S)-3-Oxooctanoyl-ACP (or a suitable precursor).
-
Extract the reaction mixture and quantify the production of the corresponding 3-O-C8-HSL enantiomers using liquid chromatography-mass spectrometry (LC-MS).
3. Quorum Sensing Reporter Strain Assay:
-
Utilize a bacterial reporter strain, such as Escherichia coli carrying the pSB401 plasmid, which contains the luxR gene and the luxI promoter fused to a reporter gene (e.g., luxCDABE for bioluminescence or gfp for fluorescence).
-
Expose the reporter strain to varying concentrations of synthesized (R)- and (S)-3-O-C8-HSL.
-
Measure the reporter gene expression to determine the agonistic or antagonistic activity of each enantiomer.
4. Virulence Factor and Biofilm Formation Assays:
-
Culture a relevant pathogenic bacterium (e.g., Pseudomonas aeruginosa) in the presence of sub-inhibitory concentrations of each this compound enantiomer or the corresponding AHLs.
-
Quantify the production of specific virulence factors, such as pyocyanin or elastase, using spectrophotometric methods.
-
Assess biofilm formation using a crystal violet staining assay.
Conclusion
The stereochemistry of this compound is anticipated to be a critical determinant of its biological activity, particularly within the context of bacterial quorum sensing. Although direct comparative studies are currently scarce, the established principles of stereoselectivity in biological systems strongly suggest that the (R) and (S) enantiomers will exhibit distinct effects. The experimental framework provided in this guide offers a robust approach for researchers to elucidate these differences. A thorough understanding of the enantiomer-specific activities of this compound will be invaluable for the development of novel anti-virulence strategies that target quorum sensing pathways with high specificity. Further research in this area is crucial to fully uncover the therapeutic potential of modulating bacterial communication.
References
3-Oxooctanoic Acid as a Biomarker: A Comparative Guide for Inborn Errors of Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 3-Oxooctanoic acid as a potential biomarker for specific diseases, primarily focusing on Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, an inborn error of fatty acid metabolism. The performance of this compound is compared with the established and routinely used biomarker for MCAD deficiency, octanoylcarnitine (C8). This document summarizes the available data, details experimental protocols, and provides visualizations to aid in understanding the roles and validation status of these biomarkers.
Biomarker Performance Comparison
The validation of a biomarker is crucial for its clinical utility. The following table summarizes the available quantitative data for this compound and octanoylcarnitine in the context of diagnosing MCAD deficiency. It is important to note that while octanoylcarnitine is a well-established and validated biomarker for MCAD deficiency, this compound is a related metabolite whose role as a standalone diagnostic biomarker is not as extensively documented.
| Biomarker | Disease | Method of Detection | Sensitivity | Specificity | Area Under the Curve (AUC) | Clinical Use |
| This compound | MCAD Deficiency | Gas Chromatography-Mass Spectrometry (GC-MS) | Data not available | Data not available | Data not available | Investigational; part of urinary organic acid profile |
| Octanoylcarnitine (C8) | MCAD Deficiency | Tandem Mass Spectrometry (MS/MS) | High[1] | High (improved with ratios)[1] | High | Gold Standard for newborn screening[1][2][3] |
Signaling Pathway and Diagnostic Workflow
The following diagrams illustrate the biochemical pathway affected in MCAD deficiency and the typical diagnostic workflow for this disorder.
Caption: Biochemical pathway illustrating the metabolic block in MCAD deficiency.
References
A Comparative Analysis of 3-Oxooctanoic Acid and Other Ketogenic Substrates for Efficacy in Cellular Energetics and Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of 3-oxooctanoic acid against other prominent ketogenic substrates, including the ketone bodies beta-hydroxybutyrate (BHB) and acetoacetate, as well as its precursor, octanoic acid. The comparison is based on theoretical ATP yield, known metabolic pathways, and established signaling roles, supported by detailed experimental protocols for validation.
Quantitative Efficacy Comparison: ATP Yield
The primary measure of efficacy for a ketogenic substrate is its capacity to generate adenosine triphosphate (ATP), the universal energy currency of the cell. The following table summarizes the theoretical maximum ATP yield per molecule of each substrate upon complete oxidation.
| Ketogenic Substrate | Molecular Formula | Metabolic Pathway | Theoretical Maximum ATP Yield (per molecule) |
| This compound | C₈H₁₄O₃ | Thiolytic cleavage to Acetyl-CoA and Hexanoyl-CoA, followed by β-oxidation and the Citric Acid Cycle | ~53 ATP |
| Beta-Hydroxybutyrate (BHB) | C₄H₈O₃ | Conversion to Acetoacetate, then to Acetyl-CoA, and the Citric Acid Cycle | ~26 ATP[1] |
| Acetoacetate | C₄H₆O₃ | Conversion to Acetyl-CoA and the Citric Acid Cycle | ~23 ATP[1] |
| Octanoic Acid | C₈H₁₆O₂ | β-oxidation to Acetyl-CoA and the Citric Acid Cycle | ~54 ATP |
Note: ATP yields are calculated based on the P/O ratios of 2.5 for NADH and 1.5 for FADH₂. The activation of fatty acids requires the equivalent of 2 ATP.
Metabolic Pathways and Bioenergetics
The efficiency of ATP production is directly linked to the metabolic pathway each substrate utilizes.
This compound Metabolism: As a beta-keto acid, this compound is metabolized via thiolytic cleavage of its corresponding acyl-CoA, 3-oxooctanoyl-CoA. This reaction, catalyzed by 3-ketoacyl-CoA thiolase, yields one molecule of acetyl-CoA and one molecule of hexanoyl-CoA.[2][3] The hexanoyl-CoA then enters the beta-oxidation pathway for further breakdown into acetyl-CoA. Each acetyl-CoA molecule subsequently enters the citric acid cycle to generate ATP.
Beta-Hydroxybutyrate and Acetoacetate Metabolism: These ketone bodies are readily transported into extrahepatic tissues. BHB is first oxidized to acetoacetate, which is then converted to acetoacetyl-CoA. Acetoacetyl-CoA is subsequently cleaved into two molecules of acetyl-CoA, which enter the citric acid cycle for ATP production.[4]
Octanoic Acid Metabolism: As a medium-chain fatty acid, octanoic acid undergoes beta-oxidation within the mitochondria. This process involves a repeating four-step cycle that sequentially shortens the fatty acid chain by two carbons, producing one molecule of acetyl-CoA, one NADH, and one FADH₂ in each cycle.
Signaling Pathways
Beyond their role in energy production, ketogenic substrates can act as signaling molecules, influencing cellular processes and gene expression.
Beta-Hydroxybutyrate (BHB): BHB is a well-characterized signaling molecule. It functions as an endogenous inhibitor of class I histone deacetylases (HDACs), leading to changes in gene expression that can confer protection against oxidative stress.[4][5] Additionally, BHB acts as a ligand for the G-protein coupled receptor GPR109A (also known as HCA₂), which can modulate inflammatory responses.[5][6]
Octanoic Acid and Medium-Chain Fatty Acids: Octanoic acid and other medium-chain fatty acids are known to activate the G-protein coupled receptor GPR40 (also known as FFAR1).[7][8][9] Activation of GPR40 can influence insulin secretion and other metabolic processes.
This compound: While direct signaling roles for this compound are not yet well-defined, its close structural relationship and metabolic link to octanoic acid suggest a potential to interact with similar signaling pathways, possibly through GPR40. Further research is required to elucidate the specific signaling functions of this compound.
Experimental Protocols
To empirically validate the efficacy of these ketogenic substrates, the following experimental protocols are recommended.
Protocol 1: Measurement of ATP Production in Isolated Mitochondria
This protocol allows for the direct comparison of ATP synthesis rates from different substrates.
1. Isolation of Mitochondria:
-
Homogenize fresh tissue (e.g., liver or brain) in ice-cold isolation buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cell debris.
-
Pellet the mitochondria from the supernatant by high-speed centrifugation.
-
Wash the mitochondrial pellet and resuspend in a suitable assay buffer.
2. ATP Production Assay (Bioluminescence Method):
-
Use a commercially available luciferin/luciferase-based ATP assay kit.
-
In a 96-well plate, add the isolated mitochondria to the assay buffer containing the respective ketogenic substrate (this compound, BHB, acetoacetate, or octanoic acid) and ADP.
-
Measure the luminescence generated over time using a plate reader. The rate of increase in luminescence is proportional to the rate of ATP synthesis.
-
Include appropriate controls, such as wells with no substrate or with known inhibitors of oxidative phosphorylation (e.g., oligomycin), to ensure the specificity of the measurement.
Protocol 2: Mitochondrial Respiration Assay (High-Resolution Respirometry)
This protocol assesses the impact of different substrates on mitochondrial oxygen consumption, an indicator of oxidative phosphorylation activity.
1. Preparation of Permeabilized Cells or Isolated Mitochondria:
-
Culture relevant cells (e.g., primary neurons or astrocytes) and permeabilize the cell membrane with a mild detergent like digitonin to allow substrate access to the mitochondria.
-
Alternatively, use freshly isolated mitochondria as described in Protocol 1.
2. High-Resolution Respirometry:
-
Use a high-resolution respirometer (e.g., Oroboros O2k).
-
Add the permeabilized cells or isolated mitochondria to the respirometer chambers containing a respiration medium.
-
Sequentially add the ketogenic substrates of interest and monitor the oxygen consumption rate (OCR).
-
A substrate-uncoupler-inhibitor titration (SUIT) protocol can be employed to assess different respiratory states:
-
State 2 (Leak respiration): Add the substrate of interest.
-
State 3 (Active respiration): Add ADP to stimulate ATP synthesis.
-
State 4 (Resting respiration): Respiration after ADP is phosphorylated to ATP.
-
Uncoupled respiration: Add a protonophore like FCCP to measure the maximum capacity of the electron transport system.
-
-
Normalize the OCR to the amount of protein or number of cells.
Conclusion
Based on theoretical calculations, this compound and its precursor octanoic acid offer a higher potential ATP yield per molecule compared to the classic ketone bodies, beta-hydroxybutyrate and acetoacetate. This suggests that medium-chain fatty acids and their metabolites could be highly efficient ketogenic substrates. While the signaling roles of BHB are well-established, the signaling potential of this compound, likely mediated through pathways similar to octanoic acid, warrants further investigation. The provided experimental protocols offer a framework for the empirical validation and direct comparison of these substrates, which will be crucial for the development of novel therapeutic strategies targeting cellular metabolism.
References
- 1. Human Metabolome Database: Showing metabocard for 3-Oxooctanoyl-CoA (HMDB0003941) [hmdb.ca]
- 2. Reactome | 3-Oxooctanoyl-CoA+CoA-SH<=>Hexanoyl-CoA [reactome.org]
- 3. ATP Production Relies on Fatty Acid Oxidation Rather than Glycolysis in Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. β-Hydroxybutyrate: A Signaling Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The New Ketone Alphabet Soup: BHB, HCA, and HDAC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]
- 8. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nutritional Signaling via Free Fatty Acid Receptors [mdpi.com]
A Head-to-Head Comparison of Analytical Platforms for 3-Oxooctanoic Acid Analysis
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting the Optimal Analytical Platform for 3-Oxooctanoic Acid Quantification.
The accurate quantification of this compound, a medium-chain keto acid, is crucial for understanding its role in various metabolic pathways, including fatty acid biosynthesis and oxidation. This guide provides a head-to-head comparison of the two primary analytical platforms for its analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The information presented is based on established methodologies for similar analytes, providing a robust framework for experimental design and platform selection.
Executive Summary
Both LC-MS/MS and GC-MS are powerful techniques capable of quantifying this compound in biological matrices. The choice between the two often depends on the specific requirements of the study, including desired sensitivity, sample throughput, and the need for derivatization.
-
LC-MS/MS offers high specificity and sensitivity, often with simpler sample preparation (e.g., protein precipitation) and without the need for derivatization. This makes it well-suited for high-throughput screening and analysis of complex biological samples.
-
GC-MS typically requires a derivatization step to improve the volatility and chromatographic behavior of this compound. While this adds a step to the sample preparation workflow, GC-MS can provide excellent chromatographic resolution and sensitivity.
This guide will delve into the experimental protocols and performance characteristics of each platform to aid in your decision-making process.
Performance Comparison
The following table summarizes the key quantitative performance parameters for the analysis of this compound and its analogs using LC-MS/MS and GC-MS. Note: As no single study directly compares both methods for this compound, the data presented is a composite from studies on structurally similar medium-chain fatty and keto acids.
| Parameter | LC-MS/MS (Direct Analysis of 3-Oxopentanoic Acid) | GC-MS (Derivatized Octanoate Analysis) |
| Limit of Detection (LOD) | In the low ng/mL range (estimated) | In the low µg/g range[1] |
| Lower Limit of Quantification (LLOQ) | 0.156 µg/mL[2] | 0.3 µg/g[1] |
| **Linearity (R²) ** | ≥0.998[2] | >0.99[3] |
| Recovery | >88%[2][4] | Not explicitly reported for octanoate |
| Precision (%RSD) | <15% | <10% (for similar fatty acids) |
| Derivatization Required? | No (for direct analysis) | Yes |
Experimental Protocols
LC-MS/MS Method (Based on 3-Oxopentanoic Acid Analysis)
This protocol is adapted from a validated method for the analysis of the structurally similar 3-oxopentanoic acid in human plasma[2][4].
1. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, add 100 µL of a protein precipitation reagent (methanol containing 0.2% formic acid and an appropriate internal standard).
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,300 x g for 5 minutes at 15 °C.
-
Transfer the supernatant for LC-MS/MS analysis.
2. Liquid Chromatography:
-
Column: Phenomenex Luna C18 (150 x 2 mm, 3 µm) or equivalent[2].
-
Mobile Phase A: Water with 0.1% formic acid[2].
-
Mobile Phase B: Methanol with 0.1% formic acid[2].
-
Flow Rate: 0.3 mL/min[2].
-
Gradient: A linear gradient appropriate for the separation of medium-chain keto acids.
3. Mass Spectrometry:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)[5].
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: To be optimized for this compound (precursor ion [M-H]⁻) and a suitable product ion.
GC-MS Method (Based on Octanoate Analysis)
This protocol is based on a validated method for the analysis of octanoate in human plasma, which requires a derivatization step[6].
1. Sample Preparation and Derivatization (Isobutylation):
-
Sample extraction from the biological matrix.
-
Derivatization is performed by transesterification with isobutanol. This converts the carboxylic acid to its isobutyl ester, making it more volatile for GC analysis.
2. Gas Chromatography:
-
Column: VF-17ms (30 m x 0.25 mm, 0.25 µm) or equivalent[6].
-
Carrier Gas: Helium at a flow rate of 1.2 mL/min[6].
-
Injection Mode: Splitless.
-
Temperature Program:
-
Initial temperature: 55 °C for 1 min.
-
Ramp 1: 20 °C/min to 130 °C, hold for 2 min.
-
Ramp 2: 5 °C/min to 160 °C.
-
Ramp 3: 30 °C/min to 300 °C, hold for 5 min[6].
-
3. Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI).
-
Detection Mode: Selected Ion Monitoring (SIM) or full scan.
-
Monitored Ions: Specific ions for the isobutyl ester of this compound would need to be determined. For the isobutyl derivate of octanoate, mass fragment 127 (loss of the derivatizing group) is a key ion[6].
Visualization of Workflows and Pathways
To further clarify the experimental processes and the biological context of this compound, the following diagrams have been generated using Graphviz.
References
- 1. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Key enzymes involved in the utilization of fatty acids by Saccharomyces cerevisiae: a review [frontiersin.org]
- 3. air.unimi.it [air.unimi.it]
- 4. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fatty Acids -- Four enzymes and reactions: Dehydrogenation [library.med.utah.edu]
Orthogonal Methods for Confirming the Identity of 3-Oxooctanoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The unambiguous identification of molecules such as 3-Oxooctanoic acid is a critical step in chemical research and drug development. Employing a suite of orthogonal analytical methods is the gold standard for structural confirmation, ensuring accuracy and mitigating the risks of misidentification. This guide provides a comparative overview of key orthogonal techniques for the characterization of this compound, complete with supporting data and detailed experimental protocols.
Data Presentation: A Comparative Overview
The following table summarizes the expected and observed data for this compound across various analytical platforms. It is important to note that while some data is derived from experimental analysis of similar compounds, other data points are based on computational predictions and should be confirmed experimentally.
| Analytical Method | Parameter | Expected/Observed Value for this compound | Principle of Identification |
| Mass Spectrometry (MS) | Monoisotopic Mass | 158.0943 g/mol [1] | Provides the exact mass of the molecule, allowing for the determination of its elemental composition. |
| Key Fragment Ions (Predicted GC-MS) | m/z 116, 101, 85, 73 (characteristic of carboxylic acids)[2] | The fragmentation pattern is unique to the molecule's structure and provides "fingerprint" information for identification. | |
| Adduct Ions (Predicted LC-MS/MS) | [M+H]+: 159.1016, [M-H]-: 157.0870[1] | Formation of specific adducts in electrospray ionization provides additional confirmation of the molecular weight. | |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹³C NMR Chemical Shifts (Predicted) | δ (ppm): ~202 (C=O, ketone), ~171 (C=O, acid), ~49 (CH₂), ~43 (CH₂), ~31 (CH₂), ~24 (CH₂), ~22 (CH₂), ~14 (CH₃) | The chemical shift of each carbon atom is dependent on its local electronic environment, providing a map of the carbon skeleton. |
| ¹H NMR Chemical Shifts (Predicted) | δ (ppm): ~3.5 (s, 2H, -CO-CH₂-COOH), ~2.6 (t, 2H, -CH₂-CO-), ~1.6 (m, 2H), ~1.3 (m, 4H), ~0.9 (t, 3H) | The chemical shift, multiplicity, and integration of proton signals reveal the number and connectivity of hydrogen atoms. | |
| Infrared (IR) Spectroscopy | Key Vibrational Frequencies (Observed for 2-Oxooctanoic acid) | ~1740 cm⁻¹ (C=O, acid), ~1700 cm⁻¹ (C=O, ketone), ~2955, 2925, 2865 cm⁻¹ (C-H stretches) | Specific functional groups absorb infrared radiation at characteristic frequencies, allowing for their identification. |
| Chromatography | Retention Time (HPLC) | Method-dependent | The time it takes for the analyte to pass through the column is a characteristic property under specific conditions. |
| Retention Index (GC) | Method-dependent | A normalized retention time that is less dependent on experimental variations than the absolute retention time. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are general and may require optimization for specific instrumentation and sample matrices.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
This method is suitable for the analysis of non-volatile and thermally labile compounds like this compound.
-
Sample Preparation: Dissolve a known amount of the sample in a suitable solvent (e.g., methanol, acetonitrile/water mixture). If analyzing from a complex matrix, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interferences.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is a common choice.
-
Mobile Phase: A gradient elution is typically used. For example, Mobile Phase A: 0.1% formic acid in water, and Mobile Phase B: 0.1% formic acid in acetonitrile. The gradient can be programmed from a low to a high percentage of Mobile Phase B over a set time to achieve separation.
-
Flow Rate: A typical flow rate is 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes should be evaluated. Negative mode is often effective for carboxylic acids.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended for accurate mass measurements.
-
Data Acquisition: Full scan mode to detect the molecular ion and tandem MS (MS/MS) to obtain fragmentation patterns for structural confirmation.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile compounds. For non-volatile compounds like this compound, derivatization is required to increase volatility and thermal stability.
-
Derivatization:
-
Evaporate the solvent from the sample under a stream of nitrogen.
-
Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the dry sample.
-
Heat the mixture (e.g., at 70°C for 30 minutes) to facilitate the reaction. This will convert the carboxylic acid and potentially the enol form of the beta-keto group into their trimethylsilyl (TMS) esters/ethers.
-
-
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used.
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, and then ramp up to a high temperature (e.g., 280°C) to elute the derivatized analyte.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: A quadrupole or ion trap mass spectrometer is commonly used.
-
Data Acquisition: Full scan mode to obtain the mass spectrum of the derivatized this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
Sample Preparation: Dissolve a sufficient amount of the sample (typically 1-10 mg) in a deuterated solvent (e.g., Chloroform-d, Methanol-d₄, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Spectroscopy:
-
Acquire a one-dimensional proton NMR spectrum.
-
Key parameters to analyze: chemical shift (δ), signal integration (area under the peak), and spin-spin coupling (multiplicity).
-
-
¹³C NMR Spectroscopy:
-
Acquire a one-dimensional carbon NMR spectrum. Proton-decoupled mode is standard.
-
Key parameter to analyze: chemical shift (δ) of each unique carbon atom.
-
Advanced techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH₂, and CH₃ groups.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl, KBr), as a KBr pellet, or in a solution using a suitable IR-transparent solvent. For neat liquids, a drop can be placed between two salt plates.
-
Data Acquisition:
-
Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Identify the characteristic absorption bands corresponding to the functional groups in this compound, such as the C=O stretches for the ketone and carboxylic acid, the O-H stretch for the carboxylic acid, and the C-H stretches for the alkyl chain.
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for confirming the identity of this compound using orthogonal methods.
Caption: Workflow for orthogonal identity confirmation.
Caption: Logical relationship of orthogonal data for structural confirmation.
References
Correlating 3-Oxooctanoic Acid Levels with Other Metabolic Markers: A Comparison Guide
This guide provides a comprehensive comparison of 3-oxooctanoic acid with other key metabolic markers, particularly in the context of inherited metabolic disorders. The information is intended for researchers, scientists, and drug development professionals investigating fatty acid oxidation and related metabolic pathways.
Introduction to this compound
This compound, a medium-chain keto acid, is a metabolite in the fatty acid biosynthesis pathway.[1] Its clinical significance is primarily associated with disorders of mitochondrial fatty acid β-oxidation, most notably Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.[2][3][4] In this condition, the impaired breakdown of medium-chain fatty acids leads to the accumulation of octanoyl-CoA, which is then diverted into alternative metabolic pathways, resulting in the formation and excretion of various metabolites, including this compound.
Correlation with Key Metabolic Markers in MCAD Deficiency
While the metabolic link between this compound and other markers in MCAD deficiency is established, direct quantitative correlation studies are not extensively available in the current literature. However, a comparative analysis of the typical concentration ranges of these markers in individuals with MCAD deficiency versus healthy controls provides valuable insights. The primary diagnostic marker for MCAD deficiency is a significant elevation of octanoylcarnitine (C8) in the blood.[1][4][5]
Data Presentation: Comparison of Metabolic Marker Levels
The following table summarizes the typical concentrations of key metabolic markers in plasma/blood and urine for healthy individuals and untreated symptomatic individuals with MCAD deficiency.
| Metabolic Marker | Matrix | Healthy Individuals (Control) | MCAD Deficiency (Symptomatic) | Key Observations |
| This compound | Urine | Not typically detected or at very low levels | Elevated | A potential, though not primary, biomarker. |
| Octanoylcarnitine (C8) | Dried Blood Spot / Plasma | < 0.22 µmol/L[1] | 3.1 - 28.3 µmol/L (newborns)[1]; > 0.3 µmol/L[5] | Primary diagnostic marker , significantly elevated.[1][4][5] |
| Hexanoylcarnitine (C6) | Dried Blood Spot / Plasma | Low levels | Moderately elevated | Part of the characteristic acylcarnitine profile.[2] |
| Decanoylcarnitine (C10) | Dried Blood Spot / Plasma | Low levels | Slightly to moderately elevated | Part of the characteristic acylcarnitine profile.[2] |
| C8/C10 Ratio | Dried Blood Spot / Plasma | < 5 | > 5[5] | A key diagnostic ratio.[5] |
| C8/C2 Ratio | Dried Blood Spot / Plasma | Low | Elevated | An important diagnostic ratio.[2] |
| Dicarboxylic Acids (C6-C10) | Urine | Low to undetectable | Markedly elevated | Indicates overwhelmed β-oxidation and activation of ω-oxidation.[3] |
| Suberylglycine | Urine | Undetectable | Elevated | A characteristic abnormal metabolite.[5] |
| Hexanoylglycine | Urine | Undetectable | Elevated | A characteristic abnormal metabolite.[5] |
| Ketone Bodies | Plasma / Urine | Elevated during fasting | Inappropriately low for the degree of hypoglycemia (hypoketotic) | A hallmark of fatty acid oxidation disorders.[2] |
Note: The exact concentrations can vary depending on the age, clinical status (symptomatic vs. asymptomatic), and diet of the individual.
Signaling Pathways and Experimental Workflows
Metabolic Pathway of Medium-Chain Fatty Acid Oxidation and the Impact of MCAD Deficiency
Caption: Fatty acid β-oxidation and the metabolic consequences of MCAD deficiency.
Experimental Workflow for Metabolite Analysis
Caption: Workflow for the analysis of metabolic markers in biological samples.
Experimental Protocols
Quantification of this compound in Urine by LC-MS/MS
This protocol is adapted from established methods for short- and medium-chain organic acids.[6][7][8]
1. Sample Preparation (Derivatization)
-
To 100 µL of urine, add an internal standard (e.g., a stable isotope-labeled analog of this compound).
-
Perform derivatization to enhance chromatographic retention and ionization efficiency. A common method involves reaction with an agent like 3-nitrophenylhydrazine (3-NPH) in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).
-
After derivatization, quench the reaction and extract the derivatives using an organic solvent (e.g., ethyl acetate).
-
Evaporate the organic layer to dryness and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from a low to high percentage of mobile phase B to elute the analyte of interest.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI), likely in positive mode for the derivatized analyte.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for selective and sensitive quantification.
-
MRM Transitions: Specific precursor-to-product ion transitions for the derivatized this compound and the internal standard need to be determined by infusing the pure compounds.
-
3. Quantification
-
A calibration curve is generated using known concentrations of derivatized this compound standard.
-
The concentration of this compound in the urine samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Acylcarnitine Profiling in Dried Blood Spots by Tandem Mass Spectrometry
This is a well-established method for newborn screening of metabolic disorders.[1][5]
1. Sample Preparation
-
A 3 mm disc is punched from the dried blood spot on a Guthrie card.
-
The disc is placed in a well of a microtiter plate.
-
An extraction solution, typically methanol containing a mixture of stable isotope-labeled internal standards for various acylcarnitines (including C8), is added to each well.
-
The plate is agitated to ensure efficient extraction of the acylcarnitines from the blood spot.
-
The supernatant is then transferred to a new plate for analysis.
2. Flow Injection Analysis - Tandem Mass Spectrometry (FIA-MS/MS)
-
The extracted sample is directly injected into the mass spectrometer without prior chromatographic separation.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Analysis Mode: Precursor ion scanning or neutral loss scanning is used to specifically detect the acylcarnitine class of compounds. For quantification, Multiple Reaction Monitoring (MRM) is employed.
-
Specific Transitions: For each acylcarnitine and its corresponding internal standard, a specific precursor ion (the molecular ion of the acylcarnitine) and a common product ion (typically m/z 85, corresponding to the carnitine backbone) are monitored.
3. Quantification
-
The concentration of each acylcarnitine is calculated based on the ratio of the signal intensity of the endogenous analyte to its corresponding stable isotope-labeled internal standard.
Conclusion
The correlation of this compound with other metabolic markers is of significant interest in the study of fatty acid oxidation disorders, particularly MCAD deficiency. While direct quantitative correlations are not yet well-documented in published literature, the established metabolic pathways strongly suggest a positive correlation between urinary this compound and blood acylcarnitines (C6, C8, C10) as well as urinary dicarboxylic acids in affected individuals. The analytical methods described provide a robust framework for the simultaneous measurement of these markers, which will be crucial for future studies aimed at establishing these quantitative relationships and further elucidating the pathophysiology of these complex metabolic diseases.
References
- 1. Rapid diagnosis of MCAD deficiency: quantitative analysis of octanoylcarnitine and other acylcarnitines in newborn blood spots by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Medium-Chain Acyl-CoA Dehydrogenase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Abnormal urinary excretion of unsaturated dicarboxylic acids in patients with medium-chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Functional Differences of 3-Oxooctanoic Acid and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the functional differences between 3-Oxooctanoic acid and its positional isomers. Understanding the distinct biological activities and physicochemical properties of these closely related molecules is crucial for researchers in metabolic studies, drug discovery, and diagnostics. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes metabolic and experimental workflows to facilitate a deeper understanding of their structure-function relationships.
Introduction to Oxooctanoic Acids
Oxooctanoic acids are eight-carbon fatty acids containing a ketone (oxo) group at various positions along the carbon chain. The position of this oxo group significantly influences the molecule's chemical reactivity, physical properties, and biological function. These compounds are intermediates in fatty acid metabolism and have been implicated in various physiological and pathological processes. This guide will focus on the functional distinctions among the 2-oxo, 3-oxo, 4-oxo, 5-oxo, 6-oxo, 7-oxo, and 8-oxooctanoic acid isomers.
Physicochemical Properties
The position of the carbonyl group in oxooctanoic acid isomers leads to variations in their physicochemical properties, which can, in turn, affect their biological activity, such as membrane permeability and interaction with enzymes. While experimental data for all isomers is not exhaustively available, a comparison of their fundamental properties is presented below.
| Property | 2-Oxooctanoic acid | This compound | 4-Oxooctanoic acid | 5-Oxooctanoic acid | 6-Oxooctanoic acid | 7-Oxooctanoic acid | 8-Oxooctanoic acid |
| IUPAC Name | 2-oxooctanoic acid | This compound | 4-oxooctanoic acid | 5-oxooctanoic acid | 6-oxooctanoic acid | 7-oxooctanoic acid | 8-oxooctanoic acid |
| Molecular Formula | C₈H₁₄O₃ | C₈H₁₄O₃ | C₈H₁₄O₃ | C₈H₁₄O₃ | C₈H₁₄O₃ | C₈H₁₄O₃ | C₈H₁₄O₃ |
| Molecular Weight ( g/mol ) | 158.19 | 158.19 | 158.19 | 158.19 | 158.19 | 158.19 | 158.19 |
| CAS Number | 328-51-8[1] | 13283-91-5 | 4316-44-3 | 3637-14-7[2] | 4233-57-2[1][3] | 14112-98-2[4] | 929-48-6[5] |
| Melting Point (°C) | 33-36[1] | Solid (data not available)[5] | Data not available | White solid (data not available)[2] | White crystalline solid (data not available)[1] | 27-29[6] | Data not available |
| Boiling Point (°C) | 82 / 0.05 mmHg[1] | Data not available | Data not available | Data not available | Data not available | 160-162 / 4 mmHg[6] | Data not available |
Functional Differences and Biological Activities
The biological roles of oxooctanoic acid isomers are diverse and depend on the position of the oxo group, which influences their recognition and processing by enzymes.
1. Metabolism and Enzyme Specificity:
-
2-Oxooctanoic acid: As an alpha-keto acid, it can be a substrate for 2-oxo acid dehydrogenase complexes, which are crucial in amino acid and fatty acid metabolism.[7] Studies on related 2-oxo acids have shown they can competitively inhibit enzymes like pyruvate dehydrogenase and citrate synthase, thereby affecting central carbon metabolism.[8]
-
This compound: This beta-keto acid is a key intermediate in the beta-oxidation of fatty acids. It is formed during the oxidation of fatty acyl-CoA and is a substrate for 3-ketoacyl-CoA thiolase, the final enzyme in the beta-oxidation spiral.[9] The hydroxyl or ketone groups at the beta-position of carboxylic acids are important determinants for inhibitory activity against enzymes like medium-chain acyl-CoA synthetase.[10]
-
Other Positional Isomers (4-, 5-, 6-, 7-, and 8-oxo): The metabolic fates of gamma-, delta-, epsilon-, zeta-, and eta-oxo fatty acids are less well-characterized. Their metabolism likely involves different enzymatic pathways compared to the alpha- and beta-isomers. For example, omega-oxidation (oxidation at the terminal carbon) followed by beta-oxidation is a known pathway for fatty acid degradation, and the 8-oxo isomer, being an omega-1 oxo acid, could potentially be a substrate in such pathways. The metabolism of various positional isomers of unsaturated fatty acids has been shown to be influenced by the double bond position, suggesting that the oxo group position would similarly affect enzymatic processing.[11][12]
2. Cellular Signaling:
While specific signaling roles for all oxooctanoic acid isomers have not been elucidated, fatty acids and their derivatives are known to act as signaling molecules.[13] The distinct structures of these isomers could lead to differential interactions with cellular receptors and signaling proteins. For instance, different fatty acid isomers exhibit varied effects on cellular processes like inflammation and apoptosis.[13]
3. Antimicrobial and Other Biological Activities:
Medium-chain fatty acids, including octanoic acid, are known to possess antimicrobial properties.[14] The introduction of a keto group could modulate this activity. For example, 6-Oxohexanoic acid, a shorter-chain analogue, is a metabolite in amino acid catabolism and has been associated with certain metabolic disorders.[15]
Experimental Protocols
1. Enzyme Kinetic Assays:
To determine the kinetic parameters (Kₘ and Vₘₐₓ) of an enzyme with different oxooctanoic acid isomers as substrates, a continuous spectrophotometric or fluorometric assay can be employed.
-
Principle: The rate of the enzymatic reaction is monitored by measuring the change in absorbance or fluorescence of a coupled indicator reaction over time. For dehydrogenases involved in fatty acid oxidation, the reduction of NAD⁺ to NADH or FAD to FADH₂ can be monitored at 340 nm.
-
Protocol Outline (for a generic dehydrogenase):
-
Prepare a reaction mixture containing buffer, cofactors (e.g., NAD⁺, CoA, ATP), and the purified enzyme in a cuvette or microplate well.
-
Initiate the reaction by adding the oxooctanoic acid isomer substrate at various concentrations.
-
Monitor the change in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.
-
Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.
-
2. Cellular Metabolism Studies using Isotope Tracing:
Stable isotope-labeled oxooctanoic acid isomers (e.g., ¹³C-labeled) can be used to trace their metabolic fate within cells.
-
Principle: Cells are incubated with the labeled isomer, and the incorporation of the isotope into various downstream metabolites is quantified using mass spectrometry (MS).
-
Protocol Outline:
-
Culture cells to the desired confluency.
-
Replace the culture medium with a medium containing the ¹³C-labeled oxooctanoic acid isomer.
-
After a specific incubation time, harvest the cells and quench their metabolism.
-
Extract intracellular metabolites.
-
Analyze the extracts by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the labeled metabolites.
-
3. Synthesis of Oxooctanoic Acid Isomers:
The synthesis of specific positional isomers of oxooctanoic acid is often necessary for functional studies. A general synthetic strategy can involve the oxidation of the corresponding hydroxyoctanoic acid.
-
Example Protocol for 8-oxooctanoic acid (conceptual):
-
Start with a suitable precursor like 8-hydroxyoctanoic acid.
-
Protect the carboxylic acid group, for example, by forming a tert-butyl ester.[4]
-
Oxidize the hydroxyl group to a ketone using a mild oxidizing agent like pyridinium chlorochromate (PCC).
-
Deprotect the carboxylic acid to yield 8-oxooctanoic acid.
-
Purify the final product using column chromatography.
-
Visualizations
Conclusion
The functional differences among the positional isomers of oxooctanoic acid are significant and primarily dictated by the location of the oxo group. This structural variation influences their metabolic pathways, interaction with enzymes, and potentially their roles in cellular signaling. While 2- and 3-oxooctanoic acids have well-defined roles in central metabolism, the functions of the other isomers remain an active area of research. Further comparative studies are necessary to fully elucidate the unique biological activities of each isomer, which could open new avenues for therapeutic intervention and diagnostic development.
References
- 1. 6-oxooctanoic acid, 4233-57-2 [thegoodscentscompany.com]
- 2. Method of preparation of 8-hydroxyoctanoic acid - Patent 0379982 [data.epo.org]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. 8-(tert-Butoxy)-8-oxooctanoic acid | 234081-94-8 [chemicalbook.com]
- 5. MOLBASE [key.molbase.com]
- 6. researchgate.net [researchgate.net]
- 7. Enzymes of 2-oxo acid degradation and biosynthesis in cell-free extracts of mixed rumen micro-organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 8-Amino-8-oxooctanoic acid | 73427-53-9 | Benchchem [benchchem.com]
- 9. Inhibition of fatty acid oxidation by 2-bromooctanoate. Evidence for the enzymatic formation of 2-bromo-3-ketooctanoyl coenzyme A and the inhibition of 3-ketothiolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 6-Oxohexanoic acid | CAS#:928-81-4 | Chemsrc [chemsrc.com]
- 11. Beta-oxidation of the geometric and positional isomers of octadecenoic acid by rat heart and liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oxidation and esterification of geometrical and positional isomers of octadecenoic acids in perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Distinct roles of specific fatty acids in cellular processes: implications for interpreting and reporting experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of Fatty Acid Metabolism Increases EPA and DHA Levels and Protects against Myocardial Ischaemia-Reperfusion Injury in Zucker Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 6-Oxohexanoic acid | 928-81-4 | AAA92881 | Biosynth [biosynth.com]
A Comparative Examination of 3-Oxooctanoic Acid Metabolism Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the metabolic pathways and potential physiological roles of 3-oxooctanoic acid, a medium-chain keto acid, across different biological species. Due to the limited direct research on this compound, this guide synthesizes available data on related medium-chain fatty acids, particularly octanoic acid, to infer potential metabolic fates and signaling roles. All quantitative data is summarized for comparative analysis, and detailed experimental protocols for the analysis of related compounds are provided.
Quantitative Data on Medium-Chain Fatty Acid Metabolism
| Species | Compound | Concentration/Level | Experimental Context | Reference |
| Saccharomyces cerevisiae | Octanoic Acid | 0-300 mg/L | Toxicity and tolerance studies in culture media.[1] | [1] |
| Saccharomyces cerevisiae | Octanoic Acid | 7 mg/L (0.05 mM) | Concentration used for microarray analysis of transcriptomic response. | [1] |
| Saccharomyces cerevisiae | Octanoic Acid | 43 mg/L (0.3 mM) | Concentration inducing differential gene expression in transcriptomic studies.[1] | [1] |
| Lactic Acid Bacteria | Various Organic Acids | Variable | Profiling in culture media using GC-MS. | [2] |
| Bovine Mammary Epithelial Cells | Short-Chain Fatty Acids | Not specified | Used to study signaling pathways. | [3] |
| Cow Milk | Free Fatty Acids (C8:0) | Higher than in goat milk | Comparative analysis of free fatty acids in milk. | [4] |
| Goat Milk | Free Fatty Acids (C8:0) | Lower than in cow milk | Comparative analysis of free fatty acids in milk. | [4] |
Experimental Protocols
Accurate quantification of this compound is crucial for comparative metabolomic studies. While specific protocols for this compound are scarce, methodologies for the analysis of other short and medium-chain fatty acids using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be readily adapted.
Protocol 1: Quantification of Medium-Chain Keto Acids by GC-MS
This protocol is a generalized procedure for the derivatization and analysis of organic acids in biological samples.
1. Sample Preparation:
-
For microbial cultures, centrifuge the culture to pellet the cells and collect the supernatant.
-
For tissues, homogenize the tissue in a suitable buffer and deproteinize using a method such as methanol precipitation.
2. Derivatization:
-
The carboxylic acid group of this compound needs to be derivatized to increase its volatility for GC-MS analysis. A common method is methoxime/tert-butyldimethylsilyl (TBDMS) derivatization.
-
First, react the keto group with methoxyamine hydrochloride to form the methoxime derivative.
-
Then, silylate the carboxylic acid group using a silylating agent like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).
3. GC-MS Analysis:
-
Gas Chromatograph (GC):
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).
-
Injector: Split/splitless injector.
-
Carrier Gas: Helium.
-
Oven Program: A temperature gradient program to separate the analytes.
-
-
Mass Spectrometer (MS):
-
Ionization: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification or full scan for profiling.
-
Protocol 2: Quantification of Medium-Chain Keto Acids by LC-MS/MS
This protocol provides a general workflow for the sensitive and specific quantification of organic acids in biological matrices.
1. Sample Preparation:
-
Deproteinize plasma or tissue homogenates with a solvent like methanol or acetonitrile.
-
Centrifuge to remove precipitated proteins and collect the supernatant.
2. Chromatographic Separation:
-
Liquid Chromatograph (LC):
-
Column: A reversed-phase C18 column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid to improve peak shape and ionization.
-
3. Mass Spectrometric Detection:
-
Mass Spectrometer (MS):
-
Ionization: Electrospray Ionization (ESI) in negative ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound would need to be determined.
-
Metabolic Pathways and Signaling
Biosynthesis of this compound
This compound is an intermediate in the fatty acid synthesis pathway. The biosynthesis is initiated from acetyl-CoA and involves a series of condensation, reduction, and dehydration reactions catalyzed by the fatty acid synthase (FAS) complex.
Caption: Generalized pathway for fatty acid biosynthesis leading to this compound.
Degradation of this compound (Beta-Oxidation)
The primary degradation pathway for fatty acids is beta-oxidation, which occurs in the mitochondria. 3-Oxooctanoyl-CoA is a key intermediate in the beta-oxidation of octanoic acid.
Caption: The beta-oxidation pathway showing the formation and degradation of 3-oxooctanoyl-CoA.
Putative Signaling Pathway in Saccharomyces cerevisiae
Based on transcriptomic studies of yeast exposed to octanoic acid, a potential signaling cascade in response to this compound can be inferred. This involves stress response pathways and metabolic reprogramming.
Caption: A putative signaling pathway in yeast in response to this compound.
Comparative Discussion
-
Mammals: In mammals, this compound is primarily an intermediate in mitochondrial beta-oxidation. Its accumulation could be indicative of metabolic disorders related to fatty acid oxidation. Acyl-CoA dehydrogenases, with varying substrate specificities for short, medium, and long-chain fatty acids, play a crucial role in its metabolism.[5][6] The signaling roles of medium-chain keto acids in mammals are not well-defined but may be linked to energy sensing and metabolic regulation.
-
Yeast (Saccharomyces cerevisiae): Yeast produces and is also sensitive to medium-chain fatty acids like octanoic acid, which can cause membrane stress and inhibit growth.[7] In response, yeast upregulates efflux pumps (e.g., Pdr12, Tpo1) and activates general stress response pathways.[1] Transcriptomic data suggests that exposure to octanoic acid leads to significant reprogramming of metabolism, including alterations in fatty acid and amino acid metabolism.[1] It is plausible that this compound elicits similar stress responses and signaling cascades.
-
Bacteria: Bacteria exhibit diverse metabolic capabilities for fatty acids. Some bacteria can utilize fatty acids as a carbon source through the beta-oxidation pathway. The regulation of fatty acid metabolism in bacteria is tightly controlled to maintain cellular homeostasis. Transcriptomic analyses in bacteria exposed to other organic acids have shown significant changes in genes related to stress response, energy metabolism, and transport.[8][9][10] It is likely that bacteria would also exhibit a robust transcriptomic response to this compound to either utilize it as a nutrient or detoxify it.
-
Plants: Plants synthesize a wide array of fatty acids. While the primary products of fatty acid synthesis are long-chain fatty acids, the machinery for producing medium-chain fatty acids exists. The role of this compound in plants is not well-characterized, but it could be involved in specialized metabolic pathways or as a signaling molecule in plant-microbe interactions. The extraction and identification of such compounds from plant matrices would require specific analytical methods.[11][12][13]
Conclusion
While direct comparative metabolomic data for this compound is currently limited, by examining the metabolism and effects of the closely related octanoic acid, we can infer its potential roles across different species. In mammals, it is a key metabolic intermediate, whereas in microorganisms like yeast and bacteria, it may act as both a metabolite and a stress-inducing signaling molecule. In plants, its role remains largely unexplored. Further research employing targeted quantitative metabolomics is necessary to elucidate the precise concentrations and fluxes of this compound in various organisms, which will provide a clearer understanding of its comparative metabolism and physiological significance.
References
- 1. Transcriptomic response of Saccharomyces cerevisiae to octanoic acid production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Short-chain fatty acid signaling pathways in bovine mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a Liquid Chromatography–High Resolution Mass Spectrometry Method for the Determination of Free Fatty Acids in Milk [mdpi.com]
- 5. Acyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 6. Acyl-CoA dehydrogenase - Proteopedia, life in 3D [proteopedia.org]
- 7. Membrane stress caused by octanoic acid in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | RNA-Seq transcriptomic analysis reveals gene expression profiles of acetic acid bacteria under high-acidity submerged industrial fermentation process [frontiersin.org]
- 9. Transcriptomic Analysis of the Dual Response of Rhodococcus aetherivorans BCP1 to Inorganic Arsenic Oxyanions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative Transcriptome Analysis Reveals the Molecular Mechanisms of Acetic Acid Reduction by Adding NaHSO3 in Actinobacillus succinogenes GXAS137 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 13. Investigation of Chemical Constituents and Antioxidant Activity of Biologically Active Plant-Derived Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Detection of 3-Oxooctanoic Acid: Custom Immunoassays vs. Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of 3-Oxooctanoic acid, a key intermediate in fatty acid metabolism, is crucial for various research applications. This guide provides a comprehensive comparison of two primary analytical approaches: developing a custom antibody-based immunoassay and utilizing established mass spectrometry techniques. As no commercially available antibodies specific for this compound were identified at the time of this publication, this guide focuses on the methodologies and expected performance of a custom-developed antibody versus readily available alternatives.
Methodology Comparison
A direct comparison of commercially available antibodies is not feasible due to their lack of availability. Therefore, we present a comparison between a custom-developed antibody-based approach (competitive ELISA) and a mass spectrometry-based approach (Gas Chromatography-Mass Spectrometry - GC-MS).
| Feature | Custom Antibody (Competitive ELISA) | Mass Spectrometry (GC-MS) |
| Specificity | Potentially high, but dependent on successful custom antibody development and screening for cross-reactivity with similar molecules. | Very high, based on the unique mass-to-charge ratio and fragmentation pattern of the derivatized analyte. |
| Sensitivity | Potentially high (ng/mL to pg/mL range), contingent on antibody affinity. | High (µg/mL to ng/mL range), can be enhanced with specific derivatization and instrumentation. |
| Throughput | High; suitable for screening large numbers of samples in 96-well or 384-well plate formats. | Lower; sequential sample injection and chromatographic separation limit throughput. |
| Cost per Sample | Lower for large batches after initial high cost of antibody development. | Higher, due to instrument maintenance, consumables, and need for highly trained personnel. |
| Initial Setup Cost | High, due to the cost of custom antibody development (antigen synthesis, immunization, screening). | Very high, requires significant capital investment in GC-MS instrumentation. |
| Expertise Required | Moderate; standard immunoassay techniques. | High; requires expertise in sample preparation, instrument operation, and data analysis. |
| Sample Matrix | Can be susceptible to matrix effects, requiring careful validation. | Can also be affected by matrix, but often mitigated by chromatographic separation. |
| Quantification | Relative quantification against a standard curve. | Absolute quantification using an internal standard is readily achievable. |
Experimental Protocols
Custom Antibody-Based Detection: Competitive ELISA
The development of an antibody-based assay for this compound first requires the production of custom antibodies, as it is a small molecule (hapten) that is not immunogenic on its own.
A. Protocol for Hapten-Carrier Conjugation of this compound
This protocol describes the conjugation of this compound to a carrier protein, such as Bovine Serum Albumin (BSA) for screening or Keyhole Limpet Hemocyanin (KLH) for immunization, using the carbodiimide (EDC) crosslinker chemistry.
Materials:
-
This compound
-
Carrier protein (KLH or BSA)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 4.7)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve 10 mg of this compound in 1 mL of MES buffer.
-
Add a 1.5-fold molar excess of EDC and NHS to the this compound solution.
-
Stir the reaction mixture at room temperature for 15-30 minutes to activate the carboxyl group of the hapten.
-
Dissolve 10 mg of the carrier protein (KLH or BSA) in 2 mL of PBS.
-
Slowly add the activated hapten solution to the carrier protein solution while stirring.
-
Allow the conjugation reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quench the reaction by adding hydroxylamine to a final concentration of 10 mM.
-
Purify the conjugate by dialysis against PBS at 4°C for 48 hours with several buffer changes to remove unreacted hapten and crosslinkers.
-
Determine the protein concentration and conjugation efficiency using a suitable method (e.g., BCA protein assay and MALDI-TOF mass spectrometry).
-
Store the conjugate at -20°C or -80°C.
B. Protocol for Competitive ELISA
This protocol assumes the successful development of a polyclonal or monoclonal antibody against the this compound-KLH conjugate.
Materials:
-
This compound-BSA conjugate (for coating)
-
Custom anti-3-Oxooctanoic acid antibody
-
Standard this compound
-
96-well ELISA plates
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP)
-
TMB substrate
-
Stop Solution (e.g., 2 N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Dilute the this compound-BSA conjugate to 1-10 µg/mL in Coating Buffer. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
Competition:
-
Prepare serial dilutions of the standard this compound in your sample diluent.
-
In a separate plate or tubes, pre-incubate 50 µL of each standard dilution or your unknown sample with 50 µL of the diluted primary anti-3-Oxooctanoic acid antibody for 1-2 hours at room temperature.
-
-
Incubation: Transfer 100 µL of the pre-incubated antibody/standard or antibody/sample mixture to the corresponding wells of the coated and blocked plate. Incubate for 1-2 hours at room temperature.
-
Washing: Discard the solution and wash the plate three times with Wash Buffer.
-
Secondary Antibody: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Discard the solution and wash the plate five times with Wash Buffer.
-
Detection: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Reading: Read the absorbance at 450 nm using a plate reader. The signal will be inversely proportional to the concentration of this compound in the sample.
Mass Spectrometry-Based Detection: GC-MS
This protocol outlines a general procedure for the quantification of this compound in a biological matrix using Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization.
Materials:
-
Internal standard (e.g., a stable isotope-labeled version of this compound or a structurally similar compound not present in the sample)
-
Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
-
Extraction solvent (e.g., ethyl acetate)
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Sample Preparation: To 100 µL of the sample (e.g., plasma, cell lysate), add the internal standard.
-
Extraction:
-
Acidify the sample with a small volume of HCl.
-
Add 500 µL of ethyl acetate, vortex vigorously for 1 minute, and centrifuge to separate the phases.
-
Transfer the upper organic layer to a clean tube. Repeat the extraction.
-
Pool the organic extracts and dry them over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
To the dried extract, add 50 µL of the derivatization agent (BSTFA + 1% TMCS) and 50 µL of a solvent like pyridine or acetonitrile.
-
Seal the vial and heat at 60-70°C for 30-60 minutes.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
GC Conditions (Example):
-
Inlet temperature: 250°C
-
Oven program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier gas: Helium at a constant flow rate.
-
-
MS Conditions (Example):
-
Ion source temperature: 230°C
-
Acquisition mode: Selected Ion Monitoring (SIM) for target ions of derivatized this compound and the internal standard.
-
-
-
Data Analysis: Quantify the amount of this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the standard.
Visualizations
Caption: Workflow for custom antibody production and use in a competitive ELISA for this compound detection.
Caption: General workflow for the quantification of this compound using GC-MS.
Caption: Principle of Competitive ELISA: Signal is inversely proportional to analyte concentration.
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling 3-Oxooctanoic Acid
Essential safety protocols and logistical plans are critical for the secure and effective handling of 3-Oxooctanoic acid in a laboratory setting. This guide provides drug development professionals, researchers, and scientists with immediate, procedural, and step-by-step guidance for the operational use and disposal of this compound, ensuring a safe research environment.
Immediate Safety and Personal Protective Equipment (PPE)
This compound is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1]. Therefore, stringent adherence to personal protective equipment protocols is mandatory.
PPE Requirements for Handling this compound
For easy reference, the following table summarizes the required personal protective equipment when handling this compound.
| Body Part | Personal Protective Equipment (PPE) | Specifications and Rationale |
| Eyes and Face | Chemical safety goggles and a face shield | Goggles must be worn to protect against splashes. A face shield provides an additional layer of protection for the entire face. |
| Hands | Chemical-resistant gloves (Nitrile or Neoprene) | Gloves should be regularly inspected for any signs of degradation or punctures and replaced immediately if compromised. |
| Body | Laboratory coat | A standard lab coat is required to protect against incidental skin contact. |
| Respiratory | Use in a well-ventilated area or with local exhaust ventilation (fume hood) | To minimize the risk of inhaling vapors, which can cause respiratory irritation[1]. |
Operational Plan: Safe Handling and Experimental Workflow
Caption: This diagram illustrates the sequential workflow for the safe handling of this compound, from initial preparation to final disposal.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
All solutions and materials contaminated with this compound should be collected in a designated, properly labeled, and sealed waste container.
-
Avoid mixing with other incompatible waste streams.
2. Neutralization:
-
Due to its acidic nature, the waste should be neutralized before disposal.
-
Slowly add a weak base, such as sodium bicarbonate, to the aqueous waste solution while stirring in a well-ventilated area, preferably a fume hood.
-
Monitor the pH of the solution using pH strips or a pH meter until it is within a neutral range (pH 6-8).
3. Final Disposal:
-
Once neutralized, the waste should be transferred to a clearly labeled hazardous waste container.
-
The container must be sealed and stored in a designated secondary containment area until it is collected by a licensed chemical waste disposal service.
-
Empty containers that held this compound should be triple-rinsed with an appropriate solvent. The rinsate should be collected and treated as hazardous waste. After thorough cleaning, the container can be disposed of according to institutional guidelines.
By adhering to these safety and logistical protocols, researchers can confidently and safely incorporate this compound into their drug development and scientific research endeavors.
References
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
